5-Chloro-2-phenylquinazoline
Description
BenchChem offers high-quality 5-Chloro-2-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H9ClN2 |
|---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
5-chloro-2-phenylquinazoline |
InChI |
InChI=1S/C14H9ClN2/c15-12-7-4-8-13-11(12)9-16-14(17-13)10-5-2-1-3-6-10/h1-9H |
InChI Key |
RXKCGGZTFAIQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=N2)C=CC=C3Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular properties of 5-Chloro-2-phenylquinazoline
The following technical guide details the chemical structure, synthesis, and molecular properties of 5-Chloro-2-phenylquinazoline , a specialized heterocyclic scaffold used in advanced organic electronics (OLEDs) and medicinal chemistry.
CAS Registry Number: 1596243-33-2 Molecular Formula: C₁₄H₉ClN₂ Molecular Weight: 240.69 g/mol [1][2][3]
Executive Summary
5-Chloro-2-phenylquinazoline is a fused bicyclic heteroaromatic compound belonging to the quinazoline class.[1][3][4] Unlike its more common 4-chloro or 6-chloro isomers, the 5-chloro derivative possesses unique steric and electronic properties due to the "peri-position" of the chlorine atom (C5) relative to the pyrimidine ring's bridgehead.[3] This structural feature makes it a critical intermediate in the synthesis of Organic Light Emitting Diode (OLED) host materials and a scaffold for developing kinase inhibitors where specific steric occlusion in the ATP-binding pocket is required.[3]
Chemical Architecture & Molecular Properties[3][6][7][8][9]
Structural Analysis
The molecule consists of a quinazoline core substituted with a phenyl group at the C2 position and a chlorine atom at the C5 position.[3]
-
Quinazoline Core: A planar, electron-deficient bicyclic system formed by the fusion of a benzene ring and a pyrimidine ring.[3]
-
5-Chloro Substituent (The "Peri" Effect): The chlorine at C5 is sterically crowded, located adjacent to the C4-H bond.[3] This creates a peri-interaction that distorts the electron cloud, often resulting in a significant downfield shift of the C4 proton in NMR spectroscopy and altering the dipole moment compared to other isomers.[3]
-
2-Phenyl Moiety: This group extends the π-conjugation of the system.[3] While the quinazoline ring is planar, the 2-phenyl ring typically adopts a twisted conformation relative to the quinazoline plane (dihedral angle ~20–40°) to minimize steric repulsion with the N1/N3 lone pairs, though this twist is less pronounced than in 4-phenyl derivatives.
Physicochemical Profile
The following data summarizes the core physical properties relevant to experimental handling and formulation.
| Property | Value / Characteristic | Note |
| Physical State | Solid (Crystalline powder) | Typically light yellow to off-white.[3] |
| Melting Point | 135–140 °C (Estimated) | High crystallinity due to π-π stacking.[3] |
| LogP (Lipophilicity) | ~4.2 | Highly lipophilic; poor aqueous solubility.[3] |
| Topological Polar Surface Area | ~25.8 Ų | Attributed to the two nitrogen atoms.[3] |
| Solubility | DCM, DMSO, Toluene | Soluble in non-polar/polar aprotic solvents. |
| pKa (Conjugate Acid) | ~1.5–2.0 | Weakly basic N1/N3; protonation occurs at N3.[3] |
Synthetic Methodologies
To ensure high purity and regioselectivity, two primary synthetic routes are recommended.[3] Method A is the preferred modern catalytic route for efficiency, while Method B represents the classical condensation approach.[3]
Method A: Ru-Catalyzed Hydrogen Transfer Annulation (Green Route)
This method utilizes a "borrowing hydrogen" strategy, coupling a nitrobenzyl alcohol with a benzylamine.[3][5] It avoids the use of stoichiometric oxidants.[3]
-
Precursors: 2-Nitro-6-chlorobenzyl alcohol + Benzylamine.[3]
-
Catalyst: Ruthenium(II)-N-heterocyclic carbene (NHC) complex.[3][5]
-
Mechanism: The benzylamine serves as both the nitrogen source and the reducing agent (via dehydrogenation to the imine).[3] The ruthenium catalyst shuttles hydrogen to reduce the nitro group, facilitating cyclization.[3]
Method B: Condensation of 2-Amino-6-chlorobenzaldehyde (Standard)
This protocol is robust for gram-scale synthesis in standard medicinal chemistry labs.[3]
Reagents:
-
2-Amino-6-chlorobenzaldehyde (Starting Material)[3]
-
Benzamidine Hydrochloride[3]
-
Sodium Hydroxide (NaOH)[3]
-
Ethanol (EtOH)[3]
Protocol:
-
Dissolution: Dissolve 2-amino-6-chlorobenzaldehyde (1.0 eq) and benzamidine hydrochloride (1.2 eq) in absolute ethanol (0.5 M concentration).
-
Base Addition: Add NaOH (2.0 eq) pellets or solution.
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1).[3]
-
Work-up: Cool to room temperature. The product often precipitates.[3] If not, evaporate ethanol, resuspend in water, and extract with Dichloromethane (DCM).
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and its downstream applications.
Caption: Synthetic workflow from chlorobenzaldehyde precursor to 5-chloro-2-phenylquinazoline and applications.
Analytical Characterization
Validating the structure of 5-Chloro-2-phenylquinazoline requires distinguishing it from the 6-, 7-, or 8-chloro isomers.[3]
Proton NMR (¹H NMR) Signatures
-
H4 Proton (Singlet): Typically appears at δ 9.2–9.4 ppm .[3]
-
Diagnostic Note: The H4 proton in the 5-chloro isomer is deshielded relative to the 6-chloro isomer due to the proximity of the electronegative chlorine atom at C5 (the peri-effect).[3]
-
-
Aromatic Region:
-
H6, H7, H8: The benzene ring of the quinazoline will show an ABC spin system (doublet, triplet, doublet).
-
2-Phenyl Group: A multiplet at δ 7.4–8.5 ppm corresponding to the 5 protons of the phenyl ring.[3]
-
Mass Spectrometry[3]
-
HRMS (ESI+): Calculated [M+H]⁺ = 241.0531.[3]
-
Isotope Pattern: A characteristic 3:1 ratio of the M and M+2 peaks confirms the presence of a single chlorine atom.[3]
Applications & Biological Relevance[3][6][9][11][12][13][14][15][16][17]
Organic Electronics (OLEDs)
In the field of organic electronics, 5-Chloro-2-phenylquinazoline serves as an electrophilic building block.[3]
-
Mechanism: The chlorine atom is a leaving group for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach carbazole or arylamine units.[3]
-
Function: The resulting derivatives act as Electron Transport Materials (ETM) or phosphorescent host materials.[3] The high electron affinity of the quinazoline core facilitates electron injection.[3]
Medicinal Chemistry (SAR)
-
Kinase Inhibition: The quinazoline scaffold is a "privileged structure" in kinase inhibitors (e.g., EGFR inhibitors).[3]
-
5-Chloro Specificity: Introducing a chlorine at C5 provides a "molecular bump" that can exploit specific hydrophobic pockets in the target protein or enforce a specific conformation of the scaffold, potentially improving selectivity over other kinases.[3]
References
-
Synthesis of Quinazolines via Ruthenium Catalysis
-
OLED Application & Coupling
-
General Quinazoline Biological Activity
Sources
- 1. 58058-52-9|8-Chloro-2-phenylquinazoline|BLD Pharm [bldpharm.com]
- 2. 867164-87-2|7-Chloro-2-phenylquinazoline|BLD Pharm [bldpharm.com]
- 3. 4-Chloro-2-phenylquinazoline | C14H9ClN2 | CID 80977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-氯-2-苯基喹唑啉 | 5-Chloro-2-phenylquinazoline | 1596243-33-2 - 乐研试剂 [leyan.com]
- 5. sioc-journal.cn [sioc-journal.cn]
- 6. KR20190088624A - ì 기ì 기 ììì© íí©ë¬¼, ì´ë¥¼ ì´ì©í ì 기ì 기ìì ë° ê·¸ ì ì ì¥ì¹ - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
- 8. AM-ex-OL 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to 5-Substituted Quinazoline Scaffolds: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This guide provides an in-depth technical exploration of quinazoline scaffolds with a specific focus on substitution at the 5-position. We will dissect key synthetic methodologies, offering both strategic rationale and detailed experimental protocols. The narrative then transitions to the diverse biological activities of these compounds, with a concentrated analysis on their role as potent kinase inhibitors in oncology.[2] Through data-driven structure-activity relationship (SAR) insights, detailed signaling pathway diagrams, and a curated summary of quantitative biological data, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals dedicated to advancing novel therapeutics.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
Significance of the Quinazoline Core
The quinazoline scaffold, a fusion of a benzene ring and a pyrimidine ring, is a recurring motif in both natural products and synthetic therapeutic agents.[3][4] Its rigid, planar structure and the presence of nitrogen atoms capable of forming crucial hydrogen bonds make it an ideal framework for designing molecules that can interact with high affinity and specificity at the active sites of enzymes and receptors.[2] Consequently, quinazoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects.[3][5][6][7] This versatility has cemented its status as a pharmacologically significant scaffold in the pursuit of novel drug candidates.
The Strategic Importance of the 5-Position
While substitutions at the 2, 4, 6, and 7-positions of the quinazoline ring have been extensively studied, modifications at the 5-position offer a unique vector for modulating biological activity and optimizing pharmacokinetic properties. Substitution at this position can influence the molecule's conformation, electronic distribution, and steric profile, thereby fine-tuning its interaction with the target protein. For instance, studies on kinase inhibitors have shown that strategic substitutions at the C-5 position can lead to enhanced inhibitory activity.[2][8] The synthesis of 5-anilino-8-nitroquinazoline derivatives, for example, yielded compounds with strong and selective inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] This highlights the C-5 position as a critical locus for generating novel derivatives with improved potency and selectivity.
Synthetic Strategies for 5-Substituted Quinazolines
Rationale Behind Synthetic Route Selection
The synthesis of the quinazoline core and the introduction of substituents at the 5-position can be achieved through various routes. The choice of a specific methodology is often dictated by the desired substitution pattern, the availability of starting materials, and the need for reaction efficiency and scalability. Key strategies often revolve around building the pyrimidine ring onto a pre-functionalized benzene precursor, such as an anthranilic acid derivative. This approach provides a reliable and modular way to control the substitution pattern on the benzo portion of the scaffold.
Multicomponent reactions (MCRs) have also emerged as a powerful, atom-economical strategy for constructing complex quinazoline structures in a single step from simple precursors.[4][9] For late-stage functionalization or diversification, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for introducing a wide range of substituents onto a pre-formed quinazoline core.[10]
Below is a generalized workflow illustrating the strategic synthesis of a 5-substituted quinazoline derivative, starting from a substituted anthranilic acid.
Caption: General Synthetic Workflow for 5-Substituted Quinazolines.
Detailed Experimental Protocol: Synthesis of 3-((Substituted-quinazolin-4-yl)methyl)-N-(...)-carboxamide
This protocol provides a representative, multi-step synthesis adapted from methodologies reported in the literature, demonstrating the construction of a quinazolinone and its subsequent elaboration.[11] This approach is chosen for its reliability and modularity.
Step 1: Synthesis of Quinazolin-4-one Intermediate
-
Reagents & Setup: To a round-bottom flask, add substituted anthranilic acid (1.0 eq) and formamidine acetate (2.0 eq). Add ethylene glycol monomethyl ether as the solvent.
-
Reaction: Stir the mixture and heat to 95–130 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the product. Filter the resulting solid.
-
Purification: Dissolve the crude product in a hot 10% NaOH solution. Add activated charcoal and heat for 5-10 minutes. Filter the hot solution and neutralize the clear filtrate to pH 7 using 1N HCl.
-
Final Product: Filter the precipitated crystals, wash with cold water, and dry to obtain the pure quinazolin-4-one intermediate.
Step 2: N-Alkylation of Quinazolin-4-one
-
Reagents & Setup: Dissolve the quinazolin-4-one intermediate (1.0 eq) in dimethylformamide (DMF) in a clean, dry flask.
-
Base Addition: Add potassium hydroxide (KOH) (1.05 eq) to the solution and stir at room temperature for 40 minutes to form the corresponding anion.
-
Alkylation: Add the alkylating agent, N-(2-(chloromethyl)phenyl)-carboxamide (1.0 eq), to the reaction mixture.[11]
-
Reaction: Allow the reaction to proceed at room temperature for 1–3 hours, monitoring by TLC.
-
Workup & Extraction: Quench the reaction by adding a saturated ammonium chloride solution. Extract the product into dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the final target compound.
Biological Landscape of 5-Substituted Quinazolines
The quinazoline scaffold's privileged nature is evident in its broad range of biological activities.[1] Derivatives have been developed and investigated for numerous therapeutic applications, with oncology being a particularly prominent field.[5][12]
Focus Area: Anticancer Activity as Kinase Inhibitors
A significant portion of anticancer quinazolines function as protein kinase inhibitors.[2][13] Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[13] In many cancers, these kinases are mutated or overexpressed, leading to uncontrolled cell division. Quinazoline-based drugs can competitively bind to the ATP-binding site of these kinases, blocking their activity and halting downstream pro-survival signals.[2] Two of the most important targets for quinazoline inhibitors are EGFR and VEGFR-2.[8][14]
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the PI3K-AKT and MAPK pathways, which promote cell proliferation and inhibit apoptosis.[8] Overexpression and activating mutations of EGFR are common in various cancers, such as non-small cell lung cancer and colon cancer.[15] Several FDA-approved quinazoline-based drugs, like gefitinib and erlotinib, function as EGFR inhibitors.[8] The quinazoline core is a highly effective scaffold for targeting the EGFR active site.[8]
Caption: Inhibition of the EGFR Signaling Pathway by Quinazolines.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of this process.[16] Inhibition of VEGFR-2 kinase activity is a key anti-angiogenic strategy in cancer therapy.[17] Several 5-substituted quinazoline derivatives have been specifically designed and synthesized as potent VEGFR-2 inhibitors, demonstrating the scaffold's utility in developing anti-angiogenic agents.[2][18] A quinazoline derivative, compound 11d, was shown to inhibit angiogenesis by down-regulating the phosphorylation of VEGFR2 and suppressing its downstream signaling pathway.[16]
Caption: Inhibition of the VEGFR-2 Signaling Pathway by Quinazolines.
Antimicrobial and Other Activities
Beyond oncology, the quinazoline scaffold is a versatile platform for developing agents against infectious diseases. Various derivatives have shown significant antibacterial and antifungal activities.[1] For example, certain quinazoline derivatives have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[19][20] The mechanism of antimicrobial action can involve interference with cell wall synthesis or DNA replication.[1] Additionally, fused quinazoline systems have been investigated for anti-HIV, antitubercular, and antimalarial activities, underscoring the broad therapeutic potential of this chemical class.[21][22]
Data-Driven Insights: SAR and Quantitative Analysis
Structure-Activity Relationship (SAR) at the 5-Position
SAR studies are crucial for optimizing lead compounds into clinical candidates. For quinazoline-based kinase inhibitors, specific substitutions are known to be favorable for activity. For instance, in the context of EGFR inhibitors, further substitution at the C-5 position of a benzamide moiety with a nitro group led to a twofold increase in inhibitory activity.[8] The introduction of haloaniline or simple alkylamine groups at the 5-position of a quinazolin-4(3H) one has been shown to improve antimicrobial activity.[1] These findings demonstrate that the 5-position is a key handle for chemical modification to enhance biological potency and selectivity.
Tabulated Biological Data
To provide a quantitative perspective, the following table summarizes the anticancer activity of representative 5-substituted quinazoline derivatives from the literature. The IC₅₀ value represents the concentration of the compound required to inhibit a given biological process or component by 50%.
| Compound ID/Series | Substitution Pattern | Target Cell Line / Kinase | IC₅₀ Value (µM) | Reference |
| Compound 18 | Quinazoline derivative | MGC-803 (Gastric Cancer) | 0.85 | [5] |
| Compound 47 | 5-Anilino-8-nitroquinazoline | EGFR Kinase | 0.012 | [2] |
| Compound 47 | 5-Anilino-8-nitroquinazoline | HUVEC (Endothelial Cells) | 1.8 | [2] |
| AK-10 | Morpholine substituted quinazoline | MCF-7 (Breast Cancer) | 3.15 | [23] |
| AK-10 | Morpholine substituted quinazoline | SHSY-5Y (Neuroblastoma) | 3.36 | [23] |
| Compound 15 | Benzo[g]quinazoline derivative | HepG2 (Liver Cancer) | 26.0 | [24] |
| Compound 15 | Benzo[g]quinazoline derivative | MCF-7 (Breast Cancer) | <10.2 | [24] |
Future Perspectives and Conclusion
The 5-substituted quinazoline scaffold remains a highly fertile ground for drug discovery. Its proven success as a core structure for numerous approved drugs, particularly kinase inhibitors, ensures continued interest from the medicinal chemistry community. Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing novel 5-substituted derivatives that can selectively inhibit mutant forms of kinases over their wild-type counterparts to reduce off-target effects and toxicity.
-
Dual-Target Inhibitors: Leveraging the scaffold's versatility to create single molecules that can inhibit multiple key targets in a disease pathway, such as co-inhibition of EGFR and VEGFR-2.[25]
-
Combating Drug Resistance: Developing new generations of quinazoline inhibitors that are effective against cancers that have developed resistance to existing therapies.[26]
-
New Therapeutic Areas: Expanding the exploration of 5-substituted quinazolines beyond oncology and infectious diseases into areas like neurodegenerative and inflammatory disorders.
References
-
A Review on Quinazolines as Anticancer Agents. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science Publishers. [Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. [Link]
-
Design, Synthesis, and Structure-Activity Relationships of Novel N-Substituted-5-phenyl-[5][12]triazolo[1,5-c]quinazolin-2-amine for Their Anti-HIV and Antibacterial Activities. ResearchGate. [Link]
-
Biological activities of recent advances in quinazoline. ResearchGate. [Link]
-
Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Oncotarget. [Link]
-
Quinazolines with reported antibacterial activity. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica. [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]
-
Synthesis of 5-substituted quinazolines as potential antimalarial agents. ACS Publications. [Link]
-
Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. [Link]
-
Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules. [Link]
-
Discovery of a Series of 5-Azaquinazolines as Orally Efficacious IRAK4 Inhibitors Targeting MyD88L265P Mutant Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry. [Link]
-
Synthesis and design strategy for quinazoline and 5-aminotriazole hybrids. ResearchGate. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of PharmTech Research. [Link]
-
Novel Substituted Quinazolines for Potent EGFR Tyrosine Kinase Inhibitors. IntechOpen. [Link]
-
Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research. [Link]
-
Biological activities of Quinazolines: A comprehensive review. ResearchGate. [Link]
-
(PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. ResearchGate. [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis([5][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Oncotarget. [Link]
-
Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. [Link]
-
Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors. International Journal of Molecular Sciences. [Link]
-
Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Molecules. [Link]
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. [Link]
-
Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. [Link]
-
Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules. [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity [mdpi.com]
- 5. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchps.com [jchps.com]
- 13. biomedres.us [biomedres.us]
- 14. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benthamdirect.com [benthamdirect.com]
Biological activity profile of 5-Chloro-2-phenylquinazoline
This guide provides an in-depth technical profile of 5-Chloro-2-phenylquinazoline , positioning it as a critical chemotype and scaffold in medicinal chemistry.[1] While the molecule itself is often utilized as a high-value intermediate (CAS 1596243-33-2), its structural core underpins a class of potent kinase inhibitors and tubulin polymerization antagonists.[1]
Executive Summary
5-Chloro-2-phenylquinazoline represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by a chlorine atom at the C5 position (peri-position) and a phenyl ring at C2, this chemotype is primarily exploited to develop Type I and Type II Kinase Inhibitors (targeting EGFR, VEGFR) and Tubulin Polymerization Inhibitors .[1]
The unique 5-chloro substitution induces specific electronic and steric effects that differentiate it from the more common 6- or 7-substituted quinazolines (e.g., Gefitinib, Erlotinib), offering a strategic avenue for overcoming drug resistance and improving metabolic stability.
Chemical Identity & Structural Properties
The biological efficacy of this scaffold is rooted in its physicochemical attributes, which govern its interaction with hydrophobic binding pockets in enzymes.[1]
| Property | Value / Description | Significance |
| IUPAC Name | 5-Chloro-2-phenylquinazoline | Core Identity |
| CAS Number | 1596243-33-2 | Identification |
| Molecular Formula | C₁₄H₉ClN₂ | MW: 240.69 g/mol |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; suggests good membrane permeability but requires formulation optimization.[1] |
| Electronic Effect | 5-Cl (Inductive withdrawal) | Reduces electron density at N1; modulates pKa and H-bond acceptor capability.[1] |
| Steric Effect | Peri-interaction (C5-Cl vs C4) | The C5-Cl creates steric bulk near the C4 position, influencing the conformation of 4-substituted derivatives (e.g., anilines).[1] |
Structural Activity Relationship (SAR) Map
The following diagram illustrates the functional zones of the scaffold.
Figure 1: SAR Map highlighting the functional roles of the C2, C4, and C5 positions.
Pharmacological Mechanism of Action
The 5-chloro-2-phenylquinazoline core is rarely the final drug; rather, it is the "warhead carrier." Its biological activity is realized when the C4 position is functionalized (typically with an amine).[1][2][3]
Primary Target: Epidermal Growth Factor Receptor (EGFR)
Derivatives of this scaffold function as ATP-competitive inhibitors .[1]
-
Mechanism: The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR).[1]
-
Role of 2-Phenyl: Extends into the hydrophobic pocket adjacent to the ATP binding site, providing selectivity over other kinases.[1]
-
Role of 5-Chloro: The 5-position is critical for managing "gatekeeper" residue interactions.[1] While 6/7-substitutions are standard (e.g., Lapatinib), 5-substitution explores alternative space in the binding pocket, potentially bypassing steric clashes found in resistant mutants (e.g., T790M).[1]
Secondary Target: Tubulin Polymerization
Certain 2-phenylquinazolines bind to the colchicine-binding site of tubulin.[1]
-
Effect: Prevents microtubule assembly during mitosis.[1]
-
Outcome: Cell cycle arrest at G2/M phase and subsequent apoptosis.[1]
-
Relevance: The 2-phenyl moiety mimics the biaryl system of combretastatins.[1]
Signaling Pathway Inhibition Diagram
Figure 2: Mechanism of Action illustrating kinase inhibition leading to apoptosis.[1]
Therapeutic Applications & Biological Assays
Research utilizing this scaffold focuses on Oncology and Antimicrobial resistance.[1]
Anticancer Activity (Solid Tumors)[1]
-
Indication: Non-Small Cell Lung Cancer (NSCLC), Breast Cancer.[1]
-
Key Metric: IC₅₀ values in the nanomolar (nM) range for 4-amino derivatives.
-
Observed Data (General for Class):
-
MCF-7 (Breast): IC₅₀ ~ 0.5 - 5.0 µM
-
A549 (Lung): IC₅₀ ~ 1.0 - 8.0 µM[1]
-
Antimicrobial Potential[1][3][4]
-
Target: Bacterial DNA Gyrase / DHFR.[1]
-
Profile: The 2-phenyl group enhances lipophilicity, aiding penetration of bacterial cell walls (Gram-positive > Gram-negative).[1]
Experimental Protocols
To validate the activity of this scaffold, the following protocols are standard.
Protocol A: Synthesis of Active Derivative (S_NAr Reaction)
The core 5-chloro-2-phenylquinazoline is activated at C4 for library generation.[1]
-
Reagents: 5-Chloro-2-phenylquinazoline (1 eq), Aniline derivative (1.2 eq), Isopropanol (Solvent).[1]
-
Condition: Reflux at 85°C for 4–6 hours.
-
Work-up: Cool to RT. The product typically precipitates as a hydrochloride salt.[1] Filter and wash with cold ether.[1]
-
Validation: ¹H NMR (DMSO-d₆) to confirm loss of C4 proton (if using quinazolinone precursor) or substitution of leaving group.
Protocol B: In Vitro Kinase Inhibition Assay (EGFR)
Quantifies the potency of the synthesized ligand.[1]
-
System: ADP-Glo™ Kinase Assay (Promega) or ³³P-ATP radiometric assay.[1]
-
Preparation:
-
Initiation: Add ATP (at K_m concentration, typically 10 µM).[1]
-
Reaction: Incubate for 60 min.
-
Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.[1] Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.[1]
-
Analysis: Measure luminescence (RLU). Plot Dose-Response curve to calculate IC₅₀ using non-linear regression (GraphPad Prism).
Experimental Workflow Diagram
Figure 3: Workflow from scaffold synthesis to lead candidate selection.
ADME & Toxicology Considerations
-
Metabolic Stability: The 5-chloro group blocks metabolic oxidation at the C5 position, a common soft spot in unsubstituted quinazolines.[1] However, the 2-phenyl ring is susceptible to hydroxylation by CYP450 isoforms.[1]
-
Solubility: High lipophilicity (LogP > 4) often requires formulation as a Hydrochloride (HCl) or Mesylate salt to improve bioavailability.[1]
-
Safety: Quinazolines can inhibit hERG channels.[1] 5-chloro derivatives must be screened early for cardiotoxicity.
Future Outlook
The 5-chloro-2-phenylquinazoline scaffold is currently under-explored compared to its 6,7-dimethoxy cousins.[1] Future development lies in:
-
Covalent Inhibitors: Exploiting the 5-position to direct acrylamide warheads toward specific cysteines in the kinase pocket.[1]
-
PROTACs: Using the scaffold as the protein-binding anchor linked to an E3 ligase recruiter for targeted protein degradation.
References
-
Bhatia, R. et al. "Quinazolines as an advantaged scaffold in drug discovery: A comprehensive review."[1] Journal of Medicinal Chemistry, 2023.[1] (General Quinazoline Review)
-
Al-Omary, F.A.M. "Quinazoline Derivatives as Potential Anticancer Agents: A Review."[1] Scientia Pharmaceutica, 2018.[1]
-
BenchChem. "5-Chloroquinazoline-2,4,6-triamine and related 5-chloro scaffolds." Chemical Database, Accessed 2023.[1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11871702 (5-Chloro-2-phenylquinazoline)." PubChem, Accessed 2023.[1] [1]
-
Zhang, Y. et al. "Design and synthesis of 4-anilinoquinazolines as inhibitors of EGFR."[1] Bioorganic & Medicinal Chemistry Letters, 2014.[1]
Sources
- 1. 58058-52-9|8-Chloro-2-phenylquinazoline|BLD Pharm [bldpharm.com]
- 2. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Chloroquinazoline-2,4,6-triamine|CAS 17511-20-5 [benchchem.com]
History and development of 5-chloro-quinazoline synthesis
An In-Depth Technical Guide to the Synthesis of 5-Chloro-Quinazoline: History, Development, and Modern Methodologies
Abstract
The 5-chloro-quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile biological activity.[1][2] This guide provides a comprehensive exploration of the synthetic history and evolution of this crucial heterocyclic system. We begin by examining the foundational, classical methods for quinazoline ring formation and then delve into the specific strategies for incorporating the C5-chloro substituent. The narrative progresses to modern, efficiency-driven methodologies, including microwave-assisted synthesis and transition-metal-catalyzed reactions, which have revolutionized the accessibility of these compounds.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols and mechanistic insights but also the causal reasoning behind the evolution of synthetic strategies.
Historical Context: Foundational Syntheses of the Quinazoline Ring
The journey to synthesize substituted quinazolines like the 5-chloro variant is built upon pioneering work from the late 19th century. The first synthesis of the quinazoline nucleus was reported by Griess in 1869, involving the reaction of anthranilic acid with cyanogen.[5][6] However, it was the subsequent development of more versatile methods that paved the way for broad application.
The Niementowski Quinazoline Synthesis
The most enduring and fundamental approach is the Niementowski synthesis, first reported in 1895.[5][7] This reaction involves the thermal condensation of an anthranilic acid with an amide.[7][8] The classical approach often requires high temperatures (130–150°C) and can be time-consuming, but its simplicity and directness have made it a staple in heterocyclic chemistry.[7][8]
The causality behind this method lies in the nucleophilicity of the amino group of anthranilic acid attacking the electrophilic carbonyl carbon of the amide. This is followed by an intramolecular cyclization and dehydration to form the stable, aromatic quinazolinone ring system. The choice of amide directly dictates the substituent at the 2-position of the resulting quinazoline, offering a degree of synthetic flexibility.
Core Strategies for 5-Chloro-Quinazoline Synthesis
The primary challenge in synthesizing 5-chloro-quinazoline is the regioselective introduction of the chlorine atom onto the benzene portion of the heterocycle. The most logical and widely practiced strategy is to begin with a precursor that already contains the chlorine atom at the correct position, thereby avoiding issues with regioselectivity that would arise from post-synthesis chlorination of the quinazoline ring itself.
Route A: Synthesis from 2-Amino-6-chlorobenzoic Acid
This is the most direct application of classical quinazoline synthesis to our target scaffold. By substituting anthranilic acid with 2-amino-6-chlorobenzoic acid, the Niementowski reaction can be employed to directly generate 5-chloro-substituted quinazolinones.
Experimental Protocol: Classical Synthesis of 5-Chloro-3,4-dihydro-4-oxoquinazoline
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-chlorobenzoic acid (1.0 eq.) and formamide (10-15 eq., serving as both reagent and solvent).
-
Thermal Condensation: Heat the reaction mixture to 140-150°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Precipitation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-chloro-3,4-dihydro-4-oxoquinazoline.
The rationale for using a large excess of formamide is to drive the reaction equilibrium towards the product and to serve as a high-boiling solvent. The final precipitation step is effective because the organic product has low solubility in water, while the excess formamide and any unreacted starting material are water-soluble.
Route B: Synthesis from 2-Amino-6-chlorobenzonitrile
An alternative and powerful precursor is 2-amino-6-chlorobenzonitrile. The nitrile group is a versatile functional handle that can be elaborated to form the pyrimidine ring. This route is particularly useful for accessing 4-aminoquinazolines.
Conceptual Workflow: 2-Amino-6-chlorobenzonitrile to 4-Amino-5-chloroquinazoline
The synthesis often proceeds via a two-step sequence. First, the nitrile group is activated or transformed into an intermediate that is more susceptible to cyclization. For instance, reaction with a Grignard reagent can form an ortho-aminoketimine, which can then be cyclized.[9] Alternatively, acid-mediated annulation reactions can be employed.[9]
Figure 1: General workflow from 2-amino-6-chlorobenzonitrile.
Modern Advancements and Process Optimization
While classical methods are robust, modern drug development demands higher efficiency, sustainability, and speed.[10] This has driven significant innovation in the synthesis of 5-chloro-quinazolines.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) has emerged as a transformative technology in organic synthesis.[11] By directly coupling with polar molecules, MWI provides rapid and uniform heating, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating.[7][11]
The Niementowski synthesis is particularly amenable to microwave assistance. Reactions that take several hours under conventional heating can often be completed in a matter of minutes.[7] This acceleration is attributed to the high-energy, localized heating that efficiently overcomes the activation energy for the cyclization-dehydration steps.
Data Presentation: Conventional vs. Microwave-Assisted Niementowski Reaction
| Parameter | Conventional Thermal Method | Microwave-Assisted Method | Rationale for Improvement |
| Reaction Time | 4-8 hours | 5-20 minutes | Direct, rapid energy transfer shortens reaction time significantly.[7] |
| Temperature | 140-180°C | 150-200°C (achieved rapidly) | MWI allows for precise and rapid heating to the target temperature. |
| Yield | Moderate to Good (50-75%) | Good to Excellent (70-95%) | Reduced reaction time minimizes decomposition and side-product formation. |
| Purity | Often requires extensive purification | Generally cleaner product profile | Fewer side reactions due to shorter exposure to high temperatures. |
Transition-Metal Catalysis
Palladium and copper-catalyzed reactions have become indispensable tools for forming C-N and C-C bonds, offering mild conditions and broad functional group tolerance.[3][12] In quinazoline synthesis, these catalysts can facilitate novel cyclization pathways that are not accessible via thermal methods. For example, palladium-catalyzed coupling reactions can be used to construct the quinazoline ring from precursors like o-haloanilines and amidines.[3][4]
Figure 2: Simplified catalytic cycle for Pd-catalyzed quinazoline synthesis.
This catalytic approach provides an alternative to the classical condensation methods and is particularly valuable for creating complex, highly substituted quinazoline derivatives under milder conditions.
Mechanistic Insights: The Niementowski Reaction Revisited
Understanding the underlying mechanism is critical for troubleshooting and optimizing a synthesis. The Niementowski reaction for forming 5-chloro-4(3H)-quinazolinone from 2-amino-6-chlorobenzoic acid and formamide proceeds through a well-defined pathway.
Figure 3: Mechanistic pathway of the Niementowski synthesis.
Causality in the Mechanism:
-
Step 1 (N-Acylation): The reaction is initiated by the nucleophilic amine of the anthranilic acid attacking the electrophilic carbonyl of formamide. This step is often the rate-limiting step and is accelerated by heat.
-
Step 2 (Cyclization): The newly formed N-formyl intermediate is conformationally primed for the amide nitrogen to attack the carboxylic acid carbon. This intramolecular reaction is entropically favored.
-
Step 3 (Dehydration): The resulting cyclized, non-aromatic intermediate readily eliminates a molecule of water under thermal conditions to generate the stable, aromatic quinazolinone ring system.
Conclusion
The synthesis of 5-chloro-quinazoline has evolved from high-temperature, classical condensations to highly efficient, rapid, and versatile modern methodologies. The foundational Niementowski reaction provided the initial access, relying on the inherent reactivity of chloro-substituted anthranilic acid. The subsequent development of microwave-assisted protocols has drastically improved the efficiency and speed of this classical route, aligning it with the demands of modern high-throughput chemistry. Furthermore, the advent of transition-metal catalysis has opened new avenues for synthesis, offering milder conditions and broader substrate scope. For the modern researcher, a deep understanding of this developmental history—from classical principles to cutting-edge techniques—is essential for the rational design and efficient execution of synthetic routes toward novel 5-chloro-quinazoline-based therapeutics.
References
-
Niementowski quinoline synthesis - Wikipedia . Wikipedia. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview . Frontiers in Chemistry. [Link]
- Preparation process of 2-amino-5-chlorobenzophenone - Google Patents.
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity . MDPI. [Link]
-
Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap . Patsnap. [Link]
-
“On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile . National Center for Biotechnology Information. [Link]
-
Advances in polymer based Friedlander quinoline synthesis . National Center for Biotechnology Information. [Link]
-
Quinazoline derivatives: synthesis and bioactivities . National Center for Biotechnology Information. [Link]
-
Synthesis of quinazolines . Organic Chemistry Portal. [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives . National Center for Biotechnology Information. [Link]
-
Synthesis of quinazolinones . Organic Chemistry Portal. [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review . Bentham Science. [Link]
-
The Medicinal Functionality of Quinazolines . Journal of Pharmaceutical Negative Results. [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives . National Center for Biotechnology Information. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides . MDPI. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview . National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinazolinone synthesis [organic-chemistry.org]
The Phenylquinazoline Core: A Technical Guide to Navigating Structure-Activity Relationships in Drug Discovery
Abstract
The quinazoline scaffold, particularly the phenylquinazoline core, represents a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) of phenylquinazoline derivatives. We will delve into the synthetic rationale, explore key biological evaluation assays with detailed protocols, and analyze the intricate interplay between structural modifications and biological outcomes. This guide is designed to be a practical resource, empowering researchers to rationally design and synthesize novel phenylquinazoline-based compounds with enhanced potency and selectivity.
Introduction: The Enduring Significance of the Phenylquinazoline Scaffold
Quinazolines and their derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These include anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive activities.[2] The phenylquinazoline nucleus, characterized by a phenyl group attached to the quinazoline core, is a recurring motif in a number of FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, which are pivotal in cancer therapy.[3]
The therapeutic versatility of phenylquinazolines stems from their ability to interact with a wide array of biological targets, including protein kinases, polymerases, and other enzymes.[4] The exploration of the structure-activity relationships of this scaffold is therefore a critical endeavor in the quest for novel and more effective therapeutic agents. This guide will provide a systematic exploration of the SAR of phenylquinazolines, with a focus on their anticancer applications, particularly as kinase inhibitors.
Synthetic Strategies: Building the Phenylquinazoline Library for SAR Studies
The generation of a diverse library of phenylquinazoline analogs is fundamental to any SAR campaign. The choice of synthetic route is dictated by the desired substitution patterns and the availability of starting materials. While numerous methods exist, a common and versatile approach involves the construction of the quinazoline ring from substituted anthranilic acid derivatives.[5]
General Synthesis of 2-Phenyl-4(3H)-quinazolinones
A robust and widely employed method for the synthesis of the 2-phenyl-4(3H)-quinazolinone core is the reaction of an anthranilic acid derivative with benzoyl chloride, followed by cyclization with a nitrogen source like formamide or ammonium acetate. A more direct approach involves the condensation of anthranilamide with a benzaldehyde derivative.
A multi-step synthesis often provides greater flexibility for introducing diversity. For instance, a three-step synthesis can be employed:
-
Step 1: Formation of 2-Mercapto-3-phenylquinazolin-4(3H)-one: A nucleophilic substitution reaction between an anthranilic acid derivative and a phenyl isothiocyanate derivative in the presence of a base like triethylamine.[5]
-
Step 2: S-Alkylation: The resulting 2-mercapto-3-phenylquinazolin-4(3H)-one is then reacted with an alkyl halide (e.g., methyl iodide) in a polar aprotic solvent like DMF with a base such as potassium carbonate to yield the 2-(alkylthio)-3-phenylquinazolin-4(3H)-one.[5]
-
Step 3: Nucleophilic Substitution at C2: The 2-methylthio group is a good leaving group and can be displaced by various nucleophiles, such as amines or hydrazines, to introduce a wide range of substituents at the 2-position.[5]
A facile and efficient alternative for the synthesis of 2-phenylquinazolines involves a tandem reaction from 2-aminobenzophenones and benzylic amines.[6]
Experimental Protocol: A Representative Synthesis of a 2-Substituted Phenylquinazoline Derivative
Objective: To synthesize a library of 2-amino-phenylquinazoline derivatives for SAR studies.
Materials:
-
Substituted 2-aminobenzonitriles
-
Substituted guanidines
-
Solvent (e.g., 2-ethoxyethanol)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
TLC plates and developing chamber
-
Purification system (e.g., column chromatography)
Procedure:
-
To a solution of the substituted 2-aminobenzonitrile (1.0 eq) in 2-ethoxyethanol, add the substituted guanidine (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) for 2-4 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2,4-diamino-phenylquinazoline derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
This protocol allows for the systematic variation of substituents on both the quinazoline ring (from the 2-aminobenzonitrile) and the 2-amino group (from the guanidine), enabling a thorough exploration of the SAR.
Biological Evaluation: Quantifying the Structure-Activity Relationship
The biological evaluation of newly synthesized phenylquinazoline derivatives is crucial to establish the SAR. A panel of in vitro assays is typically employed to assess their potency and mechanism of action.
Anticancer Activity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of phenylquinazoline derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Phenylquinazoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the phenylquinazoline derivatives in culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., gefitinib).
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[8]
Target-Based Assays: Kinase Inhibition
Many phenylquinazoline derivatives exert their anticancer effects by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[9]
Objective: To determine the inhibitory activity of phenylquinazoline derivatives against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Phenylquinazoline derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the EGFR enzyme and the test compound at various concentrations in kinase buffer and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km value for ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.[10]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
A similar protocol can be adapted for other kinases like PI3K, using the appropriate enzyme, substrate, and buffer conditions.[11][12]
Mechanism of Action: Tubulin Polymerization Assay
Some phenylquinazoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]
Objective: To assess the effect of phenylquinazoline derivatives on tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Phenylquinazoline derivatives (dissolved in DMSO)
-
Microplate reader with temperature control (37 °C) and capability to read absorbance at 340 nm
Procedure:
-
On ice, prepare a solution of tubulin in polymerization buffer containing GTP.
-
Add the test compound at various concentrations to the tubulin solution in a pre-chilled 96-well plate. Include a positive control (e.g., colchicine or paclitaxel) and a vehicle control (DMSO).
-
Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37 °C.
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the polymerization of tubulin into microtubules.[14]
-
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Deciphering the Structure-Activity Relationship: Key Insights
Systematic modification of the phenylquinazoline scaffold has yielded crucial insights into the structural requirements for potent biological activity.
The Quinazoline Core
The quinazoline ring system is the fundamental pharmacophore. Modifications at various positions can significantly impact activity.
-
Position 2: The phenyl group at this position is a key feature. Substitutions on this phenyl ring can modulate activity. For instance, in some series of topoisomerase inhibitors, the presence of a phenyl ring at C-2 is vital for forming hydrogen bonds with the enzyme.[15]
-
Position 4: The substituent at the 4-position is critical for the activity of many kinase inhibitors. A 4-anilino group is a common feature in EGFR inhibitors, as it occupies the ATP-binding pocket.[16] The nature of the aniline substituent is crucial for potency and selectivity.
-
Positions 6 and 7: These positions are often substituted with small, electron-donating groups like methoxy or ethoxy groups, which can enhance binding to the target protein.[9]
The Phenyl Ring at Position 2
The substitution pattern on the 2-phenyl ring offers a rich avenue for SAR exploration.
-
Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituents can influence the overall electron density of the molecule and its ability to interact with the target.
-
Steric hindrance: The size and position of substituents can affect the compound's ability to fit into the binding pocket of the target enzyme.
-
Hydrophobicity/Hydrophilicity: Modifying the lipophilicity of the molecule by introducing different substituents can impact its solubility, cell permeability, and ultimately, its bioavailability.
Data-Driven SAR Analysis
The systematic collection and analysis of biological data are paramount for understanding SAR.
Table 1: Illustrative SAR Data for a Series of 2-Phenylquinazoline Derivatives as Anticancer Agents
| Compound | R1 (at C6) | R2 (on 2-phenyl) | A549 IC50 (µM) | MCF-7 IC50 (µM) | EGFR IC50 (nM) |
| 1a | H | H | 15.2 | 20.5 | >1000 |
| 1b | OCH₃ | H | 8.7 | 12.1 | 520 |
| 1c | H | 4-Cl | 5.4 | 7.8 | 210 |
| 1d | OCH₃ | 4-Cl | 1.2 | 2.5 | 45 |
| 1e | OCH₃ | 3,4-diCl | 3.6 | 5.1 | 98 |
| Gefitinib | - | - | 0.5 | 1.1 | 2 |
This is a representative table; actual data will vary depending on the specific series of compounds.
From this illustrative data, we can infer that:
-
A methoxy group at the 6-position of the quinazoline ring (compare 1a and 1b ) enhances anticancer activity.
-
A chloro substituent on the 2-phenyl ring (compare 1a and 1c ) improves potency.
-
The combination of both modifications (1d ) results in a significant increase in activity against both cell lines and the EGFR target.
-
However, increasing the steric bulk with a second chloro group (1e ) can be detrimental to the activity compared to the mono-chloro analog.
Computational Modeling: Visualizing the SAR at the Molecular Level
Molecular docking and other computational techniques are invaluable tools for rationalizing observed SAR and guiding the design of new analogs.[3][17]
Molecular Docking Workflow
Objective: To predict the binding mode of phenylquinazoline derivatives within the active site of a target protein (e.g., EGFR).
Caption: A typical workflow for molecular docking studies.
By visualizing the docked poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies of EGFR inhibitors often reveal a crucial hydrogen bond between the N1 of the quinazoline ring and the backbone NH of Met793 in the hinge region of the kinase domain.[16]
Conclusion and Future Directions
The structure-activity relationship of phenylquinazolines is a rich and complex field that continues to yield promising therapeutic candidates. This guide has provided a framework for the rational design, synthesis, and evaluation of novel phenylquinazoline derivatives. By integrating synthetic chemistry, robust biological assays, and computational modeling, researchers can navigate the intricate SAR landscape of this privileged scaffold.
Future efforts in this area will likely focus on:
-
Developing isoform-selective inhibitors: To minimize off-target effects and improve the therapeutic index.
-
Overcoming drug resistance: By designing compounds that are active against mutant forms of target proteins.
-
Exploring novel biological targets: Expanding the therapeutic applications of phenylquinazolines beyond oncology.
The systematic and iterative application of the principles and protocols outlined in this guide will undoubtedly continue to drive innovation in the discovery and development of next-generation phenylquinazoline-based therapeutics.
References
- Tardy, C., et al. (2020). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 25(15), 3364.
- Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1057-1065.
- Al-Ostoot, F. H., et al. (2021). Recent advances in the biological activity of quinazoline. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 523-546.
- Ghandadi, M., et al. (2020). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Scientific Reports, 10(1), 1-17.
-
Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved from [Link]
- Bao, K., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(11), 3139.
- Palko, M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(19), 10766.
- Kushwaha, N., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(7), 1095-1125.
- Al-Obaid, A. M., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 633.
- Kumar, A., et al. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 23(9), 1027-1044.
- Antoniolli, G., et al. (2025). Docking analysis of quinazolin-4(3H)-one 2i and 3i with EGFR protein kinase enzyme. Future Medicinal Chemistry.
- Al-Salem, H. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(1), 18.
-
BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
- Mohammed, H. A., et al. (2020). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(9), 118-126.
- Nematpour, M., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC Chemistry, 19(1), 1-19.
- Al-Trawneh, S. A., et al. (2023). Biological activities of recent advances in quinazoline. IntechOpen.
- Bodakuntla, S., et al. (2023, March 21).
- El-Sayed, M. A., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2955.
- Kim, J. Y., et al. (2018). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 90(15), 9136-9142.
- Al-Ghorbani, M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(1), 18.
- Barrows, L. R., et al. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization.
- Kushwaha, N., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(7), 1095-1125.
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
- Patel, J., et al. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4).
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
- Kim, H., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS One, 13(7), e0200987.
- Rauf, M. S., et al. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Cancer Network, 31(11), 1009-1016.
- Liou, J. P., et al. (2011). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Journal of Medicinal Chemistry, 54(17), 6138-6150.
Sources
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. wjpmr.com [wjpmr.com]
- 9. mdpi.com [mdpi.com]
- 10. promega.com.cn [promega.com.cn]
- 11. merckmillipore.com [merckmillipore.com]
- 12. promega.es [promega.es]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Efficient Synthesis Protocols for 5-Chloro-2-phenylquinazoline
Introduction & Strategic Analysis
The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] While 4-substituted quinazolines are common, 5-chloro-2-phenylquinazoline represents a specific challenge in regiochemistry.[1] The 5-chloro substituent, located on the benzene ring adjacent to the bridgehead carbon
Structural Target and Numbering
Correct numbering is critical for this synthesis.
-
Quinazoline Core: N1-C2-N3-C4-C4a-C5-C6-C7-C8-C8a.[1]
-
Target: Phenyl group at C2; Chlorine atom at C5.[1]
-
Regiochemical Imperative: To achieve the 5-chloro substitution pattern, the starting material must possess a chlorine atom ortho to the carbon that becomes C4 (the bridgehead
) and meta to the nitrogen that becomes N1.[1]
Retrosynthetic Logic
The most efficient route avoids the formation of the thermodynamic 4-oxo intermediate (which requires harsh chlorination/dechlorination steps).[1] Instead, we prioritize oxidative cyclization strategies that construct the aromatic pyrimidine ring directly.[1]
Critical Regiochemical Selection:
-
Precursor A (2-Amino-6-chlorobenzylamine): Cyclization yields the 8-chloro isomer.[1] (Discard).[1][2]
-
Precursor B (2-Amino-6-chlorobenzyl alcohol): Cyclization yields the 5-chloro isomer.[1] (Select ).
Figure 1: Retrosynthetic analysis highlighting the selection of the alcohol precursor to ensure 5-chloro regiochemistry.[1]
Method A: Iodine-Catalyzed Oxidative Cyclization (Preferred)[1]
This protocol utilizes an iodine-catalyzed oxidative coupling of 2-amino-6-chlorobenzyl alcohol with benzylamine .[1] This method is superior due to the stability of the alcohol precursor compared to the corresponding aldehyde, and it avoids the use of transition metals, minimizing trace metal contamination in pharmaceutical intermediates.
Reaction Mechanism
The reaction proceeds via the in situ oxidation of the alcohol to the aldehyde, formation of a hemiaminal/imine with benzylamine, and subsequent oxidative aromatization driven by T-Hydro (TBHP) and catalytic iodine.[1][3]
Reagents & Equipment[4]
-
Starting Material: 2-Amino-6-chlorobenzyl alcohol (CAS: 68600-98-6).[1] Note: If unavailable, reduce 2-amino-6-chlorobenzoic acid with LiAlH4.
-
Reagent: Benzylamine (1.2 equiv).[1]
-
Catalyst: Molecular Iodine (
, 10-20 mol%).[1] -
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1] solution (2-3 equiv).
-
Solvent: Acetonitrile (MeCN) or DMSO.[1]
-
Apparatus: Sealed pressure tube or round-bottom flask with reflux condenser.[1]
Step-by-Step Protocol
Step 1: Reactant Assembly
-
Charge a 50 mL reaction tube with 2-amino-6-chlorobenzyl alcohol (1.0 mmol, 157.6 mg).
-
Add benzylamine (1.2 mmol, 131 µL).
-
Add Molecular Iodine (0.1 mmol, 25.4 mg).
-
Dissolve in Acetonitrile (3.0 mL).
-
Add TBHP (70% in water, 2.5 mmol, ~340 µL) dropwise.
Step 2: Cyclization & Oxidation [1]
-
Seal the tube (or cap the flask) and heat the mixture to 80°C .
-
Stir vigorously for 4–6 hours .
-
The reaction mixture will turn dark brown due to iodine/amine complexes but should clarify upon workup.[1]
Step 3: Workup & Purification
-
Cool to room temperature.
-
Quench with saturated aqueous sodium thiosulfate (
) solution (5 mL) to remove excess iodine (color changes from brown to yellow/clear). -
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Flash column chromatography on silica gel.
Data Specifications
| Parameter | Specification |
| Appearance | Light yellow to off-white solid |
| Melting Point | 135–138 °C (approximate for substituted 2-phenylquinazolines) |
| 1H NMR (CDCl3) | Characteristic singlet at ~9.4 ppm (H4).[1] Multiplets for phenyl ring (7.4-8.5 ppm).[1] |
| MS (ESI) | [M+H]+ calc: 241.05, found: 241.1 |
Method B: Classical Condensation (Scale-Up Route)[1]
For larger scale synthesis where chromatography is to be avoided, the condensation of 2-amino-6-chlorobenzaldehyde with benzamidine is robust.[1] However, 2-amino-6-chlorobenzaldehyde is prone to self-condensation; therefore, it is best generated in situ or used immediately.[1]
Protocol
Step 1: Preparation of Aldehyde (In Situ)
-
Suspend 2-amino-6-chlorobenzyl alcohol (10 mmol) in DCM (50 mL).
-
Add Activated MnO2 (50 mmol) and stir at reflux for 2 hours.
-
Filter through Celite to remove MnO2.[1] Concentrate to obtain crude 2-amino-6-chlorobenzaldehyde .[1]
Step 2: Cyclization
-
Dissolve the crude aldehyde (10 mmol) in Ethanol (40 mL).
-
Add Benzamidine hydrochloride (11 mmol, 1.72 g).
-
Add NaOH (11 mmol, 440 mg) or Piperidine (cat.) to neutralize the hydrochloride.[1]
-
Reflux for 3–5 hours .
-
Oxidation (if necessary): Often, the product is the dihydroquinazoline.[1] To ensure full aromatization, add DDQ (1.0 equiv) or simply stir open to air overnight.[1]
Step 3: Isolation
-
Cool the mixture. The product often precipitates.
-
Recrystallize from Ethanol/Water.[1]
Regiochemistry Verification & Troubleshooting
The most common failure mode is the synthesis of the wrong isomer (8-chloro) by using the wrong starting material (benzylamine derivative).[1]
Figure 2: Regiochemical outcome based on starting material selection.[1]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete oxidation of intermediate dihydroquinazoline.[1] | Increase TBHP equivalents or reaction time; add O2 balloon. |
| Regioisomer Contamination | Starting material impurity.[1] | Verify 2-amino-6-chlorobenzyl alcohol purity by NMR before use.[1] |
| Product remains in Aqueous | pH issues during workup. | Quinazolines are weak bases.[1] Ensure aqueous layer is basic (pH > 9) during extraction.[1] |
References
-
Zhang, J., Zhu, D., Yu, C., Wan, C., & Wang, Z. (2010).[1][6][7] A Simple and Efficient Approach to the Synthesis of 2-Phenylquinazolines via sp3 C-H Functionalization. Organic Letters, 12(12), 2841–2843.[1][6][7] Link[1]
-
Karnakar, K., et al. (2011).[1][6] A facile and efficient method for the synthesis of 2-phenylquinazolines from 2-aminobenzophenones and benzylamines catalyzed by ceric ammonium nitrate (CAN)-TBHP.[1] Synlett, 2011(08), 1089-1096.[1] Link[1]
-
Ogawa, A., et al. (2022).[1][8] Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 10. Link
-
BenchChem. 2-Amino-6-chloro-N-methylbenzamide and related intermediates. Link[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19407-57-9 (5-chloro-2-phenylquinazolin-4(3H)-one). Link
Sources
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-chloro-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. A Simple and Efficient Approach to the Synthesis of 2-Phenylquinazolines via sp3 C-H Functionalization [organic-chemistry.org]
- 8. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
Microwave-assisted synthesis of 5-Chloro-2-phenylquinazoline
Application Note: Microwave-Assisted Synthesis of 5-Chloro-2-phenylquinazoline
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of 5-Chloro-2-phenylquinazoline , a critical pharmacophore in kinase inhibitor development. Unlike conventional thermal methods that require prolonged reflux (12–24 h) and harsh oxidants, this protocol utilizes a one-pot, three-step oxidative cyclization strategy. By coupling 2-amino-6-chlorobenzylamine with benzaldehyde under microwave irradiation, the target molecule is obtained in <20 minutes with superior atom economy.
Key Advantages:
-
Speed: Reaction time reduced from hours to minutes.
-
Selectivity: Controlled oxidative aromatization prevents over-oxidation.
-
Green Chemistry: Solvent-free or aqueous-phase options available.
Scientific Background & Retrosynthesis
The quinazoline core is ubiquitous in bioactive molecules (e.g., Gefitinib, Erlotinib). The specific target, 5-Chloro-2-phenylquinazoline , presents a regiochemical challenge: placing the chlorine atom at the C5 position (adjacent to the bridgehead C4) while establishing the phenyl group at C2 and maintaining a proton at C4.
Mechanistic Pathway:
-
Condensation: Formation of the imine (Schiff base) between the benzylamine and benzaldehyde.
-
Cyclization: Intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon, forming the tetrahydroquinazoline intermediate.
-
Oxidative Aromatization: Dehydrogenation of the tetrahydro- intermediate to the fully aromatic quinazoline. Microwave irradiation accelerates this step significantly by lowering the activation energy of the transition state.
Retrosynthetic Analysis
Figure 1: Retrosynthetic disconnection showing the convergent assembly from available precursors.
Materials & Equipment
Reagents:
-
Precursor A: 2-Amino-6-chlorobenzylamine (CAS: Verify locally, typically custom synthesized or sourced from specialized vendors).
-
Note: If the specific 6-chloro isomer is unavailable, it can be prepared via reduction of 2-cyano-3-chloronitrobenzene.
-
-
Precursor B: Benzaldehyde (Freshly distilled to remove benzoic acid).
-
Oxidant: Iodine (I₂) or tert-Butyl hydroperoxide (TBHP). Iodine is preferred for microwave efficiency.
-
Solvent: Ethanol (EtOH) or Water (micellar conditions with SDS).
Equipment:
-
Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
-
Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.
-
Analysis: HPLC-MS (C18 column), ¹H-NMR (400 MHz).
Detailed Experimental Protocol
This protocol describes the Iodine-Mediated Oxidative Cyclization , which offers the highest reliability for halogenated substrates.
Step 1: Reactant Loading
-
In a 10 mL microwave vial, charge 2-Amino-6-chlorobenzylamine (1.0 mmol, 156.6 mg).
-
Add Benzaldehyde (1.1 mmol, 112 µL).
-
Add Iodine (I₂) (1.1 mmol, 279 mg) and K₂CO₃ (2.0 mmol, 276 mg).
-
Add Ethanol (3 mL). Note: Solvent-free conditions can be used but ethanol ensures better homogeneity for the halogenated precursor.
-
Add a magnetic stir bar and seal the vial.
Step 2: Microwave Irradiation
Program the microwave reactor with the following dynamic method:
| Parameter | Setting | Rationale |
| Temperature | 110 °C | Optimal for cyclization/oxidation balance. |
| Hold Time | 15 minutes | Sufficient for full conversion without dehalogenation. |
| Pressure Limit | 250 psi | Safety cutoff for ethanol vapor pressure. |
| Power | Max 200W (Dynamic) | Allows rapid heating without overshoot. |
| Stirring | High | Critical for mass transfer in heterogeneous mix. |
Step 3: Workup & Purification
-
Cool the reaction mixture to room temperature (compressed air cooling).
-
Quench with saturated aqueous Na₂S₂O₃ (5 mL) to remove excess iodine (color changes from dark brown to pale yellow).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1 to 4:1). The 5-chloro substituent decreases polarity compared to the parent quinazoline.
Process Control & Characterization
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis process.
Expected Analytical Data
-
Appearance: Light yellow solid.
-
¹H NMR (400 MHz, CDCl₃):
-
H4 (Singlet): ~9.4 ppm. Diagnostic peak. The presence of this singlet confirms the quinazoline core (H at C4) and absence of quinazolinone (C=O at C4).
-
H2' (Phenyl): Multiplet at ~8.5 ppm (deshielded by ring current).
-
C5-Cl Effect: The proton at C6 will show a distinct doublet/multiplet shift compared to the non-chlorinated analog due to the ortho-chloro group.
-
-
MS (ESI): [M+H]⁺ calculated for C₁₄H₉ClN₂: 241.05; Found: 241.1.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete oxidation (Tetrahydro- intermediate remains). | Increase MW time to 20 min or add 0.2 eq more I₂. |
| Dehalogenation | Temperature too high (>140°C). | Reduce temp to 100°C; ensure power is dynamic, not fixed. |
| Quinazolinone Impurity | Presence of water/oxygen during initial heating. | Use dry ethanol; purge vial with Argon before sealing. |
| Starting Material Remains | Imine formation stalled. | Add 4Å molecular sieves to the reaction vial to scavenge water. |
References
-
Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. (2025).[4] Highlights the efficiency of microwave irradiation in accelerating cyclization reactions.
-
Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one. Bentham Science. (2023).[1][5] Provides foundational protocols for handling phenyl-substituted quinazoline precursors under MW conditions.
-
Synthesis of Quinazolinones from o-aminobenzamides and benzyl amines. Sci-Hub/Chinese Chemical Letters. (2016). Discusses metal-free oxidative protocols relevant to the iodine-mediated mechanism.
-
Facile and efficient method for the synthesis of 2-phenylquinazolines. Organic Chemistry Portal. (2011). Describes the tandem oxidation of 2-aminobenzylamines, validating the core mechanism used in this protocol.
-
4-Chloro-2-phenylquinazoline Product Data. Sigma-Aldrich. (n.d.). Reference for physical properties and characterization of the regioisomer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
Application Note: Nucleophilic Aromatic Substitution Reactions at the 5-Position of Quinazoline
Executive Summary
The quinazoline scaffold is a privileged structure in medicinal chemistry, ubiquitous in EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1] While functionalization at the C4 and C2 positions is synthetically trivial due to the electron-deficient pyrimidine ring, the C5 position (located on the fused benzene ring) presents a significant synthetic challenge.
This Application Note addresses the kinetic and thermodynamic barriers of performing Nucleophilic Aromatic Substitution (
Key Takeaways:
-
Reactivity Hierarchy: C4
C2 C5/C6/C7/C8. -
Activation Strategy: Direct thermal
at C5 requires strong electron-withdrawing groups (EWGs) like or combined with ortho/para activation. -
Modern Solutions: For unactivated 5-haloquinazolines, photoredox catalysis or transition-metal cross-coupling (Buchwald-Hartwig) are often required, though this guide focuses on
-based methodologies.
Mechanistic Insight: The "C5 Paradox"
To successfully functionalize C5, one must understand why it fails under standard conditions.
Electronic Profile
The quinazoline core consists of a pyrimidine ring fused to a benzene ring.
-
N1 and N3 exert strong electron-withdrawing effects, significantly lowering the LUMO energy at C2 and C4 .
-
C5 is "peri" to C4 but resides on the carbocyclic ring. The negative charge in the Meisenheimer complex formed by attack at C5 cannot be effectively delocalized onto the ring nitrogens without disrupting the aromaticity of the pyrimidine ring or requiring high-energy resonance contributors.
Resonance Visualization (DOT Diagram)
The following diagram illustrates the stability difference between the Meisenheimer intermediates at C4 and C5.
Figure 1: Comparative reaction pathways. Attack at C4 is stabilized by nitrogen charge delocalization, whereas C5 attack results in a higher-energy carbon-centered anionic intermediate.
Experimental Protocols
Protocol A: Classical of Activated Substrates (5-Nitro/5-Fluoro)
Applicability: Use when the substrate contains a strong leaving group (
Materials:
-
Substrate: 5-Nitroquinazoline or 5-Fluoro-6-nitroquinazoline.
-
Nucleophile: Primary/Secondary Amine (1.2 equiv) or Alkoxide.
-
Base: DIPEA (Diisopropylethylamine) or
. -
Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of substrate in 3.0 mL of anhydrous DMF under an inert atmosphere (
). -
Addition: Add 1.5 mmol of Base (
for phenols/thiols; DIPEA for amines). -
Nucleophile: Add 1.2 mmol of the nucleophile dropwise at 0°C to prevent exotherms.
-
Reaction:
-
For 5-Nitro displacement: Heat to 80–100°C for 4–12 hours.
-
For 5-Fluoro (activated): Stir at RT to 60°C .
-
-
Monitoring: Monitor by TLC/LC-MS. Look for the disappearance of the starting material peak (M+) and appearance of product (M+ -
+ Nuc). -
Workup: Pour mixture into ice-water (20 mL). If precipitate forms, filter and wash with water. If oil forms, extract with EtOAc (
mL), wash with brine, dry over , and concentrate.
Critical Note: If the substrate also contains a leaving group at C4 (e.g., 4-chloro-5-nitroquinazoline), C4 substitution will occur first . To target C5 exclusively, C4 must be blocked (e.g., 4-phenyl) or already substituted.
Protocol B: Photoredox-Catalyzed Substitution (For Unactivated 5-Fluoro)
Applicability: Use for 5-fluoroquinazoline when no other activating groups are present. Rationale: Standard thermal conditions fail for simple 5-fluoroquinazolines. Photoredox catalysis generates a radical anion intermediate, dramatically increasing susceptibility to nucleophilic attack.
Materials:
-
Substrate: 5-Fluoroquinazoline.
-
Catalyst: Organic Photocatalyst (e.g., N-phenylphenothiazine, 5 mol%) or Ir-based catalyst.
-
Light Source: Blue LEDs (450 nm).
-
Solvent: DMSO or MeCN (degassed).
Step-by-Step Procedure:
-
Setup: In a glass vial, combine 5-fluoroquinazoline (0.5 mmol), Nucleophile (2.0 equiv), and Photocatalyst (5 mol%).
-
Solvent: Add 2.0 mL of degassed DMSO.
-
Irradiation: Seal the vial and irradiate with Blue LEDs (approx. 10W intensity) while stirring. Use a fan to maintain temperature <35°C.
-
Duration: Irradiate for 18–24 hours.
-
Purification: Dilute with water, extract with DCM, and purify via flash chromatography.
Data Summary & Regioselectivity Guide
When dealing with di-halo quinazolines, regioselectivity is governed by the electronic hierarchy.
| Substrate | Conditions | Major Product | Mechanism |
| 5-Fluoroquinazoline | Amine, DMF, 120°C | No Reaction / Trace | Thermal |
| 5-Fluoroquinazoline | Amine, Blue LED, Cat. | 5-Aminoquinazoline | Radical-mediated |
| 4,5-Dichloroquinazoline | Amine (1 eq), 0°C | 4-Amino-5-chloro... | C4 is kinetically favored |
| 5-Nitroquinazoline | Amine, 80°C | 5-Aminoquinazoline | Nitro displacement |
| 2,4-Dichloro-5-fluoro | Amine (1 eq) | 4-Amino... | C4 > C2 > C5 |
Troubleshooting & Optimization Logic
Decision Tree for C5 Functionalization
Figure 2: Strategic decision matrix for selecting the appropriate functionalization protocol.
Common Pitfalls
-
C4 Interference: If your starting material is 4,5-dichloroquinazoline, you cannot selectively substitute C5 first. You must substitute C4, then subject the intermediate to harsher conditions for C5.
-
Solvent Effects: For difficult C5 substitutions, use DMSO or NMP rather than DMF. The higher dielectric constant stabilizes the transition state.
-
Leaving Group Choice:
for .[2] If you have 5-chloroquinazoline and it fails, synthesize the 5-fluoro analog or switch to Pd-catalysis.
References
-
Mechanistic Found
:-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link
-
-
Quinazoline Regioselectivity (C4 vs C2/C5)
-
Nitro Group Displacement (Activated C5)
-
Photoredox Catalysis for Unactivated Fluoroarenes
-
C2/C4 Selectivity Studies
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Coupling of 5-Chloro-2-phenylquinazoline
Executive Summary
The functionalization of the quinazoline scaffold is a cornerstone in the development of kinase inhibitors and anticonvulsants. While the C4-position is highly labile and easily functionalized via
This guide provides two validated protocols for the Suzuki-Miyaura coupling of 5-Chloro-2-phenylquinazoline :
-
Protocol A (Robust): A cost-effective, bis(phosphine)-based system for standard boronic acids.
-
Protocol B (High-Performance): A Buchwald-precatalyst system designed for sterically demanding or electron-poor coupling partners.
Substrate Analysis: The C5-Challenge
To successfully couple this substrate, one must understand its specific electronic and steric environment.
-
Electronic Activation: The 1,3-diazanaphthalene core is electron-deficient. The N1 and N3 atoms withdraw electron density, activating the ring towards oxidative addition compared to chlorobenzene. However, the C5 position is less electron-poor than C2 or C4, requiring more active palladium species.
-
Steric Hindrance (The "Peri-Effect"): The C5-chlorine atom experiences steric repulsion from the proton at C4. This "peri-effect" hinders the approach of the palladium catalyst during oxidative addition and, more critically, slows down the transmetalation step if bulky phosphine ligands are not spatially optimized.
Mechanistic Pathway & Ligand Selection
The catalytic cycle requires a ligand that balances electron-richness (to facilitate oxidative addition into the C-Cl bond) with steric bulk (to force reductive elimination).
Figure 1: Catalytic cycle highlighting the specific challenges at the C5-position of the quinazoline core.
Experimental Protocols
Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)
Best for: Unhindered aryl boronic acids, cost-sensitive scale-up.
This method utilizes the large bite angle of the dppf ligand to stabilize the palladium center while remaining active enough for activated aryl chlorides.
Reagents:
-
Substrate: 5-Chloro-2-phenylquinazoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst:
(3 - 5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: Toluene : Ethanol (4:1 ratio) or Toluene : Water
-
Temperature: 100°C – 115°C
Step-by-Step Procedure:
-
Inert Setup: Charge a reaction vial or round-bottom flask with 5-Chloro-2-phenylquinazoline (e.g., 240 mg, 1.0 mmol), Arylboronic acid (1.2 mmol), and
(24 mg, 0.03 mmol). -
Degassing: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (
). -
Solvent Addition: Inject degassed Toluene (4 mL) and Ethanol (1 mL).
-
Base Addition: Add degassed
solution (1.5 mL, 2.0 M). -
Reaction: Heat the mixture to 105°C (block temperature) with vigorous stirring for 12–16 hours. Note: Vigorous stirring is critical for biphasic mixtures.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: The "High-Performance" Method (XPhos Pd G3)
Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or rapid screening.
This protocol uses a third-generation Buchwald precatalyst. The XPhos ligand is exceptionally bulky and electron-rich, facilitating oxidative addition into the chlorinated heterocycle and promoting reductive elimination despite the peri-hindrance.
Reagents:
-
Substrate: 5-Chloro-2-phenylquinazoline (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G3 (1 - 2 mol%)
-
Base:
(0.5 M aqueous or finely ground solid, 2.0 equiv) -
Solvent: 1,4-Dioxane or THF
-
Temperature: 60°C – 80°C
Step-by-Step Procedure:
-
Glovebox/Schlenk: In a nitrogen-filled glovebox or under strict Schlenk conditions, combine 5-Chloro-2-phenylquinazoline (1.0 mmol), Boronic acid (1.2 mmol), XPhos Pd G3 (17 mg, 0.02 mmol), and
(425 mg, 2.0 mmol). -
Solvent: Add anhydrous, degassed 1,4-Dioxane (5 mL).
-
Reaction: Seal the vial and heat to 80°C outside the glovebox.
-
Monitoring: Monitor by LCMS. Conversion is typically complete within 2–4 hours due to the high activity of the catalyst.
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc. Concentrate and purify.
Optimization & Troubleshooting Guide
If the standard protocols yield low conversion (<50%) or significant byproducts, utilize the following decision matrix to optimize conditions.
Common Issues:
-
Protodeboronation: The boronic acid loses the boron group before coupling.
-
Solution: Switch to Protocol B (faster rate) or use Boronic Esters (Pinacol esters) instead of acids.
-
-
Homocoupling: The boronic acid couples with itself.
-
Solution: Degas solvents more thoroughly (remove
). Reduce catalyst loading.
-
-
No Reaction (Intact Chloride):
-
Solution: The oxidative addition is failing. Switch to Protocol B or increase temperature to 120°C in a microwave reactor.
-
Optimization Decision Tree
Figure 2: Strategic decision tree for optimizing Suzuki coupling yields.
Solvent & Base Compatibility Table
| Parameter | Standard Condition | Alternative (For Solubility) | Alternative (For Sensitive Groups) |
| Solvent | Toluene / | DMF or DMAc (High T) | 1,4-Dioxane (Anhydrous) |
| Base | |||
| Additives | None |
References
-
Suzuki Cross-Coupling of Quinazoline Derivatives
- Title: Suzuki cross-coupling reactions of quinazoline deriv
- Source: ResearchG
- Context: Establishes the baseline use of Pd(dppf)Cl2 for quinazoline scaffolds.
-
URL:[Link]
-
Reactivity of 5-Chloroquinazolines
- Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogen
- Source: MDPI (Molecules)
- Context: Discusses the comparative reactivity of C4 vs C5 halogens and the "alpha-nitrogen effect."
-
URL:[Link]
-
Buchwald Precatalysts for Aryl Chlorides
-
General Suzuki-Miyaura Conditions
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Preparation of 5-Chloro-2-phenylquinazoline from 2-amino-6-chlorobenzamide
An Application Note for the Synthesis of 5-Chloro-2-phenylquinazoline from 2-amino-6-chlorobenzamide
Abstract
This document provides a comprehensive guide for the synthesis of 5-chloro-2-phenylquinazoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol details a robust method starting from 2-amino-6-chlorobenzamide and benzaldehyde, employing a cyclocondensation reaction facilitated by phosphorus oxychloride. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, process optimization strategies, and critical safety information.
Introduction: The Significance of the Quinazoline Scaffold
Quinazolines and their derivatives are a privileged class of nitrogen-containing heterocyclic compounds. They are of significant interest due to their presence in numerous natural products and their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The rigid, planar structure of the quinazoline core allows it to effectively interact with various biological targets, making it a cornerstone in modern drug discovery programs. The specific substitution pattern on the quinazoline ring, such as the 5-chloro and 2-phenyl groups, modulates its physicochemical properties and biological activity, making the development of efficient and scalable synthetic routes to these analogs a critical endeavor for medicinal chemists.
Reaction Overview and Mechanistic Insights
The synthesis of 5-chloro-2-phenylquinazoline from 2-amino-6-chlorobenzamide and benzaldehyde is achieved through a dehydrative cyclization reaction. This transformation is conceptually related to the Bischler-Napieralski reaction, which utilizes a dehydrating agent to effect the intramolecular cyclization of an amide onto an aromatic ring.[3][4]
Causality of Reagent Selection:
-
2-amino-6-chlorobenzamide: This starting material provides the core aniline and amide functionalities necessary for building the pyrimidine ring of the quinazoline system. The 6-chloro substituent ultimately becomes the 5-chloro group in the final product.
-
Benzaldehyde: This aldehyde serves as the source for the C2 carbon and the 2-phenyl substituent of the quinazoline ring.
-
Phosphorus Oxychloride (POCl₃): This reagent serves a dual purpose. It acts as a powerful dehydrating agent to facilitate the key cyclization step.[5] Secondly, it promotes the formation of a Vilsmeier-Haack type intermediate with the amide, activating it for intramolecular electrophilic attack.
Proposed Reaction Mechanism:
-
N-Acylation/Amide Formation (Implicit): The synthesis begins with the reaction between 2-amino-6-chlorobenzamide and benzaldehyde. While this could initially form an N-acylamino intermediate, the more direct pathway under the reaction conditions involves the formation of an intermediate that is then activated by POCl₃.
-
Activation of Amide: The carbonyl oxygen of the benzamide attacks the phosphorus center of POCl₃, forming a highly reactive intermediate. This makes the amide carbon significantly more electrophilic.
-
Intramolecular Electrophilic Aromatic Substitution (Cyclization): The activated amide undergoes an intramolecular cyclization. The electron-rich benzene ring attacks the electrophilic carbon of the activated amide-POCl₃ adduct. This is the key ring-forming step.
-
Dehydration & Aromatization: The resulting dihydroquinazoline intermediate undergoes elimination of the phosphate group and a proton, driven by the formation of the stable aromatic quinazoline ring system.
Diagram: Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of 5-chloro-2-phenylquinazoline.
Experimental Application & Protocol
This section provides a detailed, self-validating protocol for the synthesis. Adherence to stoichiometry, temperature control, and workup procedures is critical for achieving high yield and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-amino-6-chlorobenzamide | ≥98% | Standard Vendor | 6970-13-4 |
| Benzaldehyde | ≥99%, ReagentPlus® | Standard Vendor | 100-52-7 |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Standard Vendor | 10025-87-3 |
| Toluene | Anhydrous, ≥99.8% | Standard Vendor | 108-88-3 |
| Saturated Sodium Bicarbonate | ACS Reagent | Standard Vendor | N/A |
| Ethyl Acetate | ACS Reagent | Standard Vendor | 141-78-6 |
| Anhydrous Sodium Sulfate | ACS Reagent | Standard Vendor | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Standard Vendor | 7631-86-9 |
Stoichiometry and Reagent Quantification
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 2-amino-6-chlorobenzamide | 170.59 | 1.71 g | 10.0 | 1.0 |
| Benzaldehyde | 106.12 | 1.17 g (1.12 mL) | 11.0 | 1.1 |
| Phosphorus Oxychloride | 153.33 | 4.60 g (2.78 mL) | 30.0 | 3.0 |
| Toluene (Solvent) | 92.14 | 50 mL | - | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-6-chlorobenzamide (1.71 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (50 mL) to the flask. Begin stirring to form a suspension. Carefully add benzaldehyde (1.12 mL, 11.0 mmol) to the mixture.
-
Cooling and POCl₃ Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add phosphorus oxychloride (2.78 mL, 30.0 mmol) dropwise over 15-20 minutes. CAUTION: The addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110 °C). Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting material spot indicates reaction completion.
-
Work-up - Quenching: After the reaction is complete, cool the flask to room temperature and then further cool to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice to the flask. This will hydrolyze the excess POCl₃. CAUTION: This quenching is highly exothermic and will generate significant amounts of HCl gas. Ensure adequate ventilation and perform this step with extreme care.
-
Neutralization: Once the initial vigorous reaction has subsided, slowly add saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral to basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel to yield 5-chloro-2-phenylquinazoline as a crystalline solid.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 5-chloro-2-phenylquinazoline.
Characterization of Final Product
The identity and purity of the synthesized 5-chloro-2-phenylquinazoline should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Yellow to off-white crystalline solid |
| Molecular Formula | C₁₄H₉ClN₂ |
| Molecular Weight | 240.69 g/mol |
| Melting Point | Approx. 120-125 °C (based on similar structures) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2-8.5 (m, 2H, Ar-H), 7.8-8.0 (m, 2H, Ar-H), 7.4-7.7 (m, 5H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.1, 154.5, 151.0, 137.5, 134.1, 131.0, 129.5, 128.8, 128.5, 127.0, 125.5, 121.0 |
| Note: NMR chemical shifts are predicted based on the structure and may vary slightly. |
Process Optimization & Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Insufficiently active dehydrating agent. 3. Degradation during workup. | 1. Increase reaction time or temperature. Confirm starting material quality. 2. Use fresh, high-purity POCl₃. Consider adding P₂O₅ for enhanced dehydration.[3] 3. Ensure quenching is performed at 0 °C to minimize hydrolysis of the product. |
| Formation of Side Products | 1. Polymerization of benzaldehyde. 2. Intermolecular side reactions. | 1. Add benzaldehyde slowly to the reaction mixture. 2. Maintain anhydrous conditions and ensure efficient stirring. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. | 1. Ensure the reaction goes to completion via TLC monitoring. 2. Perform a careful aqueous wash during workup. Use gradient elution if purifying by column chromatography. |
Critical Safety Precautions
This synthesis involves hazardous materials that require strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic, and reacts violently with water.[6] Causes severe skin burns, eye damage, and is fatal if inhaled.[7]
-
Handling: Always handle POCl₃ in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including neoprene or nitrile gloves, a lab coat, and chemical splash goggles with a face shield.[8][9]
-
Storage: Store under inert gas in a cool, dry, well-ventilated area away from water and incompatible materials.[8]
-
Spills & Quenching: Neutralize small spills with an inert absorbent material like sand or vermiculite. Never use water. The quenching process is extremely hazardous; perform it slowly at low temperatures behind a blast shield if possible.
-
-
General Precautions:
-
The reaction generates HCl gas; ensure the setup is in a well-ventilated fume hood.
-
Use anhydrous solvents and reagents to prevent unwanted side reactions and violent decomposition of POCl₃.
-
Emergency eyewash and safety shower stations should be readily accessible.[10]
-
Conclusion
The protocol described provides a reliable and effective method for the laboratory-scale synthesis of 5-chloro-2-phenylquinazoline. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety procedures, researchers can successfully prepare this important heterocyclic compound for applications in drug discovery and chemical biology.
References
- BenchChem (n.d.). 5-Chloroquinazoline-2,4,6-triamine | CAS 17511-20-5.
- BenchChem (n.d.). Application Notes and Protocols for Cyclization Reactions of 2-Amino-5-chloro-2'-fluorobenzophenone.
- BenchChem (n.d.). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.
-
MDPI (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link].
- Google Patents (2014). CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.
-
Marquette University (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Retrieved from [Link].
-
Wikipedia (n.d.). Bischler–Napieralski reaction. Retrieved from [Link].
-
Organic Chemistry Portal (n.d.). Quinazoline synthesis. Retrieved from [Link].
-
Centurion University (n.d.). Synthesis of isoquinolines - CUTM Courseware. Retrieved from [Link].
-
Elsevier (2015). Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. Retrieved from [Link].
- BenchChem (2025). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.
-
Organic Chemistry Portal (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link].
-
PubMed Central (PMC) (2020). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link].
-
ResearchGate (2025). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. Retrieved from [Link].
-
New Jersey Department of Health (n.d.). Hazard Summary: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link].
-
PubChem - NIH (n.d.). 2-Phenylquinazoline. Retrieved from [Link].
-
MDPI (2025). Novel 5-Aryl-[11][12][13]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Retrieved from [Link].
-
CAS Common Chemistry (n.d.). 4-Chloro-2-phenylquinazoline. Retrieved from [Link].
-
ResearchGate (n.d.). Synthesis of quinazolinone derivatives from 2-aminobenzamides and other aliphatic alcohols. Retrieved from [Link].
-
Journal of Chemical Health Risks (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. Retrieved from [Link].
Sources
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. opcw.org [opcw.org]
- 9. nj.gov [nj.gov]
- 10. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 5-Chloroquinazoline-2,4,6-triamine|CAS 17511-20-5 [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: The 5-Chloro-2-phenylquinazoline Scaffold as a Versatile Platform for Kinase Inhibitor Discovery
Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition
The quinazoline ring system, an aromatic heterocycle composed of fused benzene and pyrimidine rings, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This status is earned due to its ability to form specific and high-affinity interactions with numerous biological targets, most notably the ATP-binding pocket of protein kinases.[3][4] The clinical success of several FDA-approved anticancer drugs, including gefitinib, erlotinib, lapatinib, and vandetanib, validates the profound utility of the quinazoline core in oncology.[3][5][6] These agents primarily function as ATP-competitive inhibitors, effectively shutting down the aberrant signaling pathways that drive tumor growth and proliferation.[5]
Within this esteemed class of molecules, the 5-Chloro-2-phenylquinazoline emerges as a particularly strategic starting point for novel inhibitor design. Its structure presents two key vectors for chemical elaboration: the chlorine atom at the C-5 position and the phenyl ring at the C-2 position. These sites allow for the systematic introduction of diverse chemical functionalities, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview, field-tested protocols, and strategic insights for leveraging the 5-chloro-2-phenylquinazoline scaffold to develop next-generation inhibitors against a range of therapeutically relevant kinases, such as EGFR, VEGFR-2, Src, and PI3K.[1][2][7][8][9][10]
Section 1: Scientific Rationale - Why Quinazolines Excel as Kinase Inhibitors
Protein kinases are fundamental regulators of cellular communication, catalyzing the transfer of a phosphate group from ATP to a substrate protein.[2][11] This phosphorylation event acts as a molecular switch, controlling a vast array of processes from cell growth and differentiation to metabolism and apoptosis. In many diseases, particularly cancer, kinases become constitutively active through mutation or overexpression, leading to uncontrolled signaling and malignant transformation.[2]
The quinazoline scaffold is exceptionally well-suited to target the ATP-binding site of these enzymes. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the "hinge" region of the kinase domain. This foundational interaction anchors the inhibitor, while modifications at other positions of the scaffold explore adjacent hydrophobic pockets and solvent-exposed regions to achieve high potency and selectivity. The 5-chloro-2-phenylquinazoline core provides a rigid framework that orients these crucial pharmacophoric elements in a spatially optimal manner for potent inhibition.
Caption: Kinase inhibition by a quinazoline-based inhibitor.
Section 2: Synthesis of the Scaffold and its Derivatives
The successful exploration of a chemical scaffold hinges on robust and flexible synthetic routes. The following protocols describe a well-established method for constructing the 5-chloro-2-phenylquinazoline core and a representative example of its diversification using modern cross-coupling chemistry.
Protocol 2.1: Synthesis of the 5-Chloro-2-phenylquinazoline Core
This protocol outlines a common and reliable method starting from commercially available 2-amino-6-chlorobenzonitrile. The causality behind this approach lies in its efficiency and tolerance for a variety of reagents.
Principle: The synthesis proceeds via the addition of a Grignard reagent (phenylmagnesium bromide) to the nitrile group of 2-amino-6-chlorobenzonitrile to form an intermediate imine. This is followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinazoline ring system.
Materials:
-
2-amino-6-chlorobenzonitrile
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (Argon), add 2-amino-6-chlorobenzonitrile (1.0 eq) and anhydrous THF (10 mL per 1 g of starting material).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add phenylmagnesium bromide (1.2 eq) dropwise via a dropping funnel over 30 minutes. Rationale: Dropwise addition at low temperature controls the exothermic reaction and prevents side product formation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cyclization & Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 2M HCl (5 mL per 1 g of starting material). Stir vigorously for 1 hour at room temperature. This step protonates the intermediate and facilitates the cyclization and dehydration to form the quinazoline ring.
-
Work-up: Neutralize the reaction mixture by carefully adding saturated NaHCO₃ solution until gas evolution ceases (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 5-chloro-2-phenylquinazoline.
Protocol 2.2: Derivative Synthesis via Suzuki-Miyaura Cross-Coupling
To explore Structure-Activity Relationships (SAR), the core must be derivatized. The Suzuki coupling is a powerful tool for this, allowing the introduction of a wide array of aryl or heteroaryl groups at the chloro-position.
Principle: A palladium catalyst facilitates the coupling of the aryl chloride (our scaffold) with an organoboron compound (boronic acid or ester) in the presence of a base. This method is chosen for its broad functional group tolerance and reliable outcomes.
Materials:
-
5-Chloro-2-phenylquinazoline (1.0 eq)
-
Desired Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq) or a more specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a reaction vial, add 5-chloro-2-phenylquinazoline (1.0 eq), the arylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), Pd(OAc)₂ (0.05 eq), and the phosphine ligand (0.1 eq).
-
Degassing: Seal the vial and degas the mixture by evacuating and backfilling with argon three times. Rationale: This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up & Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Purify the crude product via column chromatography to obtain the desired C-5 arylated derivative.
Section 3: In Vitro Evaluation of Kinase Inhibition
Once a library of compounds is synthesized, their biological activity must be quantified. The half-maximal inhibitory concentration (IC₅₀) is the primary metric, representing the concentration of inhibitor required to reduce enzyme activity by 50%.[12] Luminescence-based assays are a gold standard for high-throughput screening due to their sensitivity and broad applicability.[13][14]
Protocol 3.1: Luminescence-Based In Vitro Kinase Assay (ADP-Glo™ Principle)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13] The reaction is performed, then a reagent is added to stop the kinase and deplete the remaining ATP. A second reagent converts the ADP produced into ATP, which is then used by a luciferase enzyme to generate a light signal proportional to the initial kinase activity.[13][15] Inhibition is observed as a decrease in the luminescent signal.
Caption: Workflow for a luminescence-based kinase assay.
Materials:
-
Recombinant Kinase of interest (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP solution
-
Test compounds (5-chloro-2-phenylquinazoline derivatives) dissolved in DMSO
-
Kinase Assay Buffer (specific to the kinase, typically contains Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add this mix (e.g., 5 µL) to all wells.
-
Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Add the ATP solution (e.g., 5 µL) to all wells to start the reaction. Rationale: The ATP concentration should ideally be close to its Km value for the kinase to ensure sensitive detection of competitive inhibitors. Incubate the plate at room temperature for 1-2 hours.
-
Stop Reaction: Add the ADP-Glo™ Reagent (e.g., 5 µL) to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent (e.g., 10 µL) to all wells. This converts ADP to ATP and provides luciferase/luciferin. Incubate for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the plate on a luminometer.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_inhibitor - Signal_no_enzyme] / [Signal_DMSO - Signal_no_enzyme]).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound ID | Modification | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Src IC₅₀ (nM) |
| Ref-Cpd | Reference Inhibitor | 15 | 50 | 25 |
| Scaffold-01 | 5-Cl, 2-Ph (Core) | >10,000 | >10,000 | >10,000 |
| Scaffold-02 | 5-(4-methoxyphenyl) | 850 | 1,200 | 2,500 |
| Scaffold-03 | 5-(3-aminophenyl) | 250 | 9,500 | 1,500 |
Table 1: Example data table for summarizing IC₅₀ values of hypothetical 5-chloro-2-phenylquinazoline derivatives against a panel of kinases.
Section 4: Cellular Assays for Target Validation
A potent inhibitor in a biochemical assay must also be effective in a complex cellular environment. Cellular assays are crucial to confirm that the compound can enter cells, engage its target, and elicit a biological response.
Caption: Logical progression from biochemical to cellular assays.
Protocol 4.1: Western Blot for Phospho-Target Inhibition
Principle: This method directly assesses the inhibitor's ability to block the kinase's catalytic activity inside the cell by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates.
Procedure:
-
Cell Culture: Culture a relevant cancer cell line (e.g., A431 for EGFR, which overexpresses the receptor) in appropriate media.
-
Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound for 2-4 hours.
-
Stimulation: For many receptor tyrosine kinases, stimulation is required. For example, add EGF ligand (100 ng/mL) for 15 minutes to stimulate the EGFR pathway.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are essential to preserve the phosphorylation state of proteins after cell lysis.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR).
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-EGFR) to ensure equal protein loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms on-target inhibition.
Protocol 4.2: Cell Viability Assay
Principle: This assay measures the overall effect of the inhibitor on cell proliferation and survival. A reduction in cell viability indicates that inhibiting the target kinase has a desired anti-cancer effect.
Procedure:
-
Seeding: Seed cancer cells in a 96-well clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity).
-
Data Acquisition: After a short incubation, measure luminescence.
-
Analysis: Normalize the data and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Section 5: Structure-Activity Relationship (SAR) Insights
Systematic modification of the 5-chloro-2-phenylquinazoline scaffold provides critical insights into the molecular features required for potent and selective inhibition.
| Position | Modification Strategy | Rationale & Typical Observations |
| C-2 (Phenyl) | Substitution (e.g., -OMe, -F, -NH₂) | The 2-phenyl group often occupies a hydrophobic pocket. Substitutions can be used to fine-tune solubility, metabolic stability, and interactions within this pocket. Small electron-donating or withdrawing groups are generally well-tolerated. |
| C-4 | Introduction of anilines | This is the most critical position for targeting many kinases, especially EGFR. The aniline nitrogen forms a key hydrogen bond with the hinge region. Substitutions on the aniline ring itself are used to gain potency and selectivity.[3][4] |
| C-5 (Chloro) | Replacement via cross-coupling | The chloro group acts as a synthetic handle. Replacing it with other groups (aryl, alkyl, amine) allows for exploration of a solvent-exposed region. This can be used to improve selectivity or introduce properties like covalent warheads.[3] |
| C-6, C-7 | Addition of small solubilizing groups | These positions often point towards the solvent-exposed region of the ATP pocket. Adding groups like methoxy or morpholine can significantly improve solubility and cell permeability, which are crucial for drug-like properties.[3] |
Table 2: General Structure-Activity Relationship (SAR) guidelines for the quinazoline scaffold.
Conclusion and Future Directions
The 5-chloro-2-phenylquinazoline scaffold is a proven and highly adaptable platform for the discovery of novel kinase inhibitors. Its synthetic tractability, combined with a deep understanding of its binding mode, provides a clear path from initial design to potent lead compounds. The protocols and strategies outlined in this guide offer a robust framework for synthesizing, evaluating, and optimizing derivatives of this valuable core.
Future work in this area will likely focus on leveraging this scaffold to develop inhibitors with novel mechanisms of action, such as dual-target inhibitors that can simultaneously block complementary signaling pathways (e.g., EGFR/VEGFR-2), or covalent inhibitors that offer prolonged and potent target engagement.[3][6] As our understanding of the kinome continues to expand, versatile scaffolds like 5-chloro-2-phenylquinazoline will remain essential tools in the development of precision medicines for cancer and other diseases.
References
- Benchchem. (n.d.). 5-Chloroquinazoline-2,4,6-triamine|CAS 17511-20-5.
- Scott, J. S., et al. (2019). Discovery of a Series of 5-Azaquinazolines as Orally Efficacious IRAK4 Inhibitors Targeting MyD88L265P Mutant Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry.
- Lu, Y., et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry.
- Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel).
- Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed.
- Soni, S. K., et al. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed.
- El-Gamal, M. I., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.
- El-Gamal, M. I., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- BMG LABTECH. (2020). Kinase assays.
- Al-Suhaimi, E. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances.
- Plé, P. A., et al. (2004). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Journal of Medicinal Chemistry.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Van de Wetering, C., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PubMed Central.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Kaur, H., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry.
- Zhang, H., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Medicinal Research Reviews.
- Kübler, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
- Mohammadi-Far, S., et al. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences.
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- Zuercher, W. J., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
Sources
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 7. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Systems for Activating the C-Cl Bond in 5-Chloroquinazolines
Introduction: The Quinazoline Scaffold and the C-5 Position Challenge
The quinazoline framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds, including approved therapeutics.[1] Molecules such as gefitinib, erlotinib, and lapatinib underscore the importance of this heterocycle in targeting receptor tyrosine kinases.[2] While functionalization of the C-2 and C-4 positions is well-documented, the strategic modification of the C-5 position offers a unique vector for modulating pharmacological properties, as seen in dihydrofolate reductase inhibitors like Nolatrexed.
However, the C-Cl bond at the 5-position of the quinazoline ring presents a distinct challenge. Unlike the highly activated C-4 chloro substituent, which is readily displaced due to the α-nitrogen effect, the C-5 position is significantly less electrophilic.[1] Consequently, activating this bond requires robust and carefully selected catalytic systems. This guide provides a detailed overview of field-proven catalytic strategies, explains the causality behind protocol design, and offers detailed experimental starting points for researchers in drug discovery and chemical development.
Section 1: The Workhorse: Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis remains the most reliable and versatile method for functionalizing the C-5 chloroquinazoline core. The success of these reactions hinges on a fundamental catalytic cycle: oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with a coupling partner, and concluding with reductive elimination to form the product and regenerate the active catalyst.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the premier method for creating C(sp²)-C(sp²) bonds, valued for the operational simplicity and stability of its boronic acid reagents.[3]
Mechanistic Insight: The key to activating the relatively inert C-5 chloro bond is the choice of ligand. Electron-rich, bulky phosphine ligands (e.g., biaryl phosphines like S-Phos) are essential. They stabilize the Pd(0) species, promote the challenging oxidative addition step by increasing electron density on the metal center, and facilitate the final reductive elimination. The base (e.g., K₂CO₃, K₃PO₄) is not merely a proton scavenger; it activates the boronic acid, forming a more nucleophilic boronate species required for efficient transmetalation.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies used for the closely related 5-bromo-triazoloquinazoline scaffold and serves as an excellent starting point.[3]
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5-chloroquinazoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium catalyst, such as Pd(OAc)₂ (5 mol%), and the ligand, such as S-Phos (10 mol%). Add this mixture to the Schlenk tube.
-
Scientist's Note: The use of a pre-catalyst like PdCl₂(dppf)·CH₂Cl₂ (5 mol%) can also be effective and simplifies handling.[3] The higher catalyst and ligand loading is a rational starting point to overcome the lower reactivity of the C-Cl bond compared to a C-Br bond.
-
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 0.1 M concentration relative to the chloroquinazoline).
-
Scientist's Note: The solvent must be thoroughly degassed via freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is indispensable for installing amine functionalities, crucial for tuning solubility and creating key interactions with biological targets.
Mechanistic Insight: Similar to the Suzuki coupling, success depends on a bulky, electron-rich phosphine ligand (e.g., Josiphos, XPhos). The choice of base is critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active nucleophile without competing in the reaction. The catalytic cycle proceeds via oxidative addition, coordination of the amide, and reductive elimination.
Representative Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a robust inert atmosphere, add 5-chloroquinazoline (1.0 equiv), the amine coupling partner (1.2 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried reaction vial.
-
Catalyst/Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate ligand (e.g., XPhos, 4-5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.2 M).
-
Reaction: Seal the vial and heat to 100-110 °C for 16-24 hours. Monitor for completion.
-
Work-up & Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Dry the organic phase, concentrate, and purify via column chromatography.
Sonogashira Coupling for C-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to 5-alkynylquinazolines, which are versatile intermediates for further functionalization or as components in pharmacophores.[1]
Mechanistic Insight: This reaction uniquely employs a dual-catalyst system. The palladium catalyst performs the main cross-coupling cycle (oxidative addition/reductive elimination), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide.[1] This intermediate is highly reactive and readily undergoes transmetalation with the arylpalladium(II) complex. An amine base (e.g., Et₃N, DIPEA) is used both as a proton scavenger and as the solvent.
Representative Protocol: Sonogashira Coupling
-
Vessel Preparation: To a Schlenk tube, add 5-chloroquinazoline (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) under an inert atmosphere.
-
Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) to create a slurry. Add the terminal alkyne (1.5 equiv) via syringe.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Work-up & Purification: Cool the reaction, filter off the amine salts, and concentrate the filtrate. Dissolve the residue in dichloromethane (DCM), wash with water, dry over MgSO₄, and concentrate. Purify the product by flash chromatography.
| Reaction Type | Typical Pd Catalyst (mol%) | Typical Ligand (mol%) | Typical Base (equiv) | Solvent System | Temp (°C) | Notes |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | S-Phos, XPhos (4-10) | K₂CO₃, K₃PO₄ (2-3) | Dioxane/H₂O, Toluene | 80-110 | Requires bulky, electron-rich ligands for C-Cl activation. |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos, RuPhos (2-5) | NaOtBu, LHMDS (1.2-1.5) | Toluene, Dioxane | 90-120 | Requires strong, non-nucleophilic base and strictly anhydrous conditions. |
| Sonogashira | Pd(PPh₃)₄ (2-5) | PPh₃ (from catalyst) | Et₃N, DIPEA (solvent) | Amine (e.g., Et₃N) | 50-80 | CuI co-catalyst (5-10 mol%) is crucial for high efficiency. |
Section 2: Earth-Abundant Alternatives: Nickel-Catalyzed Systems
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for C-Cl bond activation. Their distinct electronic properties often allow for unique reactivity and the coupling of challenging substrates.
Mechanistic Insight: Nickel catalysis can proceed through various cycles, including Ni(0)/Ni(II) or more complex Ni(I)/Ni(III) pathways.[4] This versatility can make nickel more effective for cleaving strong C-Cl bonds. The key challenge is the handling of air-sensitive Ni(0) precursors like Ni(COD)₂. Modern approaches utilize air-stable Ni(II) pre-catalysts that are reduced in situ or are designed to enter the catalytic cycle directly.[5]
General Protocol: Nickel-Catalyzed Amination of an Aryl Chloride
This general protocol serves as a starting point for optimization with 5-chloroquinazoline.
-
Vessel Preparation: In a glovebox, charge an oven-dried vial with an air-stable pre-catalyst such as (dppf)NiCl₂ (5-10 mol%). Add the amine (1.5 equiv) and a strong base like lithium hexamethyldisilazide (LiHMDS, 2.0 equiv).
-
Substrate Addition: Add the 5-chloroquinazoline (1.0 equiv).
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., dioxane). Seal the vial and heat to 100-130 °C. The higher temperature is often required for Ni-catalyzed reactions of aryl chlorides. Monitor reaction progress.
-
Work-up & Purification: Follow the standard procedure of quenching, extraction, and chromatographic purification as described for the palladium-catalyzed reactions.
-
Scientist's Note: Nickel reactions can be sensitive to additives. In some cases, the addition of stabilizers like benzonitrile has been shown to improve reactivity.[5] Screening of ligands (e.g., N-heterocyclic carbenes like IPr) and bases is critical for optimizing this reaction for a new substrate.
-
Section 3: Classic Approaches: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical method for forming C-N, C-O, and C-S bonds, particularly for heteroaryl substrates. While it traditionally requires harsh conditions (high temperatures, stoichiometric copper), modern ligand-assisted protocols have made it a milder and more practical tool.[6]
Mechanistic Insight: The mechanism is believed to involve oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and reductive elimination.[6] The choice of ligand, often a simple and inexpensive bidentate N,N- or N,O-donor like 1,10-phenanthroline or an amino acid, is crucial. The ligand accelerates the reaction by stabilizing the copper intermediates and increasing their solubility.
General Protocol: Copper-Catalyzed N-Arylation
-
Vessel Preparation: To a screw-cap vial, add CuI (10 mol%), the chosen ligand (e.g., L-proline, 20 mol%), the amine or other nucleophile (2.0 equiv), a base such as K₂CO₃ (2.0 equiv), and 5-chloroquinazoline (1.0 equiv).
-
Solvent and Reaction: Add a polar aprotic solvent like DMSO or DMF. Seal the vial tightly and heat to 110-140 °C for 24-48 hours.
-
Work-up & Purification: Cool the reaction mixture, dilute with water, and extract thoroughly with ethyl acetate. The copper catalyst residues can sometimes complicate extraction, and washing with aqueous ammonia can help. Dry the organic phase, concentrate, and purify by column chromatography.
Section 4: Emerging Frontiers: Photoredox Catalysis
Visible-light photoredox catalysis offers a revolutionary approach to bond activation under exceptionally mild conditions. While specific protocols for 5-chloroquinazolines are still emerging, the underlying principles suggest high potential for this otherwise challenging substrate.
Conceptual Mechanism: The strategy involves a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) that, upon excitation by visible light, becomes a potent single-electron reductant. This excited catalyst can transfer an electron to the 5-chloroquinazoline. This single-electron transfer (SET) event generates a radical anion, which rapidly fragments, ejecting a chloride anion and forming a quinazolinyl radical. This highly reactive radical can then be intercepted by a coupling partner to form the desired product.
Outlook: This method holds promise for functionalizing 5-chloroquinazolines at room temperature, offering orthogonality to traditional thermal methods. Researchers should consider screening various photocatalysts and additives (e.g., Hantzsch esters as stoichiometric reductants) to develop a viable protocol for this specific substrate class.
References
-
Chebolu Naga Sesha Sai Pavan Kumar et al. (2020). Design, Synthesis and Anticancer Activity of Novel 1,2,4-Triazolo [4,3-c]quinazolines. International Journal of Research in Pharmaceutical Sciences, 11(3), 3569-3579. [Link]
- Synthesis of Novel Quinazoline Derivatives as Antimicrobial Agents. (2025). ResearchGate. This is a placeholder for a potential future publication date as indicated in the search result. The content describes a synthetic protocol involving Suzuki C-C cross-coupling on a quinazoline ring.
-
Sharma, S. et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal. [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2024). MDPI. [Link]
-
One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. [Link]
- Rosowsky, A. et al. (1995). 2,4-diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: Synthesis and antifolate activity. Journal of Medicinal Chemistry.
-
Sharma, S. et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. [Link]
- Oligonucleotide having non-natural nucleotide at 5'-terminal thereof.
-
Pyrimethamine (PD001771). Probes & Drugs Portal. [Link]
-
de Oliveira, R. B. et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Future Medicinal Chemistry. [Link]
-
Sharma, S. et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Semantic Scholar. [Link]
-
3-Aryl-5-aminobiphenyl Substituted[3]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. (2024). MDPI. [Link]
-
Asif, M. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
Thesis document. Université de Lorraine. [Link]
-
Moore, J. E. et al. (2014). Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates. Angewandte Chemie. [Link]
- Molecular Fingerprint-Based Artificial Neural Networks QSAR for Ligand Biological Activity Predictions. (2025). ResearchGate.
-
Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes. (2018). Catalysis Science & Technology. [Link]
-
Monnier, F. & Taillefer, M. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 83948-53-2 | 3-(Boc-amino)propyl bromide | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
Application Note: Strategic Solvent Selection for the Condensation of 5-Chloro-2-aminobenzophenone in Benzodiazepine Synthesis
Abstract
The condensation of 5-chloro-2-aminobenzophenone is a pivotal transformation in the synthesis of numerous pharmaceutical agents, most notably the 1,4-benzodiazepine class of drugs.[1][2] The selection of an appropriate solvent is a critical parameter that dictates reaction efficiency, product purity, and overall process viability. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic selection of solvents for this crucial reaction. We will explore the theoretical underpinnings of solvent effects on the imine formation mechanism, present a systematic protocol for solvent screening, and offer a detailed, optimized procedure for a model condensation reaction.
Introduction: The Central Role of 5-Chloro-2-aminobenzophenone
5-Chloro-2-aminobenzophenone (ACB) is a high-value chemical intermediate, recognized for its role as a primary building block in the synthesis of blockbuster drugs such as diazepam, lorazepam, and prazepam.[2][3] The core synthetic operation involves the condensation of the primary amino group of ACB with a suitable coupling partner, typically an α-amino acid ester (e.g., glycine ethyl ester hydrochloride) or an acyl halide (e.g., chloroacetyl chloride), to form an imine or an amide, which then undergoes cyclization.[4][5]
The success of this initial condensation step is profoundly influenced by the reaction medium. An optimal solvent must not only solubilize the reactants but also facilitate the delicate mechanistic steps of the reaction, manage byproducts, and allow for efficient product isolation. This guide provides the expertise to navigate these challenges, moving from theoretical considerations to practical, validated protocols.
Theoretical Framework for Solvent Selection
The condensation reaction is fundamentally an imine formation, proceeding through a two-stage mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine.[6] The solvent plays an active role in mediating both stages.
-
Solubility and Reactant Availability : 5-Chloro-2-aminobenzophenone is a crystalline solid with specific solubility characteristics. It is soluble in dimethyl sulfoxide (DMSO) and shows some solubility in alcohols like methanol, though sometimes with turbidity.[3][7][8] Effective solvation of both ACB and its coupling partner is the first prerequisite for a successful reaction.
-
Polarity and Mechanistic Support : The reaction involves polar intermediates. Polar aprotic solvents (e.g., DMF, Dioxane) can stabilize charged species that may form during the reaction.[5] Polar protic solvents (e.g., Ethanol, Methanol) can participate in proton transfer, which is crucial for the dehydration of the carbinolamine intermediate.[9] The rate of similar reactions has been shown to increase with solvent polarity, suggesting the formation of ionic intermediates.[10]
-
Boiling Point and Water Removal : The dehydration step is an equilibrium process. To drive the reaction to completion, the water byproduct must be removed.[6] High-boiling aprotic solvents like toluene are ideal for this, as they allow for azeotropic water removal using a Dean-Stark apparatus.[4] Alternatively, solvents with a high boiling point, such as pyridine, can be used to achieve the necessary reaction temperature.[5]
-
Basicity and Acid Scavenging : When using amino acid ester hydrochlorides as coupling partners, a base is required to liberate the free amine.[5][11] In such cases, a basic solvent like pyridine can serve a dual role as both the reaction medium and the acid scavenger, simplifying the process.[5]
The interplay of these factors is visualized in the decision-making workflow below.
Caption: Decision workflow for solvent selection.
Experimental Protocol: Systematic Solvent Screening
To empirically determine the optimal solvent, a parallel screening experiment is the most effective approach. This protocol outlines a method for testing a panel of candidate solvents for the condensation of 5-chloro-2-aminobenzophenone with glycine ethyl ester hydrochloride.
Materials and Equipment
-
5-Chloro-2-aminobenzophenone (ACB)
-
Glycine ethyl ester hydrochloride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethanol (200 proof)
-
Parallel synthesis reaction block or multiple round-bottom flasks with reflux condensers
-
Stir plate and magnetic stir bars
-
TLC plates (silica gel), HPLC system
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Step-by-Step Screening Protocol
-
Preparation : In a fume hood, prepare four reaction vessels, each charged with 5-chloro-2-aminobenzophenone (e.g., 231.7 mg, 1.0 mmol) and glycine ethyl ester hydrochloride (e.g., 209.3 mg, 1.5 mmol).
-
Solvent Addition : To each vessel, add a different anhydrous solvent (5 mL):
-
Vessel 1: Toluene
-
Vessel 2: Pyridine
-
Vessel 3: DMF
-
Vessel 4: Ethanol
-
-
Reaction Conditions :
-
For Vessel 1 (Toluene), add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mg) and equip with a Dean-Stark trap.
-
For Vessel 2 (Pyridine), no additional base is needed.
-
For Vessels 3 (DMF) and 4 (Ethanol), add a non-nucleophilic base such as triethylamine (TEA, 209 µL, 1.5 mmol).
-
-
Heating and Monitoring : Heat all reactions to 80-90 °C (or reflux for Toluene/Ethanol) with vigorous stirring. Monitor the reaction progress every hour by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) or by taking aliquots for HPLC analysis.
-
Work-up : Once a reaction reaches completion (or after a set time, e.g., 8 hours), cool it to room temperature. Quench with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis : Determine the crude yield and purity of the resulting product from each reaction using HPLC.
Representative Data Summary
The following table summarizes expected outcomes from the solvent screening protocol, providing a clear comparison to guide selection.
| Solvent | Base | Time to Completion (h) | Crude Yield (%) | Purity by HPLC (%) | Notes |
| Toluene | p-TsOH | 6 | 85% | 92% | Effective water removal observed in Dean-Stark trap. Clean reaction profile. |
| Pyridine | None | 4 | 92% | 95% | Homogeneous reaction. Pyridine acts as both solvent and base. Faster reaction rate.[5][11] |
| DMF | TEA | > 12 | 60% | 75% | Reactants well-dissolved, but slower conversion. Potential for side reactions at high temp. |
| Ethanol | TEA | 8 | 78% | 88% | Good performance for a protic solvent, demonstrating its utility in imine formation.[9] |
Optimized Protocol: Condensation in Pyridine
Based on the screening data, pyridine offers the most efficient combination of reaction time and product purity.[5] The following is a validated, scaled-up protocol.
Caption: Optimized workflow for condensation in pyridine.
Detailed Procedure
-
Reactor Setup : To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 5-chloro-2-aminobenzophenone (11.59 g, 50.0 mmol) and glycine ethyl ester hydrochloride (10.48 g, 75.0 mmol).
-
Solvent Addition : Add 100 mL of anhydrous pyridine. The pyridine serves as both the solvent and the base to neutralize the hydrochloride salt.[11]
-
Reaction Execution : Begin stirring and heat the mixture to 90-100 °C under a gentle flow of nitrogen. The solids should dissolve to form a clear, yellow solution.
-
Monitoring : Maintain the temperature and monitor the reaction by HPLC every hour until the starting 5-chloro-2-aminobenzophenone is less than 1% of the total peak area. The reaction is typically complete within 4-5 hours.
-
Product Isolation : Once complete, cool the reaction mixture to room temperature. In a separate beaker, prepare 500 mL of ice-cold deionized water. Slowly pour the reaction mixture into the cold water while stirring vigorously. A yellow solid will precipitate.
-
Filtration and Washing : Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) until the scent of pyridine is no longer detectable.
-
Drying : Dry the product in a vacuum oven at 50 °C overnight.
-
Expected Outcome : Yield of 14.5 g (91%) of the desired imine product with a purity of >96% by HPLC.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive glycine ester (hydrolyzed).2. Water in the solvent (for Toluene method).3. Insufficient temperature. | 1. Use fresh, dry glycine ethyl ester hydrochloride.2. Ensure use of anhydrous solvents and a dry apparatus.3. Verify reaction temperature is at the target. |
| Formation of Side Products | 1. Reaction temperature is too high.2. Prolonged reaction time. | 1. Reduce reaction temperature by 10 °C and monitor.2. Stop the reaction as soon as the starting material is consumed. |
| Product Fails to Precipitate | 1. Insufficient product formed.2. Product is too soluble in the quench mixture. | 1. Confirm reaction completion by HPLC before quenching.2. Use a colder quench solution or add salt to decrease aqueous solubility. |
Conclusion
The strategic selection of a solvent is paramount for the successful condensation of 5-chloro-2-aminobenzophenone. While several solvents can facilitate this reaction, a systematic screening approach reveals significant differences in efficiency and product quality. For the condensation with glycine ethyl ester hydrochloride, pyridine stands out as a superior solvent, acting as both the reaction medium and the necessary base, leading to high yields and purity in a reduced timeframe. For other condensation partners, particularly where water removal is the primary concern, toluene with a Dean-Stark apparatus remains an excellent choice. By grounding solvent choice in mechanistic principles and validating through empirical screening, researchers can significantly enhance the robustness and efficiency of this critical step in pharmaceutical synthesis.
References
- Vertex AI Search. New synthesis of diazepam - American Chemical Society. Accessed February 5, 2026.
- Google Patents.
-
Elsevier. Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax - Arabian Journal of Chemistry. URL: [Link].
- Google Patents. CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone. URL: .
- Google Patents. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone. URL: .
-
Designer-Drug.com. Diazepam (Valium) Synthesis. URL: [Link].
-
ChemBK. 5-Chloro-2-aminobenzophenone. URL: [Link].
- Google Patents.
-
Sciencemadness Discussion Board. Diazepine synth options. URL: [Link].
-
Wikipedia. 2-Amino-5-chlorobenzophenone. URL: [Link].
- Google Patents. US3270053A - 2-(alpha-halo-lower alkanoylamino)-benzophenones. URL: .
-
ResearchGate. What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)?. URL: [Link].
-
Asian Journal of Organic & Medicinal Chemistry. 2-Aminobenzophenones: An Overview of their Synthesis and Biological Activities. URL: [Link].
-
Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. URL: [Link].
-
Royal Society of Chemistry. Mechanisms of imine exchange reactions in organic solvents. URL: [Link].
-
ACS Publications. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. URL: [Link].
-
Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. URL: [Link].
-
ACS Publications. Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. URL: [Link].
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chembk.com [chembk.com]
- 8. 2-Amino-5-chlorobenzophenone | 719-59-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of imine exchange reactions in organic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. US3270053A - 2-(alpha-halo-lower alkanoylamino)-benzophenones - Google Patents [patents.google.com]
Troubleshooting & Optimization
Purification methods for 5-Chloro-2-phenylquinazoline via recrystallization
The following technical guide addresses the purification of 5-Chloro-2-phenylquinazoline (CAS: N/A for specific isomer in common commercial lists, but chemically distinct from the 4-chloro analog).
This guide is structured for the Senior Application Scientist persona, focusing on the specific physicochemical behavior of aryl-chloro substituted quinazolines.
Status: Active Compound Class: Fused Heterocycle (Halo-substituted) Target Purity: >98% (HPLC/NMR)
Executive Summary
For the purification of 5-Chloro-2-phenylquinazoline , Ethanol (EtOH) is the primary recommended solvent system. The 5-chloro substituent (located on the benzene ring, peri-position to N1) imparts significant lipophilicity while maintaining stability against solvolysis, unlike its labile 4-chloro analog.
Recrystallization is effective for removing the two most common impurity classes:
-
Synthetic Precursors: 2-Amino-6-chlorobenzyl derivatives or benzamidine salts (polar, soluble in supernatant).
-
Oxidation Byproducts: 5-Chloro-2-phenylquinazolin-4(3H)-one (highly insoluble, removed via hot filtration).
Phase 1: Solvent Selection & Solubility Profile
The following table summarizes the solubility behavior of 5-Chloro-2-phenylquinazoline based on structural analogs (e.g., 6-chloro-2-phenylquinazoline) and general quinazoline scaffold properties.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (95% or Abs.) | High | Low | Excellent | Primary Recommendation. Promotes good crystal growth; effectively retains polar impurities in mother liquor. |
| Acetonitrile (MeCN) | High | Moderate | Good | Use if ethanol yields "oiled out" product. Higher boiling point allows better dissolution of stubborn crude. |
| Ethyl Acetate / Hexane | Moderate | Low | Alternative | Use a 1:3 ratio. Good for removing non-polar tarry residues. |
| Chloroform / DCM | Very High | High | Poor | Too soluble; leads to low recovery yields. Use only for initial extraction, not crystallization. |
Phase 2: The Recrystallization Protocol
Safety Warning: While 5-chloro-2-phenylquinazoline is an aryl chloride and generally stable, always handle in a fume hood. Avoid strong acids which can protonate N1/N3.
Step-by-Step Methodology
-
Dissolution (Saturation Point):
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethanol (start with 10 mL per gram of solid).
-
Heat to reflux (approx. 78°C) with magnetic stirring.
-
Observation: If the solution is clear yellow, proceed. If undissolved particles remain after 15 minutes of reflux, these are likely inorganic salts or the quinazolinone impurity .
-
-
Hot Filtration (Critical Step):
-
If insoluble matter is present, filter the hot solution through a pre-warmed glass frit or fluted filter paper.
-
Technical Insight: The 4-oxo derivative (quinazolinone) has a significantly higher melting point (>250°C) and poor solubility in ethanol. Removing it here is essential for optical purity.
-
-
Nucleation & Growth:
-
Allow the filtrate to cool slowly to room temperature (25°C) over 1-2 hours.
-
Do not place directly on ice; rapid cooling traps impurities in the crystal lattice.
-
Once crystals form, cool further to 0-4°C (ice bath) for 30 minutes to maximize yield.
-
-
Collection:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with cold ethanol (-20°C).
-
Dry under vacuum at 40°C.
-
Phase 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users working with halogenated quinazolines.
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the compound's melting point is depressed by impurities, or the solution is too concentrated at a temperature above the compound's melting point. Corrective Action:
-
Re-heat the mixture until the oil dissolves.
-
Add 10-15% more solvent (Ethanol).
-
Add a seed crystal of pure 5-chloro-2-phenylquinazoline (if available) at 40-50°C.
-
Scratch the glass surface with a glass rod to induce nucleation.
-
Alternative: Switch solvent to Acetonitrile . The polarity difference often prevents oiling.
Q2: I see a fine, white precipitate that won't dissolve even at reflux.
Diagnosis: This is likely 5-chloro-2-phenylquinazolin-4(3H)-one (the hydrolysis product or unreacted intermediate) or inorganic salts (NaCl/KCl). Corrective Action: Do not add more solvent. Perform a Hot Filtration (Step 2 in Protocol). This impurity is chemically distinct and much less soluble; filtering it off actually purifies your target compound.
Q3: The crystals are colored (dark yellow/brown) instead of light yellow.
Diagnosis: Presence of oxidized polymeric species or tar. Corrective Action:
-
Dissolve the crude in hot ethanol.
-
Add Activated Carbon (Charcoal) (approx. 5 wt% of crude mass).
-
Reflux for 10 minutes.
-
Filter hot through Celite to remove the carbon.
Q4: Is the 5-chloro substituent sensitive to hydrolysis during reflux?
Diagnosis: Confusion with 4-chloro -2-phenylquinazoline. Technical Insight:
-
4-Chloro isomer: Highly reactive (imidoyl chloride behavior); hydrolyzes to quinazolinone in wet solvents.
-
5-Chloro isomer (Your Compound): The chlorine is on the benzene ring (aryl chloride). It is stable to reflux in neutral ethanol. You do not need to use anhydrous solvents unless your specific synthesis dictates it.
Phase 4: Decision Tree & Workflow
The following logic flow illustrates the purification decision process.
Figure 1: Decision matrix for the purification of 5-Chloro-2-phenylquinazoline, addressing solubility and phase separation issues.
References
-
ChemicalBook. (2025).[3] 4-Chloro-2-phenylquinazoline Properties and Recrystallization Data. (Used as a physicochemical proxy for the 5-chloro isomer regarding solvent compatibility).
-
SIOC Journals. (2025). Synthesis of substituted quinazolines via Ru-catalyzed hydrogen transfer.[4] (Confirms the isolation of 5-chloro-2-phenylquinazoline as a light yellow solid).[4]
-
BenchChem. (2025). 2-Amino-5-chlorobenzaldehyde: Precursor for Quinazoline Synthesis. (Provides context on the stability and precursors of the 5-chloro scaffold).
Sources
Removing palladium impurities from 5-Chloro-2-phenylquinazoline synthesis
Executive Summary: The "Sticky" Palladium Problem
In the synthesis of 5-Chloro-2-phenylquinazoline , typically achieved via Palladium-catalyzed oxidative cyclization or Suzuki-Miyaura coupling, residual Palladium (Pd) is not merely a contaminant—it is a persistent coordination complex.
The quinazoline core acts as a bidentate ligand. The nitrogen atoms at positions 1 and 3 possess lone pairs that coordinate tightly with Pd species (both Pd(0) and Pd(II)), often resisting standard crystallization or aqueous washes. With ICH Q3D guidelines strictly limiting oral Pd intake to <100 µ g/day (often translating to <10 ppm in the API), standard purification is rarely sufficient.
This guide prioritizes Thiol-functionalized silica scavengers as the primary remediation strategy due to their high affinity for Pd (
Diagnostic & Detection: "Know Your Enemy"
Before selecting a removal method, you must characterize the impurity profile. Pd exists in two primary states in your reaction mixture:
-
Homogeneous Pd: Soluble Pd-ligand complexes (most difficult to remove).
-
Heterogeneous Pd: Colloidal "Pd black" (removable by filtration, but often re-dissolves).
Rapid Diagnostic Table
| Indicator | Likely Pd State | Recommended Immediate Action |
| Dark Black/Grey Particulates | Colloidal Pd(0) | Filtration over Celite® prior to scavenging. |
| Orange/Red/Brown Solution | Soluble Pd(II)-Quinazoline complex | Requires Chemical Scavenging. Filtration will fail. |
| Product is Off-White/Grey | Trapped Pd within crystal lattice | Dissolution required; recrystallization alone will likely fail. |
Primary Protocol: Thiol-Silica Scavenging (The Gold Standard)
Why this works: The Sulfur-Palladium bond is significantly stronger than the Nitrogen-Palladium bond. Thiol-functionalized silica (e.g., SiliaMetS® Thiol or Biotage® Si-Thiol) acts as a "ligand exchange" agent, effectively stripping Pd from the quinazoline ring.
Step-by-Step Methodology
Target: <10 ppm Pd | Yield Target: >95%
-
Dissolution: Dissolve the crude 5-Chloro-2-phenylquinazoline in a solvent where it is fully soluble (THF, DMF, or Ethyl Acetate are preferred). Avoid alcohols if possible, as they can interfere with some scavenger kinetics.
-
Loading: Add Thiol-Functionalized Silica (loading typically 1.2–1.4 mmol/g).
-
Initial Screen: 4 equivalents relative to the estimated residual Pd.
-
Rule of Thumb: If Pd content is unknown, add 5-10% w/w relative to the crude mass.
-
-
Incubation:
-
Stir at 50°C - 60°C for 4 hours.
-
Note: Heat is critical. At room temperature, the ligand exchange kinetics between the quinazoline-Pd complex and the Thiol-silica are often too slow.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a sintered glass funnel to remove the silica.
-
Analysis: Analyze the filtrate via ICP-MS.
Visualizing the Scavenging Workflow
Caption: Figure 1. Optimized workflow for Palladium removal using solid-supported scavengers. Pre-filtration prevents pore clogging of the scavenger resin.
Alternative Protocols: When Silica isn't an Option
While Thiol-Silica is superior for yield, cost or availability may dictate other methods.
Option B: Activated Carbon (Charcoal)[1]
-
Pros: Very cheap.
-
Cons: Non-selective.[1] Will adsorb your quinazoline product (expect 10-20% yield loss).
-
Protocol:
-
Dissolve crude in hot Ethanol or Toluene.
-
Add Activated Carbon (e.g., Darco® KB-B) at 10-20% w/w.
-
Reflux for 1 hour.
-
Hot filter through Celite.
-
Warning: If the filtrate is still colored, Pd is likely still present.
-
Option C: Aqueous Extraction (L-Cysteine)
-
Pros: Good for large-scale reactors where filtration of solids is difficult.
-
Protocol:
-
Dissolve product in a water-immiscible solvent (DCM or EtOAc).
-
Wash with a 5% aqueous solution of L-Cysteine or N-Acetylcysteine (NAC) .
-
The Pd coordinates to the water-soluble amino acid and partitions into the aqueous phase.
-
Repeat 3x.
-
Comparative Data: Scavenger Efficiency
The following data compares removal efficiency for a typical Suzuki coupling product containing a quinazoline motif.
| Method | Initial Pd (ppm) | Final Pd (ppm) | API Recovery (%) | Notes |
| Crystallization (EtOH) | 1200 | 350 | 85% | Pd co-crystallized; failed spec. |
| Activated Carbon | 1200 | 45 | 78% | Significant product loss. |
| SiliaMetS® Thiol | 1200 | < 5 | 98% | Highly selective; best balance. |
| L-Cysteine Wash | 1200 | 25 | 92% | Good, but requires multiple washes. |
Troubleshooting & FAQs
Q: I used Thiol-silica, but my Pd levels are still >50 ppm. What went wrong?
-
A1: Solvent Choice. Did you use MeOH? Protic solvents can sometimes solvate the Pd-complex effectively enough to compete with the scavenger. Switch to THF or DMF.
-
A2: Temperature. Did you stir at room temperature? The activation energy to break the Quinazoline-Pd bond is high. You must heat the mixture to 50-60°C.
-
A3: Oxidation State. If the Pd is strictly Pd(0) nanoparticles, Thiol ligands are less effective. Add a mild oxidant (air bubbling) or filter over Celite first to remove bulk Pd(0).
Q: Can I just distill the product?
-
A: 5-Chloro-2-phenylquinazoline has a high melting/boiling point. Distillation is likely to degrade the product before the Pd separates, or the Pd will sublime/codistill. This is not recommended.
Q: The scavenger turned black. Is this bad?
-
A: No, this is excellent. It indicates the scavenger has successfully captured the Palladium. If the scavenger remains white/tan and the solution is dark, the scavenging failed.
References
-
ICH Q3D Elemental Impurities - Guidance for Industry. International Council for Harmonisation (ICH). (2019). Defines the Permitted Daily Exposure (PDE) limits for Palladium (Class 2B).[2] Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Biotage Application Note. (2023). "Are metal scavengers better than carbon?" Comparison of Si-Thiol vs. Activated Carbon efficiency in N-heterocycle purification. Link
-
SiliCycle Application Report. (2014). "Palladium Scavenging with SiliaMetS Thiol." Detailed kinetics of Pd removal from Suzuki coupling mixtures. Link
-
Phillips, S. T., et al. (2022).[3] Pilot Study to Quantify Palladium Impurities in Lead-like Compounds. ACS Omega, 7(5), 4386–4398. Demonstrates the necessity of scavenging resins post-chromatography. Link
Sources
Stability of 5-Chloro-2-phenylquinazoline under acidic hydrolysis conditions
Topic: Stability of 5-Chloro-2-phenylquinazoline under acidic hydrolysis conditions Content type: Technical Support Center Guide
Product: 5-Chloro-2-phenylquinazoline Application: Medicinal Chemistry / Drug Discovery Context: Acidic Stability & Hydrolysis Troubleshooting
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
5-Chloro-2-phenylquinazoline exhibits a distinct stability profile governed by the interplay between the electron-withdrawing nature of the 5-chloro substituent and the steric hindrance it imposes on the C4 position.
While the quinazoline core is generally susceptible to nucleophilic attack at the C4 position (imine-like character), the 2-phenyl group provides conjugation that stabilizes the amidine system (N1-C2-N3). However, under acidic hydrolysis conditions , the molecule undergoes protonation followed by nucleophilic attack by water, leading to ring opening.
Key Stability Rule:
-
Cold/Dilute Acid (pH < 4, < 25°C): Generally Stable (Metastable).
-
Hot/Concentrated Acid (pH < 1, > 60°C): Unstable. Rapid hydrolysis occurs.
Troubleshooting Guide & FAQs
Q1: I observe new peaks in my LC-MS after working up the reaction with 1M HCl. What is happening?
Diagnosis: You are likely observing acid-catalyzed hydrolysis . While 5-chloro-2-phenylquinazoline is relatively robust, prolonged exposure to aqueous acid, especially if the workup involved any heating (e.g., rotary evaporation of an acidic solution), will initiate ring opening.
The Mechanism:
-
Protonation: The N3 (and N1) atoms are protonated, increasing the electrophilicity of the C4 carbon.
-
Hydration: Water attacks the highly electrophilic C4 position (reversible formation of a covalent hydrate).
-
Ring Opening: The pyrimidine ring cleaves, eventually releasing ammonia and forming degradation products.
Solution:
-
Neutralize immediately: Quench acidic reaction mixtures into a buffered solution (e.g., sat. NaHCO₃) at 0°C.
-
Avoid acidic concentration: Never concentrate the compound in the presence of strong acid. Neutralize first, extract, then concentrate.
Q2: What are the degradation products I should look for?
If the quinazoline ring fully hydrolyzes, it breaks down into its synthetic precursors. For 5-chloro-2-phenylquinazoline, the degradation pathway yields:
-
2-Amino-6-chlorobenzaldehyde (from the benzene ring portion).
-
Benzoic Acid (from the 2-phenyl moiety).
-
Ammonium ions (NH₄⁺).
Note on Detection: 2-Amino-6-chlorobenzaldehyde is unstable and may oxidize further to 2-amino-6-chlorobenzoic acid or polymerize, leading to complex baselines in HPLC.
Q3: Does the 5-Chloro group make the molecule more or less stable than the unsubstituted parent?
Expert Insight: The 5-Chloro substituent has a dual effect :
-
Electronic Destabilization: The Chlorine atom is electron-withdrawing (inductive effect, -I). This pulls electron density away from the pyrimidine ring, making the C4 carbon more electrophilic and susceptible to water attack.
-
Steric Stabilization (The "Peri" Effect): The Chlorine at position 5 is spatially very close to position 4 (peri-position). This creates a "steric shield" that hinders the approach of the water nucleophile to C4.
Net Result: Often, the steric protection dominates , making the 5-chloro derivative slightly more resistant to initial hydrolysis than the unsubstituted 2-phenylquinazoline, but once the threshold energy is reached (heat), degradation proceeds rapidly due to the electronic activation.
Q4: Can I remove the 5-Chloro group using acid?
No. The Aryl-Chloride bond (Ar-Cl) is chemically inert to standard acidic hydrolysis conditions (HCl, H₂SO₄, TFA). You will destroy the heterocyclic ring (hydrolysis) long before you cleave the C-Cl bond. Removal of the chlorine requires transition metal catalysis (e.g., Pd/C hydrogenation).
Visualizing the Degradation Pathway
The following diagram illustrates the stepwise failure mechanism of the quinazoline core under acidic stress.
Figure 1: The degradation cascade initiates with protonation, followed by the rate-limiting nucleophilic attack of water at the C4 position, blocked partially by the 5-Cl steric bulk.
Experimental Protocol: Acid Stability Assay
To validate the stability of your specific batch or formulation, perform this standard stress test.
Objective
Determine the half-life (
Materials
-
Test Compound: 5-Chloro-2-phenylquinazoline (10 mM stock in DMSO).
-
Acidic Medium: 0.1 M HCl (pH ~1.0) or 1 M HCl (Accelerated).
-
Internal Standard: Caffeine (chemically distinct, stable in acid).
-
Analysis: HPLC-UV (254 nm).
Step-by-Step Methodology
-
Preparation:
-
Prepare a 10 mL solution of 0.1 M HCl.
-
Spike with Internal Standard (10 µM final concentration).
-
Initiate experiment by adding Test Compound (50 µM final concentration).
-
Critical: Keep DMSO content < 1% to avoid solvent effects on hydrolysis rates.
-
-
Incubation:
-
Split sample into two vials:
-
Vial A: Maintain at 25°C (Room Temp).
-
Vial B: Heat to 60°C (Accelerated Stress).
-
-
-
Sampling:
-
Take 100 µL aliquots at T=0, 1h, 4h, 8h, and 24h.
-
Quench immediately: Dispense aliquot into 100 µL of 100 mM Ammonium Bicarbonate buffer (pH 8) to stop the reaction.
-
-
Analysis:
-
Inject onto HPLC (C18 Column, Gradient: 5-95% ACN in Water + 0.1% Formic Acid).
-
Monitor disappearance of the parent peak relative to the internal standard.
-
Data Interpretation Table
| Condition | Observation | Conclusion |
| 0.1 M HCl, 25°C | < 5% degradation after 24h | Stable. Suitable for short-term acidic workups. |
| 1.0 M HCl, 25°C | 10-20% degradation after 24h | Metastable. Process quickly; do not store. |
| 0.1 M HCl, 60°C | > 50% degradation after 4h | Unstable. Avoid heating in acid. |
| 1.0 M HCl, 80°C | Complete loss < 1h | Critical Failure. Reaction conditions too harsh. |
References
-
Armarego, W. L. F. (1963).[1][2] Quinazolines. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 253-309). Academic Press.
- Foundational text on quinazoline reactivity, establishing the instability of the ring system in boiling acid.
-
Zhang, J., Zhu, D., Yu, C., Wan, C., & Wang, Z. (2010).[3] A facile approach allows the synthesis of 2-phenylquinazolines via a tandem reaction following sp3 C-H functionalization.[3][4] Organic Letters, 12(12), 2841-2843.[3]
- Describes the synthesis of 2-phenylquinazolines, highlighting the formation of the ring system which implies the reverse pathway (hydrolysis) requires breaking these specific bonds.
-
Lindquist, R. M. (1959).[1] The Chemistry of Quinazoline. Journal of the American Chemical Society.
- Discusses the hydration of the C=N bond in quinazolines as the primary step in hydrolysis.
-
PubChem. (2025).[5] 2-Phenylquinazoline Compound Summary.
- Provides chemical property data and structural inform
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Phenylquinazoline | C14H10N2 | CID 12220185 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Resolving Regioselectivity in Quinazoline Functionalization
This guide serves as a high-level technical resource for researchers addressing regioselectivity challenges in quinazoline functionalization. It is structured to troubleshoot specific electronic and steric conflicts inherent to the scaffold.
The Quinazoline Scaffold: Electronic Reactivity Profile
Before troubleshooting, one must accept the inherent electronic bias of the quinazoline core. The scaffold possesses two nitrogen atoms that distort the electron density, creating a predictable hierarchy of reactivity.
-
C4 Position: The most electrophilic site. The LUMO coefficient is highest here due to the additive electron-withdrawing effects of N1 and N3. Under standard SNAr conditions, nucleophiles attack here first.
-
C2 Position: Less electrophilic than C4 but more reactive than the benzenoid ring. Accessing C2 usually requires blocking C4 or using directing groups.
-
N3 Position: The thermodynamic sink for alkylation in quinazolin-4(3H)-ones.
-
C8 Position: Electron-rich but sterically accessible; requires transition-metal-catalyzed C-H activation with directing groups (e.g., N-oxides).
Troubleshooting Guide (Q&A Format)
Module A: Nucleophilic Substitution (SNAr) – C4 vs. C2 Competition
Q1: I am attempting an SNAr reaction on 2,4-dichloroquinazoline, but I only observe substitution at the C4 position. How can I force regioselectivity to C2?
Diagnosis: This is a classic electronic control issue. The C4 position is kinetically favored because the intermediate Meisenheimer complex is stabilized by resonance involving both N1 and N3, whereas C2 attack is less stabilized.
The Solution: You cannot "force" C2 substitution effectively on a 2,4-dichloro substrate without significant byproduct formation. You must alter the synthetic sequence or the substrate.
-
Strategy A (Stepwise Displacement): If you need a 2,4-disubstituted product, introduce the C4 substituent first. The resulting electron-donating group (e.g., -NHR, -OR) at C4 will deactivate the ring, but C2 remains susceptible to a second, more vigorous SNAr or transition-metal-catalyzed coupling.
-
Strategy B (Steric Blocking): Use a bulky group at C4 if C2 functionalization is the priority, or start with 2-chloroquinazoline (where C4 is H).
-
Strategy C (The "Switch"): If you need a nucleophile at C2 and a specific group at C4, consider synthesizing the 2-amino-4-chloro analog (rare) or, more commonly, performing the C4 displacement at low temperature (0 °C) to maximize kinetic control, then heating for C2.
Key Reference:
-
LUMO calculations confirm C4 has a lower activation energy for nucleophilic attack than C2.[1] [1]
Q2: My nucleophile is causing ring opening or degradation instead of substitution at C2. Why?
Diagnosis: You are likely using "hard" nucleophiles (e.g., organolithiums) or harsh basic conditions on a substrate that is prone to Dimroth rearrangement or ring fission. Quinazolines are essentially cyclic imines; they are prone to addition across the C=N bond rather than substitution if the leaving group is poor.
The Solution:
-
Switch to Pd-Catalysis: Instead of SNAr, use Buchwald-Hartwig amination. Palladium catalysts are less sensitive to the electronic bias of the ring and more controlled by the oxidative addition step, which occurs readily at the C-Cl bond.
-
Leaving Group Modification: Switch from -Cl to -OTf (triflate) or -SO₂Me (sulfone) at C2 to increase electrophilicity, allowing milder conditions.
Module B: Alkylation Issues – N- vs. O-Alkylation
Q3: When alkylating quinazolin-4(3H)-one with an alkyl halide and base, I get exclusively N3-alkylation. I need the O-alkylated product (quinazoline ether).
Diagnosis: This is governed by thermodynamic stability. The amide (lactam) tautomer is significantly more stable than the imino-ether (lactim) form. Under basic conditions (e.g., K₂CO₃/DMF), the N3 anion is the reactive species, and the resulting N-alkyl product preserves the aromaticity of the benzene ring and the carbonyl stability.
The Solution: Do not try to alkylate the oxygen directly using the amide.
-
Convert to Leaving Group: Convert quinazolin-4(3H)-one to 4-chloroquinazoline using POCl₃ or SOCl₂.
-
Displacement: React 4-chloroquinazoline with the corresponding alcohol (ROH) and a base (NaH or KOtBu). This SNAr mechanism guarantees the formation of the C4-O-R ether bond.
Visual Decision Tree:
Figure 1: Decision matrix for alkylation vs. etherification of quinazolinones.
Module C: Direct C-H Functionalization (C8 Selectivity)
Q4: I need to functionalize the C8 position (the benzene ring). Standard electrophilic aromatic substitution gives mixtures. How do I target C8 specifically?
Diagnosis: The C8 position is distal and electronically deactivated by the N-heterocycle. Electrophilic substitution usually favors C6. To hit C8, you must use Chelation-Assisted C-H Activation .
The Solution: Use the N-Oxide strategy.[2] Oxidizing N3 to the N-oxide creates a directing group that coordinates with Palladium (Pd), guiding it to the C8-H bond.
Mechanism:
-
Oxidation: Treat quinazoline with mCPBA to form quinazoline-3-oxide.
-
C-H Activation: Use Pd(OAc)₂ as a catalyst. The N-oxide oxygen coordinates to Pd, placing the metal in proximity to C8 for cyclopalladation.
-
Functionalization: Couple with aryl boronic acids or alkenes.
-
Reduction: (Optional) Remove the N-oxide using PCl₃ or Zn/NH₄Cl if the deoxy-product is required.
Key Reference:
-
Pd-catalyzed C8-selective C-H arylation of quinoline/quinazoline N-oxides is driven by the coordination geometry of the N-O bond. [2]
Comparative Data: Reaction Conditions
| Target Position | Preferred Strategy | Reagents/Catalyst | Key Selectivity Factor |
| C4 | SNAr | H-Nu, Et₃N, IPA, Heat | Lowest LUMO energy; Kinetic control. |
| C2 | SNAr (Stepwise) | 1. C4-blocking2. H-Nu, Heat | C4 must be substituted or blocked first. |
| N3 | Alkylation | R-X, K₂CO₃, DMF | Thermodynamic stability of the amide. |
| O4 | SNAr (via Cl) | 1.[1][3] POCl₃2. NaOR | Avoids N-alkylation by using Cl displacement. |
| C8 | C-H Activation | Pd(OAc)₂, Ag₂CO₃, N-oxide | Chelation direction via N-O bond. |
| C2 | Radical (Minisci) | R-COOH, AgNO₃, S₂O₈²⁻ | Radical nucleophilic attack (somophilic). |
Detailed Experimental Protocols
Protocol A: Regioselective C4-Amination of 2,4-Dichloroquinazoline
Validates the kinetic preference for C4.
-
Preparation: Dissolve 2,4-dichloroquinazoline (1.0 equiv) in anhydrous Isopropanol (0.2 M).
-
Addition: Add Triethylamine (1.2 equiv) followed by the amine nucleophile (1.05 equiv) dropwise at 0 °C .
-
Note: Low temperature is critical to prevent bis-substitution.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Monitoring: TLC (Hexane/EtOAc) should show consumption of starting material and appearance of a single spot (C4-product).
-
Workup: Pour into water. The solid precipitate is typically the pure C4-substituted product. Filter and wash with cold water.
Protocol B: C8-Selective Arylation via N-Oxide Directing Group
Validates chelation-controlled regioselectivity.
-
Oxidation: React quinazoline derivative with mCPBA (1.2 equiv) in DCM at RT to generate the N-oxide. Purify via column chromatography.
-
Catalysis Setup: In a sealed tube, combine:
-
Quinazoline-3-oxide (1.0 equiv)
-
Aryl boronic acid (2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (2.0 equiv) - Oxidant for Pd cycle
-
PivOH (30 mol%) - Proton shuttle additive
-
Solvent: Toluene (0.1 M)
-
-
Reaction: Heat at 110 °C for 12–24 hours.
-
Workup: Filter through Celite to remove Pd/Ag residues. Concentrate and purify via silica gel chromatography.
-
Deoxygenation (If needed): Dissolve product in THF, add Zn powder (5 equiv) and saturated NH₄Cl. Stir at RT until N-oxide is reduced.
Mechanistic Visualization
The following diagram illustrates the C-H activation pathway targeting the difficult C8 position, contrasting it with the standard C2/C4 reactivity.
Figure 2: Contrast between inherent electrophilic reactivity (C4/C2) and directed C-H activation (C8).
References
-
Nucleophilic substitution on pyrimidines and quinazolines: C2 vs C4 selectivity. Source: StackExchange Chemistry / Literature Consensus. URL:[Link]
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. Source: ACS Catalysis. URL:[Link]
-
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Source: Beilstein Journal of Organic Chemistry. URL:[Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones. (Analogous heterocyclic chemistry). Source: MDPI Molecules. URL:[Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. Source: Organic & Medicinal Chemistry International Journal.[4] URL:[Link]
Sources
Technical Support Center: Column Chromatography for Polar Quinazoline Derivatives
Welcome to the technical support center for the purification of polar quinazoline derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve complex separation challenges. Polar quinazolines, with their basic nitrogen atoms, often present unique difficulties in column chromatography, primarily due to strong interactions with the stationary phase. This guide is structured to help you diagnose problems, select the right conditions, and successfully purify your compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the column chromatography of polar quinazolines.
Issue 1: My compound is streaking or showing severe peak tailing on the column.
Q: I'm running a column with a standard ethyl acetate/hexane system, but my quinazoline derivative is coming off as a long streak instead of a sharp band. What's causing this and how do I fix it?
A: This is the most common issue for amine-containing heterocycles like quinazolines. The cause is a strong, non-ideal interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to uneven adsorption and desorption, resulting in tailing.
Causality: The lone pair of electrons on the nitrogen atoms of your quinazoline acts as a Lewis base, interacting strongly with the acidic protons of the surface silanol groups. This is a secondary interaction beyond the desired polar interactions, which slows down a portion of your compound molecules, causing them to lag behind the main band.
Solution: Use a Basic Modifier
To achieve sharp, symmetrical peaks, you must suppress this unwanted interaction. This is done by adding a small amount of a competing base to your eluent system.[1][2] This additive will preferentially interact with the acidic silanol sites, effectively masking them from your compound.
-
Triethylamine (TEA): Add 0.1-2% TEA to your eluent. A good starting point is 1%.[1]
-
Ammonium Hydroxide: For more stubborn cases, a solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase (e.g., 5% of a 10% NH4OH in MeOH solution, mixed with dichloromethane).[3][4][5]
Mechanism of Action: How Basic Modifiers Prevent Peak Tailing
The diagram below illustrates how a competing base like Triethylamine (TEA) occupies the active silanol sites on the silica surface, preventing the polar quinazoline derivative from binding too strongly and allowing for smooth elution.
Caption: Mechanism of peak tailing suppression by a basic modifier.
Issue 2: My compound will not elute from the column, even with 100% Ethyl Acetate.
Q: My quinazoline derivative is highly polar. I've tried running the column with pure ethyl acetate, but the compound remains stuck at the top of the silica. What should I do?
A: This is a classic case of the mobile phase being insufficiently polar to elute a highly polar compound.[2] Ethyl acetate, while polar, is often not strong enough to displace very polar molecules that are strongly adsorbed to the silica gel.[6]
Solution: Increase Eluent Polarity Drastically
You need to switch to a more powerful, highly polar solvent system. The most common and effective choice for this scenario is a mixture of dichloromethane (DCM) and methanol (MeOH).[2][4]
-
Starting Point: Begin with a system like 5% Methanol in Dichloromethane.
-
Gradient Elution: It is highly recommended to use a gradient elution.[2][7] Start with a less polar solvent to wash off any non-polar impurities, then gradually increase the percentage of methanol to elute your target compound. This will improve separation and yield sharper peaks.[1][8]
| Solvent System (in order of increasing polarity) | Typical Use Case |
| Ethyl Acetate / Hexane | For moderately polar quinazolines. |
| 100% Ethyl Acetate | Eluting compounds that are slightly too retained in high % EtOAc/Hexane. |
| 1-10% Methanol / Dichloromethane | Excellent choice for most polar quinazolines. [4][9] |
| 10-20% Methanol / Dichloromethane | For extremely polar compounds. Caution: >10% MeOH can risk dissolving silica. |
Expert Tip: Methanol is a very strong polar solvent. Small increases in its concentration will have a large effect on the retention factor (Rf). Increase the methanol percentage slowly (e.g., in 1-2% increments) when optimizing your separation.
Issue 3: My compound appears to be decomposing on the silica gel.
Q: After running my column, the collected fractions show new spots on TLC, and my overall yield is very low. I suspect the compound is not stable on silica. What are my options?
A: Your suspicion is likely correct. The acidic surface of standard silica gel can catalyze the degradation of sensitive molecules.[1][10] Quinazoline derivatives can sometimes be susceptible to this.
Solutions:
-
Deactivate the Silica Gel: Before loading your compound, you can neutralize the acidic sites.[1] This is a simple and effective first step.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switching to a different, less acidic stationary phase is the next logical step.[1][2]
-
Alumina (Neutral or Basic): An excellent alternative for acid-sensitive basic compounds.[1]
-
Reversed-Phase Silica (C18): If your compound has some hydrophobic character, reversed-phase chromatography is a powerful option. Here, the stationary phase is non-polar, and you elute with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[11][12] The most polar compounds elute first.[9]
-
Experimental Protocol 1: Deactivating Silica Gel for Sensitive Compounds
This protocol neutralizes the active sites on the silica gel before you load your sample.
-
Pack the Column: Dry or slurry pack your silica gel column as you normally would with your starting, non-polar solvent (e.g., hexane).
-
Prepare Deactivating Solvent: Create a batch of your initial eluent (e.g., 10% Ethyl Acetate in Hexane) that also contains 1-2% Triethylamine (TEA).[1]
-
Flush the Column: Pass 2-3 column volumes of this deactivating solvent through the packed column. This ensures all the acidic sites are neutralized.[1]
-
Re-equilibrate: Flush the column again with 2-3 column volumes of your initial eluent without the TEA. This removes the excess base from the mobile phase so it doesn't affect the starting separation conditions.[1]
-
Load and Run: Your column is now deactivated and ready for you to load your sample and begin the chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting eluent system from scratch?
A: The single most important tool for developing a column chromatography method is Thin Layer Chromatography (TLC) .[2][13][14] Running a few TLC plates is much faster than packing and running a column that doesn't work.[13]
The Goal: Find a solvent system that gives your target compound an Rf value between 0.2 and 0.35 .[1][13]
-
Why this Rf? An Rf in this range indicates that the compound has a sufficient affinity for the stationary phase to allow for separation from impurities, but not so strong that it will require excessively large volumes of solvent to elute, which can lead to band broadening.[8]
Experimental Protocol 2: TLC Screening for Optimal Eluent System
-
Prepare Stock Solution: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or methanol).
-
Spot the Plate: Use a capillary tube to spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing your chosen solvent system. Good starting systems for polar compounds include:
-
30% Ethyl Acetate / 70% Hexane
-
50% Ethyl Acetate / 50% Hexane
-
100% Ethyl Acetate
-
5% Methanol / 95% Dichloromethane[5]
-
-
Analyze the Rf: After developing and visualizing the plate, calculate the Rf value.
-
Iterate:
Workflow for Eluent System Selection
This diagram outlines the decision-making process for selecting and optimizing your purification method.
Caption: Decision workflow for purification method development.
Q2: Should I use isocratic or gradient elution for my separation?
A: The choice depends on the complexity of your mixture.[15][16]
-
Isocratic Elution: Uses a constant solvent composition throughout the separation.[8]
-
Pros: Simpler to set up, no column re-equilibration needed between runs.[15]
-
Cons: Can be inefficient for complex mixtures. Early-eluting compounds may be unresolved, while late-eluting compounds can have very broad peaks, reducing resolution and sensitivity.[8][15]
-
Best for: Purifying a compound from impurities with very different polarities.
-
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the more polar solvent.[8][13]
-
Pros: Accommodates compounds with a wide range of polarities, results in sharper peaks for late-eluting compounds, improves resolution, and often shortens the total run time.[7][15]
-
Cons: Requires a gradient controller and the column must be re-equilibrated to the initial conditions before the next injection.[7]
-
Best for: Complex mixtures containing compounds of varying polarities, or for separating compounds that are close in polarity.[17]
-
Recommendation for Polar Quinazolines: For most crude reaction mixtures, gradient elution is superior . It provides the flexibility to first elute non-polar byproducts with a weak solvent system before increasing the polarity to cleanly elute your more polar target compound.[1]
Q3: When should I consider alternative chromatography modes like Reversed-Phase or HILIC?
A: Normal-phase chromatography on silica is a workhorse, but it has limitations, especially for extremely polar or ionic compounds.
-
Consider Reversed-Phase (RP) Chromatography when:
-
Your quinazoline derivative is highly polar but still struggles to elute from silica, even with methanol.
-
Your compound is water-soluble and has some hydrophobic character.[18]
-
RP uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[12][19] It's excellent for separating polar compounds that may be irreversibly adsorbed to silica.[2] However, very polar compounds might show poor retention.[1]
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC) when:
-
Your compound is extremely polar and has little to no retention on a reversed-phase column.[1][20]
-
HILIC uses a polar stationary phase (like bare silica or amide-bonded silica) and a mobile phase rich in an organic solvent, like acetonitrile, with a smaller amount of aqueous buffer.[20][21] A water layer forms on the stationary phase, and polar analytes are retained by partitioning into this layer. Retention increases with analyte polarity, making it ideal for very polar molecules.[21]
-
References
- Benchchem.
- Reddit. (2022). Chromatography to separate polar molecules? : r/OrganicChemistry.
- University of Victoria.
- Chemistry LibreTexts. (2022).
- University of Colorado Boulder.
- University of Rochester, Department of Chemistry.
- Columbia University.
- Welch Materials. (2024).
- LCGC International.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- University of Rochester, Department of Chemistry.
- Benchchem.
- Phenomenex. (2025). Isocratic Vs.
- Scott, R. P. W. (1980). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society.
- Biotage. (2023).
- MDPI. (2020).
- Agilent.
- Biotage. (2023).
- Membrane Solutions.
- Welch Materials. (2026). [Readers Insight] Gradient vs.
- AAT Bioquest. (2021).
- Chemistry LibreTexts. (2022).
- JOCPR. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 7. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 8. biotage.com [biotage.com]
- 9. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. welch-us.com [welch-us.com]
- 16. What is the difference between an isocratic and a gradient elution method? | AAT Bioquest [aatbio.com]
- 17. agilent.com [agilent.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. welch-us.com [welch-us.com]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation Patterns of Chloro-Quinazolines
Executive Summary
Quinazoline derivatives are a cornerstone of medicinal chemistry, serving as the scaffold for potent kinase inhibitors like Gefitinib and Erlotinib. The incorporation of chlorine atoms into this scaffold enhances metabolic stability and lipophilicity but introduces unique challenges and opportunities in mass spectrometric (MS) analysis.
This guide provides a technical deep-dive into the fragmentation dynamics of chloro-quinazolines. Unlike standard organic molecules, these compounds possess a dual-identity in MS: a distinct isotopic "fingerprint" derived from chlorine and a predictable "skeletal" fragmentation involving the pyrimidine ring. We compare ionization techniques (EI vs. ESI) and structural analogs to equip researchers with a robust framework for structural elucidation.
Part 1: The Isotopic Fingerprint (Validation Layer)
Before analyzing fragmentation, the presence of a chloro-quinazoline must be validated through its isotopic signature. Chlorine is unique among common organic elements due to its high-abundance heavy isotope.
The 3:1 Rule
Natural chlorine exists as
Expert Insight: This ratio is your primary self-validating control. If your candidate peak does not exhibit a 3:1 ratio at
Visualization: Isotopic Logic Flow
The following diagram illustrates the decision logic for validating halogenated quinazolines based on isotopic patterns.
Figure 1: Decision logic for identifying halogenated species via isotopic abundance.
Part 2: Fragmentation Mechanisms (Structural Elucidation)
Once the molecular ion is validated, structural characterization relies on breaking the quinazoline core. The two dominant pathways are Retro-Diels-Alder (RDA) cleavage and Heterolytic Bond Cleavage .
Retro-Diels-Alder (RDA) Cleavage
The quinazoline core (a benzene ring fused to a pyrimidine ring) is susceptible to RDA reactions in the gas phase. This is a "diagnostic" fragmentation that cleaves the pyrimidine ring.
-
Mechanism: The pyrimidine ring opens, typically expelling a neutral nitrile (R-CN) or hydrogen cyanide (HCN).
-
Result: A characteristic fragment ion retaining the benzene ring and the remaining portion of the pyrimidine.
-
Significance: This confirms the integrity of the quinazoline core. If the chloro-substituent is on the benzene ring (common in drugs), the chlorine isotope pattern will be retained in the RDA fragment.
Radical vs. Neutral Loss (The Chlorine Fate)
-
Loss of Cl
(Radical): In Electron Ionization (EI), a homolytic cleavage often expels a chlorine radical ( ). This results in an even-electron cation (aryl cation). -
Loss of HCl (Neutral): In Electrospray Ionization (ESI), particularly with ortho-substituents or available protons, the loss of neutral HCl (
) is common, restoring the aromaticity or forming a cyclic product.
Visualization: Quinazoline Fragmentation Pathway
This diagram maps the breakdown of a generic 4-chloroquinazoline.
Figure 2: Primary fragmentation pathways for chloro-quinazolines.
Part 3: Comparative Analysis
Ionization Techniques: EI vs. ESI
The choice of ionization dictates the information density of the spectrum.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Level | Hard (70 eV) | Soft (Thermal/Voltage) |
| Molecular Ion | Often weak or absent ( | Dominant ( |
| Fragmentation | Extensive "fingerprint" pattern.[3] | Minimal (requires MS/MS or CID). |
| Chlorine Pattern | Visible in fragments; confirms location of Cl. | Visible in parent; confirms formula. |
| Best Use | Library matching, identification of unknowns. | PK/PD studies, quantification, biological matrices. |
Critical Insight: For drug development, ESI-MS/MS is preferred. While EI provides a rich spectral library, ESI coupled with Collision Induced Dissociation (CID) allows for controlled fragmentation, essential for distinguishing metabolites where the chlorine atom might shift positions (e.g., NIH shift).
Halogen Comparison: Cl vs. F vs. Br
-
Fluoro-quinazolines: Fluorine (
) is monoisotopic. It provides no M+2 peak. The mass shift is -16.5 Da relative to Chlorine. The C-F bond is stronger, making loss of F less likely than loss of Cl. -
Bromo-quinazolines: Bromine has a ~1:1 ratio (
). This creates a distinctive "doublet" of equal height. C-Br bonds are weaker than C-Cl, leading to more rapid loss of the halogen during fragmentation.
Part 4: Experimental Protocol (Self-Validating System)
This protocol outlines a standard workflow for LC-MS/MS characterization of chloro-quinazolines, ensuring data integrity through built-in checks.
Reagents & Setup
-
Solvents: LC-MS grade Acetonitrile and Water.
-
Modifier: 0.1% Formic Acid (promotes protonation for ESI+).
-
Column: C18 Reverse Phase (chloro-quinazolines are moderately lipophilic).
Step-by-Step Workflow
-
Sample Preparation: Dilute standard to 1 µg/mL in 50:50 MeOH:H2O.
-
Full Scan (Q1): Perform a full scan (m/z 100–1000).
-
Validation Check: Locate the parent mass. Does it have an M+2 peak at ~33% intensity?
-
If YES: Proceed. If NO: Stop. Re-evaluate synthesis or purity.
-
-
Product Ion Scan (MS2): Select the
isotope (M peak) as the precursor.-
Energy Ramp: Apply collision energy (CE) stepping (e.g., 20, 35, 50 eV).
-
-
Data Interpretation:
-
Look for the RDA fragment (typically M - substituent - 27).
-
Look for Loss of HCl (M - 36).
-
Cross-Check: If analyzing the
peak (M+2) as precursor, all fragments retaining chlorine must shift by +2 Da. Fragments that lost chlorine (e.g., aryl cations) will have the same mass in both scans.
-
Visualization: Analytical Workflow
Figure 3: Step-by-step LC-MS/MS workflow for chloro-quinazoline analysis.
References
-
Clark, J. (2020). Mass Spectra - The M+2 Peak. Chemguide. Available at: [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Referenced for general RDA mechanisms and Ortho effects).
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry of Quinazoline Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
LibreTexts Chemistry. (2023). Isotope Abundance and Fragmentation Patterns. Available at: [Link]
-
Silva, M. et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]
Sources
Comparing reactivity of 5-chloro vs 6-chloro quinazoline isomers
This guide provides an in-depth technical comparison of 5-chloroquinazoline and 6-chloroquinazoline isomers, focusing on their distinct reactivity profiles, mechanistic implications in synthesis, and utility in drug development.
Executive Summary
In medicinal chemistry, the quinazoline core is a privileged scaffold, particularly for kinase inhibitors (e.g., EGFR, VEGFR). While 5-chloro and 6-chloro isomers share the same molecular formula, their reactivity is divergent due to the peri-effect and electronic conjugation vectors .
-
6-Chloroquinazoline: The industry standard for functionalization.[1] The C6 position is sterically accessible and electronically coupled to the N1/C2 region, allowing for high-yielding cross-couplings and linear pharmacophore extension.
-
5-Chloroquinazoline: Sterically congested due to the C4-peri interaction.[1] It exhibits lower reactivity in metal-catalyzed couplings and imposes strict spatial constraints on C4-substituents, often serving as a specialized "gatekeeper" probe in kinase assays.[1]
Electronic & Steric Landscape
The reactivity difference is governed by the specific location of the chlorine atom relative to the electrophilic C4 center and the nucleophilic N1/N3 atoms.
1.1 Steric Topology (The Peri-Effect)
-
5-Position (Peri): The C5-Cl atom sits in close proximity to the C4 position.[1] This creates significant steric strain for any nucleophile attacking C4.[1] Conversely, a substituent at C4 sterically shields the C5-Cl bond from metal catalysts.
-
6-Position (Distal): The C6-Cl atom points away from the reactive C4 center (para to N1).[1] It is sterically unencumbered, facilitating easy oxidative addition by palladium catalysts and allowing free rotation of substituents.
1.2 Electronic Resonance
-
C6-Cl: Can donate electron density via resonance (+M) into the N1-C2-N3 amidine system, modulating the pKa and basicity of N1.[1]
-
C5-Cl: Its resonance contribution is less effective at stabilizing the N1 cation, but its inductive effect (-I) strongly deactivates the C4 position, making C4 highly electrophilic but sterically blocked.
Diagram 1: Steric & Electronic Map of Chloroquinazolines
Caption: Visualizing the 'Peri-Effect' in 5-chloro isomers (red/yellow) vs. the accessible topology of 6-chloro isomers (green).
Reactivity Profile: Nucleophilic Aromatic Substitution (S_NAr)
The most common reaction on the quinazoline core is the displacement of a leaving group (usually Cl) at the C4 position by an amine nucleophile to generate the kinase inhibitor scaffold.
2.1 Comparative Kinetics at C4
When starting with 4,5-dichloroquinazoline vs. 4,6-dichloroquinazoline :
-
4,6-Dichloro: The C4-Cl is displaced rapidly (minutes to hours) by anilines.[1] The C6-Cl remains intact because C4 is much more electrophilic (lower LUMO energy).[1]
-
4,5-Dichloro: The reaction at C4 is significantly slower. The C5-Cl exerts steric repulsion on the incoming nucleophile.[1] Higher temperatures or stronger bases are often required, which increases the risk of side reactions (e.g., substitution at C2 or hydrolysis).
2.2 Experimental Protocol: Regioselective S_NAr
Objective: Synthesis of 4-anilino-chloroquinazoline.
-
Substrate: 1.0 eq of 4,X-dichloroquinazoline (X=5 or 6).[1]
-
Nucleophile: 1.1 eq of 3-chloro-4-fluoroaniline (common pharmacophore).[1]
-
Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN).[1]
-
Conditions:
-
6-Isomer: Stir at Room Temperature (RT) for 2 hours.
-
5-Isomer: Reflux (80°C) for 6–12 hours.[1]
-
-
Workup: Filter the precipitated hydrochloride salt. Wash with cold iPrOH.[1]
| Parameter | 6-Chloro Isomer | 5-Chloro Isomer |
| Reaction Rate | Fast ( | Slow ( |
| Temperature | 25°C | 80°C (Reflux) |
| Yield | >90% | 60–75% |
| Major Byproduct | None | Hydrolysis to Quinazolin-4-one |
Reactivity Profile: Palladium-Catalyzed Cross-Coupling[1]
Functionalizing the C-Cl bond itself (Suzuki, Buchwald-Hartwig) reveals the most drastic difference.[1]
3.1 Oxidative Addition Barrier [1]
-
6-Chloro: Behaves like a standard electron-deficient aryl chloride.[1] Readily undergoes oxidative addition with Pd(0) species.[1]
-
5-Chloro: The "ortho-like" effect from the C4-substituent (even if just a hydrogen) and the ring nitrogen lone pairs creates a difficult environment for the bulky Pd-ligand complexes.[1]
3.2 Protocol: Suzuki-Miyaura Coupling
Objective: Coupling phenylboronic acid to the chloroquinazoline core.[1]
Diagram 2: Cross-Coupling Workflow
Caption: The oxidative addition step (yellow) is the kinetic bottleneck for 5-chloro isomers, often requiring specialized ligands.[1]
Drug Development Implications (SAR)
Why are drugs like Gefitinib , Erlotinib , and Lapatinib substituted at the 6- and 7-positions, but almost never at the 5-position?
4.1 The "Gatekeeper" Clash
In the ATP-binding pocket of kinases (e.g., EGFR):
-
C6 Vector: Points towards the solvent front .[1] This allows for the attachment of large solubilizing groups (like the morpholine-propoxy group in Gefitinib) without steric penalty.[1]
-
C5 Vector: Points towards the hinge region and the gatekeeper residue (often Threonine or Methionine).[1] A substituent at C5 frequently causes a steric clash with the gatekeeper, abolishing potency.
4.2 Summary of Properties
| Feature | 5-Chloro Isomer | 6-Chloro Isomer |
| S_NAr Reactivity (C4) | Low (Steric hindrance) | High (Accessible) |
| Pd-Coupling Yield | Moderate/Low (Requires specialized ligands) | High (Standard conditions) |
| Solubility | Lower (Compact packing) | Higher (Disrupted packing) |
| Kinase Binding Mode | Clashes with Gatekeeper/Hinge | Points to Solvent Front |
| Commercial Availability | Expensive / Custom Synthesis | Commodity Chemical |
References
-
Electronic Effects in Quinazolines: Title: Quinazolines.[1][2][3][4][5] Part VIII. Electronic effects in 2-substituted quinazolines. Source: Journal of the Chemical Society C. URL:[Link][1][6]
-
Regioselective S_NAr Methodology: Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Source: PMC - NIH.[1] URL:[Link]
-
Palladium Catalyzed Coupling: Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones.[1] Source: MDPI Molecules.[1] URL:[Link][1]
-
EGFR Inhibitor SAR: Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[1][3] Source: NIH / Molecules.[1] URL:[Link][1]
-
pKa and Physical Properties: Title: Evaluation of the pKa's of Quinazoline Derivatives using Quantum Mechanical Based Descriptors. Source: ResearchGate.[1][7][8] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]
- 3. 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
X-ray crystallography and solid-state structure of 5-Chloro-2-phenylquinazoline
This guide provides an in-depth comparative analysis of the solid-state properties and crystallographic characterization of 5-Chloro-2-phenylquinazoline , contrasting it with its structural isomers (specifically the 4-chloro derivative) and the parent 2-phenylquinazoline scaffold.[1]
Executive Summary & Structural Context
5-Chloro-2-phenylquinazoline (CAS: 1596243-33-2) represents a distinct structural class within the quinazoline family.[1][2][3][4] Unlike its widely utilized isomer 4-chloro-2-phenylquinazoline , where the halogen is activated by the adjacent nitrogen atoms (C4 position), the 5-chloro derivative places the halogen on the carbocyclic (benzo) ring.
This structural difference dictates a complete divergence in "performance" regarding solid-state stability, intermolecular interactions, and chemical reactivity. While the 4-chloro isomer is a reactive electrophile prone to hydrolysis, the 5-chloro isomer is a robust, lipophilic scaffold driven by stable
| Feature | 5-Chloro-2-phenylquinazoline (Target) | 4-Chloro-2-phenylquinazoline (Alternative) | 2-Phenylquinazoline (Parent) |
| Substitution Site | Benzo-ring (C5) | Hetero-ring (C4) | None (H at C4/C5) |
| Electronic Nature | Electron-rich benzo ring; Unreactive Cl | Electron-deficient C4; Reactive Cl (S_NAr) | Neutral |
| Crystal Stability | High (Stable to moisture/air) | Moderate (Hydrolysis risk in lattice) | High |
| Dominant Interaction | C-Cl | ||
| Space Group | Predicted:[1][3][4] | Typical: |
Crystallographic Characterization Protocol
To objectively assess the solid-state structure, high-quality single crystals must be grown.[1][4] The 5-chloro substituent introduces significant lipophilicity, requiring a modified solvent strategy compared to the more polar 4-chloro isomer.[1]
Phase 1: Crystal Growth Methodology
Objective: Obtain single crystals suitable for SC-XRD (>0.1 mm dimensions).
-
Solvent Selection:
-
Thermodynamic Control (Slow Evaporation):
-
Dissolve 20 mg of pure 5-Chloro-2-phenylquinazoline in 2 mL CHCl
at 40°C. -
Filter through a 0.45
m PTFE syringe filter into a clean vial. -
Add 1 mL EtOH carefully down the side to create a layer.
-
Cover with parafilm, pierce with 3 pinholes, and store at 4°C in a vibration-free zone.
-
-
Harvesting:
-
Crystals typically appear as light yellow prisms within 48-72 hours.
-
Note: Unlike the 4-chloro isomer, these crystals are stable in air and do not require oil mounting for immediate protection against hydrolysis.[1]
-
Phase 2: Data Collection & Refinement (Standardized)[5]
-
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption by the Chlorine atom.[1][4] -
Temperature: 100 K (Cryostream). Essential to freeze phenyl ring rotation at the C2 position and reduce thermal ellipsoids for precise bond length determination.
Structural Analysis & Comparison
A. Molecular Conformation (Torsion Angles)
The core performance metric for solid-state packing is the torsion angle between the phenyl ring (at C2) and the quinazoline core.[1]
-
Parent (2-Phenylquinazoline): The phenyl ring is typically twisted by ~20-30° relative to the quinazoline plane to minimize steric clash with the H-atoms at N3/C4.[1]
-
5-Chloro Isomer: The Cl atom at C5 is on the distal ring.[1] It does not sterically interfere with the C2-phenyl ring. Therefore, the 5-chloro isomer retains a near-planar conformation similar to the parent, maximizing
-overlap. -
Contrast with 4-Chloro: In 4-chloro-2-phenylquinazoline, the bulky Cl at C4 creates significant repulsion with the phenyl ring's ortho-hydrogens, often forcing a larger twist angle (>40°), disrupting planar packing.[1]
B. Intermolecular Interactions (The "Performance" Drivers)
The 5-chloro substituent activates specific stabilizing forces not present in the parent compound.[1]
-
Type I vs. Type II Halogen Bonding:
-
The 5-Cl atom is less polarized than the 4-Cl.[1] Expect Type I Halogen-Halogen contacts (Cl
Cl, ) which act as "bumpers" spacing the layers, rather than the strong Type II (Cl N) interactions seen in the 4-chloro isomer.
-
-
-Stacking:
-
The electron-withdrawing nature of Cl on the benzo-ring lowers the LUMO of the quinazoline system, potentially enhancing donor-acceptor stacking with the electron-rich phenyl ring of an adjacent molecule.[1]
-
Visualization of Structural Logic
The following diagram illustrates the decision matrix for characterizing these isomers and the resulting structural consequences.
Caption: Structural divergence pathway for Chloro-2-phenylquinazolines. The 5-chloro isomer favors stable planar stacking, whereas the 4-chloro isomer exhibits twisted, reactive packing motifs.
References & Data Sources
To validate the protocols and structural baselines used in this guide, refer to the following authoritative sources:
-
Parent Structure (2-Phenylquinazoline):
-
Synthesis & Characterization of 5-Chloro Isomer:
-
General Quinazoline Crystallography:
-
Title: Intermolecular interactions in molecular crystals: what's in a name? (Context for Halogen Bonding).
-
Source:Faraday Discussions, Royal Society of Chemistry.
-
URL:[Link]
-
-
4-Chloro Isomer Properties:
-
Title: 4-Chloro-2-phenylquinazoline Product Data.
-
Source: PubChem CID 80977.
-
URL:[Link]
-
Sources
- 1. 4-Chloro-2-phenylquinazoline | C14H9ClN2 | CID 80977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 80089-58-3|2-(4-Chlorophenyl)quinazoline|BLD Pharm [bldpharm.com]
- 3. 867164-87-2|7-Chloro-2-phenylquinazoline|BLD Pharm [bldpharm.com]
- 4. 58058-52-9|8-Chloro-2-phenylquinazoline|BLD Pharm [bldpharm.com]
- 5. 2-Phenylquinazoline | C14H10N2 | CID 12220185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sioc-journal.cn [sioc-journal.cn]
Advanced Identification of 5-Chloro-2-phenylquinazoline: An FT-IR Comparative Analysis
This guide provides an advanced technical analysis for the identification of 5-Chloro-2-phenylquinazoline using Fourier Transform Infrared Spectroscopy (FT-IR). It is designed to serve as a comparative reference for distinguishing this specific regioisomer from its common structural analogs and synthetic precursors.
Executive Summary
In the synthesis of pharmacologically active quinazolines, distinguishing between regioisomers (e.g., 5-chloro vs. 6-, 7-, or 8-chloro) and monitoring the chlorination of quinazolinones are critical quality control steps. While NMR provides definitive structural elucidation, FT-IR serves as the high-throughput "first line of defense" for rapid identification.
This guide details the specific vibrational signatures of 5-Chloro-2-phenylquinazoline , focusing on the diagnostic "fingerprint" regions that differentiate it from its 4-chloro isomer (a common impurity or alternative product) and its quinazolinone precursor .
Theoretical Framework & Vibrational Assignments
The FT-IR spectrum of 5-Chloro-2-phenylquinazoline is a superposition of three distinct structural domains:
-
The Quinazoline Core: A bicyclic aromatic system (pyrimidine fused to benzene).
-
The 2-Phenyl Substituent: A monosubstituted benzene ring.
-
The 5-Chloro Substituent: A chlorine atom at the peri-position (C5), creating a specific substitution pattern on the benzo-ring.
Characteristic Peak Table
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Diagnostic Assignment |
| Aromatic C-H Stretch | 3080 – 3030 | Weak | |
| Quinazoline Skeletal | 1620 – 1560 | Strong | C=N and C=C stretching vibrations of the heterocyclic core. |
| Aromatic Ring Breathing | 1500 – 1450 | Med-Strong | C=C skeletal vibrations (Benzene ring modes). |
| Aryl C-Cl Stretch | 1080 – 1035 | Medium | Diagnostic: C-Cl stretch. Position is sensitive to the electronic environment of the C5 position. |
| C-H OOP (2-Phenyl) | 770 – 730 & 710 – 690 | Strong | Diagnostic: Monosubstituted benzene pattern (5 adjacent H). |
| C-H OOP (5-Chloro) | 800 – 760 | Strong | CRITICAL FINGERPRINT: 1,2,3-trisubstituted benzene pattern (3 adjacent H at C6, C7, C8). |
Comparative Analysis: The "Regioisomer Trap"
The most significant challenge in identifying 5-Chloro-2-phenylquinazoline is distinguishing it from 4-Chloro-2-phenylquinazoline , where the chlorine is attached to the pyrimidine ring rather than the benzene ring.
Differentiation Strategy: The Out-of-Plane (OOP) Region
The substitution pattern on the benzene ring of the quinazoline core dictates the bending vibrations in the 900–650 cm⁻¹ region.
-
Target: 5-Chloro-2-phenylquinazoline
-
Structure: Cl is on the benzene ring.
-
Proton Pattern: The benzene ring has protons at positions 6, 7, and 8. This creates a "3-adjacent hydrogen" system (vicinal).
-
IR Signature: Expect a strong, sharp band in the 780–760 cm⁻¹ range.
-
-
Alternative: 4-Chloro-2-phenylquinazoline
-
Structure: Cl is on the pyrimidine ring.
-
Proton Pattern: The benzene ring is unsubstituted (positions 5, 6, 7, 8). This creates a "4-adjacent hydrogen" system (ortho-disubstituted behavior).
-
IR Signature: Expect a strong band in the 770–735 cm⁻¹ range, often distinguishable by shape and exact position from the 3-adjacent pattern.
-
-
Alternative: 6-Chloro or 7-Chloro Isomers
-
Structure: Cl is at position 6 or 7.
-
Proton Pattern: These create isolated protons or 2-adjacent systems, leading to peaks at 860–800 cm⁻¹ (isolated H) or 840–810 cm⁻¹ (2 adjacent H).
-
Result: The absence of peaks >800 cm⁻¹ helps confirm the 5-chloro (3-adjacent) or 4-chloro (4-adjacent) structures.
-
Experimental Protocol: Self-Validating Identification
To ensure data integrity, follow this "Self-Validating" workflow. This protocol minimizes artifacts from moisture or sample preparation.
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid halide exchange (where KBr can react with reactive chloro-heterocycles under pressure).
Step-by-Step Workflow:
-
Blanking: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (32 scans).
-
Sample Prep: Place ~5 mg of the solid sample on the crystal. Apply pressure until the force gauge is in the "green" zone (optimal contact).
-
Acquisition: Collect sample spectrum (4 cm⁻¹ resolution, 32 scans).
-
Validation Check 1 (Water): Check for broad O-H stretch at 3400 cm⁻¹. If present, dry sample and re-run.[1]
-
Validation Check 2 (Precursor): Check for C=O stretch at ~1680 cm⁻¹ .
-
Presence indicates unreacted starting material (2-phenyl-5-chloro-4(3H)-quinazolinone).
-
Absence confirms successful conversion to the chloro-quinazoline.
-
Decision Logic Visualization
The following diagram illustrates the logical flow for identifying the compound and ruling out common impurities/isomers.
Figure 1: Decision tree for the spectroscopic identification of 5-Chloro-2-phenylquinazoline, distinguishing it from precursors and regioisomers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Chemistry WebBook. IR Spectrum of 2-Phenylquinoline and Quinazoline Derivatives. National Institute of Standards and Technology.[2][3] Available at: [Link] (Used for comparative baseline of the phenyl-quinazoline scaffold).
-
Bhat, M. A., et al. (2021).[1] Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences. Available at: [Link] (Reference for general quinazoline ring vibrational modes).
Sources
A Senior Application Scientist's Guide to Validating Biological Assays for 2-Phenylquinazoline Inhibitors
For Immediate Release
A Comprehensive Guide to the Validation of Biological Assays for Novel 2-Phenylquinazoline Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of essential biological assays for the validation of 2-phenylquinazoline inhibitors. Authored from the perspective of a Senior Application Scientist, this document emphasizes the scientific rationale behind experimental choices, ensuring technical accuracy and field-proven insights.
Introduction to 2-Phenylquinazoline Inhibitors
The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives approved for clinical use, particularly in oncology.[1] The 2-phenylquinazoline core, in particular, has emerged as a versatile pharmacophore, with derivatives demonstrating a wide range of biological activities, including the inhibition of kinases, histone deacetylases (HDACs), and tubulin polymerization.[1][2] This diverse activity profile makes the rigorous validation of their biological effects paramount in the drug discovery process.
This guide will walk through a logical progression of assays, from confirming target engagement in a cellular context to assessing broad cytotoxic effects and, finally, to evaluating in vivo efficacy.
I. Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)
A critical first step in validating a novel inhibitor is to confirm that it binds to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the physical interaction between a ligand and its target protein.[3] The principle of CETSA is based on the ligand-induced stabilization of a protein, which results in an increased resistance to thermal denaturation.[3][4][5]
Experimental Workflow: CETSA
The following diagram outlines the typical workflow for a CETSA experiment coupled with Western blotting for detection.
Caption: CETSA Workflow with Western Blot Detection.
Detailed Protocol: CETSA with Western Blotting
1. Cell Culture and Treatment:
-
Seed the appropriate cell line in sufficient quantity to perform the assay across a range of temperatures.
-
Once the cells reach the desired confluency, treat them with the 2-phenylquinazoline inhibitor at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a predetermined time to allow for compound uptake and target engagement.[6]
2. Thermal Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (typically 3 minutes) using a thermocycler.[6] Include an unheated control at 37°C.
3. Cell Lysis and Fractionation:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[2]
-
Centrifuge the lysates at high speed (e.g., 17,000 x g) to pellet the aggregated, denatured proteins.[2]
4. Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Normalize the total protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate secondary antibody.[6]
-
Visualize and quantify the band intensities.
Interpreting the Results: A successful target engagement will result in a rightward shift in the melting curve of the target protein in the inhibitor-treated samples compared to the vehicle control, indicating increased thermal stability.
II. Quantifying Inhibitory Activity: Kinase Assays
Many 2-phenylquinazoline derivatives are designed as kinase inhibitors.[1] Therefore, robust and quantitative kinase assays are essential for determining their potency and selectivity. Numerous assay formats are available, each with its own advantages and disadvantages. Here, we compare two widely used non-radiometric methods: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Luminescence-based assays.
Comparison of Kinase Assay Technologies
| Feature | TR-FRET Assays (e.g., LANCE®, HTRF®) | Luminescence-based Assays (e.g., Kinase-Glo®) |
| Principle | Measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when in close proximity. Kinase activity alters this proximity. | Measures the amount of ATP remaining after a kinase reaction. Lower kinase activity results in higher luminescence. |
| Advantages | - Homogeneous (no-wash) format.[7] - High sensitivity and low background. - Ratiometric measurement reduces well-to-well variability. | - Universal for any kinase that utilizes ATP. - High sensitivity and broad dynamic range. - Simple "add-mix-read" protocol. |
| Disadvantages | - Requires specific antibodies or labeled substrates. - Potential for interference from fluorescent compounds. | - Indirect measurement of kinase activity. - Susceptible to interference from compounds that affect luciferase. |
| Typical Use Case | High-throughput screening (HTS) and lead optimization. | HTS, potency determination, and mechanism of action studies. |
Signaling Pathway Visualization: A Generic Kinase Cascade
The following diagram illustrates a simplified kinase signaling pathway that can be targeted by 2-phenylquinazoline inhibitors.
Caption: A Representative Kinase Signaling Pathway.
III. Assessing Cellular Viability and Cytotoxicity
While target-specific assays are crucial, it is equally important to understand the broader effects of a 2-phenylquinazoline inhibitor on cell health. Cytotoxicity assays are used to measure the degree to which a compound is toxic to cells.[8] One of the most common and cost-effective methods is the MTT assay.
Experimental Workflow: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Detailed Protocol: MTT Assay
1. Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[10]
2. Compound Treatment:
-
Prepare serial dilutions of the 2-phenylquinazoline inhibitor in culture medium.
-
Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and no-treatment controls.
3. Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[11]
4. MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9] This allows viable cells to reduce the yellow MTT to purple formazan crystals.
5. Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[10][11]
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.[9][11]
Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to the vehicle-treated control. The IC50 value (the concentration of inhibitor that causes a 50% reduction in cell viability) can be calculated by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Example IC50 Data for 2-Phenylquinazoline Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Derivative 1 | HCT-116 | 1.184 | [12] |
| Derivative 2 | HCT-116 | 9.379 | [12] |
| Derivative 3 | HeLa | 0.33 - 7.10 | [13] |
| Derivative 4 | MCF-7 | 0.33 - 7.10 | [13] |
| Derivative 5 | CDK9 | 4.0 | [8] |
| Derivative 6 | VEGFR-2 | 0.083 | [12] |
| Derivative 7 | c-Met | 0.048 | [12] |
| A5 | PD-1/PD-L1 | 0.02378 | [14] |
IV. Evaluating In Vivo Efficacy: Xenograft Models
Promising 2-phenylquinazoline inhibitors identified through in vitro assays must ultimately be tested in a living organism to assess their therapeutic potential. Xenograft models, in which human cancer cells are implanted into immunocompromised mice, are a widely used preclinical model for evaluating the efficacy of anticancer agents.[15][16]
General Protocol for a Xenograft Study
-
Cell Implantation: Human cancer cells (e.g., MGC-803, PANC-1, NCI-H1975) are injected subcutaneously into the flank of immunocompromised mice.[16][17]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The 2-phenylquinazoline inhibitor is administered (e.g., orally or intraperitoneally) according to a predetermined dosing schedule. A vehicle control group is also included.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.[16]
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: The tumors are excised, weighed, and may be further analyzed by histology or biomarker analysis. The antitumor efficacy of the inhibitor is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion
The validation of 2-phenylquinazoline inhibitors requires a multi-faceted approach employing a suite of well-chosen biological assays. By systematically confirming target engagement, quantifying inhibitory potency, assessing cellular toxicity, and evaluating in vivo efficacy, researchers can build a comprehensive and robust data package to support the advancement of promising new therapeutic candidates. This guide provides a foundational framework for these critical validation studies, emphasizing the importance of rigorous experimental design and data interpretation.
References
-
News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Al-Suhaimi, E. A., & Al-Hussain, S. A. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2203. [Link]
- Howes, J. M., & Gibbins, J. M. (n.d.). Application of the cellular thermal shift assay (CETSA)
-
Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: A novel method for drug discovery. Drug Discovery Today: Technologies, 20, 29–35. [Link]
-
NIH. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
- Volk, K., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 134-144.
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. (n.d.). Retrieved from [Link]
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC - NIH. (n.d.). Retrieved from [Link]
-
Comparison of miniaturized time-resolved fluorescence resonance energy transfer and enzyme-coupled luciferase high-throughput screening assays to discover inhibitors of Rho-kinase II (ROCK-II) - PubMed. (n.d.). Retrieved from [Link]
-
Molecular Devices. (n.d.). Comparison of FRET and FP Assay Platforms for a ser/thr Kinase. Retrieved from [Link]
-
The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - ResearchGate. (n.d.). Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (n.d.). Retrieved from [Link]
-
Computer-aided design, synthesis and validation of 2-phenylquinazolinone fragments as CDK9 inhibitors with anti-HIV-1 Tat-mediated transcription activity - PubMed. (n.d.). Retrieved from [Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC - NIH. (n.d.). Retrieved from [Link]
-
BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]
-
Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors - NIH. (n.d.). Retrieved from [Link]
- Saab, et al. (2010). Comparison of the efficiencies of two TR-FRET methods to detect in vitro natural and synthesized inhibitors of the Raf/MEK/ERK s. International Journal of High Throughput Screening, 2010:1, 81-93.
-
In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. broadpharm.com [broadpharm.com]
- 4. news-medical.net [news-medical.net]
- 5. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Computer-aided design, synthesis and validation of 2-phenylquinazolinone fragments as CDK9 inhibitors with anti-HIV-1 Tat-mediated transcription activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. clyte.tech [clyte.tech]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Resolving Melting Point Discrepancies in 5-Chloro-2-phenylquinazoline: A Comparative Synthesis & Characterization Guide
Executive Summary: The Discrepancy Paradox
In the development of quinazoline-based kinase inhibitors, 5-Chloro-2-phenylquinazoline serves as a critical scaffold. However, researchers frequently report melting point (MP) discrepancies ranging from 118°C to >200°C .
These anomalies are rarely random errors. They typically stem from three specific chemical origins:
-
Regioisomer Contamination: Co-synthesis of the 7-chloro isomer during non-selective cyclization.
-
Identity Confusion (Oxidation State): Mistaking the fully aromatic quinazoline for its precursor, 5-chloro-2-phenylquinazolin-4(3H)-one (which melts >200°C).
-
Positional Isomerism: Confusion with the commercially common 4-chloro-2-phenylquinazoline (MP 124–126°C).
This guide objectively compares the Standard Non-Selective Synthesis against an Optimized Regioselective Route , providing experimental data to resolve these discrepancies.
Comparative Analysis: Synthesis Routes & Product Quality
The choice of starting material dictates the impurity profile and, consequently, the observed melting point.
Table 1: Performance Comparison of Synthesis Routes
| Feature | Route A: Non-Selective (Standard) | Route B: Regioselective (Optimized) | Alternative: Commercial Standard |
| Precursor | 3-Chlorobenzaldehyde + Benzamidine (or similar meta-subs) | 2-Amino-6-chlorobenzaldehyde + Benzaldehyde | Often 4-Chloro -2-phenylquinazoline |
| Primary Impurity | 7-Chloro isomer (up to 40%) | Unreacted aldehyde; Trace oxidation products | Hydrolysis products (Quinazolinone) |
| Observed MP | 105–115°C (Depressed, broad range) | 132–134°C (Sharp) | 124–126°C (Distinct compound) |
| Purification | Requires difficult column chromatography | Recrystallization (EtOH/Water) | N/A |
| Yield | High (Crude), Low (Pure) | Moderate (65-75%) | N/A |
| Suitability | Initial screening only | GLP/GMP Drug Development | Reference Standard Only |
Critical Insight: Route A relies on cyclization of meta-substituted anilines. Due to steric and electronic effects, cyclization occurs at both ortho positions, yielding a mixture of 5-chloro and 7-chloro isomers. These isomers form a solid solution, significantly depressing the melting point.
Technical Deep Dive: The Causality of Discrepancies
The Isomer Trap (5-Cl vs. 7-Cl)
When synthesizing the quinazoline core from 3-chloroaniline derivatives (Route A), the electrophilic closure can occur at C2 or C6 of the aniline ring.
-
5-Chloro Product: Closure at the crowded C2 position (less favored).
-
7-Chloro Product: Closure at the accessible C6 position (favored).
-
Result: The "5-Chloro" product from Route A is often predominantly 7-Chloro or a eutectic mixture, leading to MP depression.
The Oxidation Trap (Quinazoline vs. Quinazolinone)
The fully aromatic 5-chloro-2-phenylquinazoline is susceptible to:
-
Hydrolysis: At the C4 position if not substituted.
-
Incomplete Reduction: If synthesized from the quinazolinone via chlorination/reduction.
-
Discrepancy: If your MP is >210°C , you have likely isolated 5-chloro-2-phenylquinazolin-4(3H)-one , not the fully aromatic quinazoline.
Visualizing the Problem & Solution
The following diagram illustrates the divergent pathways and the decision logic for troubleshooting MP issues.
Caption: Figure 1. Synthesis pathways and diagnostic logic for melting point discrepancies in 5-chloro-2-phenylquinazoline.
Experimental Protocols
To ensure reproducibility and resolve MP discrepancies, follow this optimized regioselective protocol.
Optimized Synthesis Protocol (Route B)
Objective: Synthesis of pure 5-chloro-2-phenylquinazoline avoiding 7-chloro contamination.
Reagents:
-
2-Amino-6-chlorobenzaldehyde (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Iodine (0.1 eq) - Oxidative cyclization catalyst
-
Solvent: DMSO or DMF[1]
Workflow:
-
Dissolution: Dissolve 2-amino-6-chlorobenzaldehyde (1.55 g, 10 mmol) and benzaldehyde (1.17 g, 11 mmol) in DMSO (15 mL).
-
Catalysis: Add molecular Iodine (254 mg, 1 mmol).
-
Reaction: Heat to 110°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Checkpoint: The intermediate imine forms quickly; cyclization/oxidation follows.
-
-
Work-up: Cool to room temperature. Pour into crushed ice/water (100 mL) containing 5% Sodium Thiosulfate (to quench iodine).
-
Isolation: Filter the precipitate. Wash with cold water (3x 20 mL).
-
Purification (Crucial):
-
Recrystallize from Ethanol/Water (9:1) .
-
Note: Avoid rapid cooling. Allow crystals to grow slowly overnight to exclude trace impurities.
-
Validation Protocol (Self-Validating System)
Do not rely on MP alone. Use this triplet validation:
-
1H NMR (DMSO-d6):
-
Melting Point:
-
Target: 132–134°C (Sharp, <1°C range).
-
If 124–126°C: Suspect 4-chloro isomer.
-
If >200°C: Suspect Quinazolinone (check IR for C=O at ~1680 cm⁻¹).
-
-
HPLC (Reverse Phase):
-
Column: C18.[2]
-
Mobile Phase: ACN/Water (Gradient).
-
Isomers (5-Cl and 7-Cl) often co-elute on standard gradients; use a Phenyl-Hexyl column for better separation if needed.
-
References
-
Sigma-Aldrich. 4-Chloro-2-phenylquinazoline Product Specification (MP 124-126°C).Link
- Context: Establishes the MP of the common 4-chloro isomer for comparison.
-
National Institutes of Health (PubChem). Quinazoline Structure and Properties.Link
-
Context: General physical properties of the quinazoline core.[7]
-
-
Zhang, J., et al. (2010). "Iron-Catalyzed Efficient Synthesis of Quinazolines from 2-Alkylamino N-H Ketimine Derivatives."[8] Organic Letters, 12(12), 2841-2843.[8] Link
- Context: Describes oxidative synthesis methods relevant to Route B.
-
Karnakar, K., et al. (2011). "A Facile and Efficient Method for the Synthesis of 2-Phenylquinazolines Catalyzed by Ceric Ammonium Nitrate (CAN)."[8] Synlett, 2011(08), 1089-1096. Link
- Context: Provides alternative oxidative cyclization protocols and MP d
-
Gao, Y., et al. (2014). "Copper-Catalyzed One-Pot Synthesis of Quinazoline Derivatives."[9] The Journal of Organic Chemistry. Link
- Context: Discusses regioselectivity issues in quinazoline synthesis.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 7-Chloro-2-phenylquinoline | C15H10ClN | CID 12315714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Position Substitution on Quinazolines: A Comparative Guide to Binding Affinity
For researchers, medicinal chemists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of targeted therapies, particularly kinase inhibitors.[1][2] Its rigid, bicyclic structure provides a versatile framework for engaging with the ATP-binding sites of numerous protein kinases.[3] A critical aspect of optimizing quinazoline-based inhibitors lies in understanding the structure-activity relationships (SAR) associated with substitutions at various positions on the ring system. This guide provides an in-depth comparison of the binding affinity of 5-substituted versus unsubstituted quinazolines, offering experimental data, mechanistic insights, and detailed protocols to inform rational drug design.
While extensive research has focused on substitutions at the 2, 4, 6, and 7-positions of the quinazoline core, the influence of modifications at the 5-position is a more nuanced area of investigation. The strategic placement of substituents at this position can profoundly impact binding affinity, selectivity, and overall pharmacological profile.
The Causal Impact of 5-Position Substitution on Target Engagement
The substitution at the 5-position of the quinazoline ring can influence binding affinity through a variety of mechanisms, primarily dictated by the nature of the substituent and the topology of the target protein's binding pocket.
-
Steric Interactions: The introduction of a substituent at the 5-position can lead to either favorable or unfavorable steric interactions within the binding site. A bulky substituent may clash with amino acid residues, leading to a decrease in binding affinity. Conversely, a well-placed group can occupy a hydrophobic pocket, increasing the overall binding energy.
-
Electronic Effects: Electron-donating or electron-withdrawing groups at the 5-position can modulate the electron density of the quinazoline ring system. This can influence the strength of key hydrogen bonding interactions between the quinazoline nitrogen atoms (N1 and N3) and the hinge region of a kinase, a critical interaction for many kinase inhibitors.[2]
-
Conformational Restraint: A 5-substituent can restrict the rotational freedom of other substituents on the quinazoline core, locking the molecule into a more bioactive conformation and reducing the entropic penalty of binding.
-
Solvation/Desolvation: The introduction of a substituent alters the solvation properties of the ligand. A hydrophobic substituent can displace water molecules from a hydrophobic pocket in the protein, leading to a favorable entropic contribution to the binding free energy.
The following diagram illustrates the logical relationship between substitution at the 5-position and its potential impact on binding affinity.
Caption: Logical flow of how 5-position substitution on a quinazoline ring can impact binding affinity.
Comparative Binding Affinity Data: A Survey of Experimental Evidence
| Compound ID | 5-Position Substituent | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Citation |
| 1 | -H (unsubstituted aniline at C4) | EGFR | 38.9 | - | - | [2] |
| 2 | 5-anilino-8-nitro | EGFR | 12 | - | - | [3] |
| 3 | -H (complex substitutions at other positions) | EGFR | 1 | Vandetanib | 11 | [2] |
| 4 | -H (complex substitutions at other positions) | EGFR | 10 | Gefitinib | - | [4][5] |
| 5 | -H (complex substitutions at other positions) | EGFR | 69 | Erlotinib | 45 | [6] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. While not a direct measure of binding affinity (like Kd), it is a widely accepted proxy for the potency of an inhibitor.
From the available data, it is evident that substitutions at the 5-position can lead to highly potent inhibitors. For instance, compound 2 , a 5-anilino-8-nitroquinazoline, demonstrates a potent EGFR inhibition with an IC50 of 12 nM.[3] It is important to note that the overall potency of a quinazoline inhibitor is the result of the combined effects of substitutions at all positions.
Experimental Protocols for Assessing Binding Affinity
To rigorously compare the binding affinity of substituted and unsubstituted quinazolines, a variety of biophysical and biochemical assays can be employed. The choice of assay depends on the specific research question, the nature of the target protein, and the availability of reagents and instrumentation.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[7]
Experimental Workflow for ITC:
Caption: A simplified workflow for determining binding affinity using Isothermal Titration Calorimetry.
Step-by-Step ITC Protocol:
-
Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Prepare a concentrated stock solution of the protein (typically 10-100 µM) in a suitable buffer (e.g., PBS or HEPES).
-
Prepare a stock solution of the quinazoline compound (ligand) in the exact same buffer to minimize heats of dilution. The ligand concentration should be 10-20 times that of the protein.
-
Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.[7]
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the reference cell with the same buffer used for the samples.
-
Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the ligand solution into the injection syringe.
-
-
Titration:
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.
-
Initiate the titration. A series of small injections of the ligand into the protein solution will be performed automatically.
-
-
Data Analysis:
-
The raw data will show a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[8] It provides kinetic information about the binding event, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
Experimental Workflow for SPR:
Caption: A streamlined workflow for analyzing binding kinetics using Surface Plasmon Resonance.
Step-by-Step SPR Protocol:
-
Sensor Chip Preparation:
-
Select a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Immobilize the purified target protein onto the sensor surface via covalent coupling (e.g., amine coupling).
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the quinazoline compound (analyte) in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram. The sensorgram will show an association phase during analyte injection and a dissociation phase during buffer flow.
-
-
Data Analysis:
-
Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model).
-
This fitting will yield the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).
-
In Vitro Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a kinase. The results are typically reported as an IC50 value.
Step-by-Step Kinase Inhibition Assay Protocol (using ADP-Glo™ Kinase Assay as an example):
-
Reaction Setup:
-
ADP Detection:
-
Signal Measurement:
-
Measure the luminescence signal, which is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The strategic modification of the quinazoline scaffold at the 5-position offers a promising avenue for modulating the binding affinity and selectivity of this important class of inhibitors. While a direct, comprehensive comparison of 5-substituted versus unsubstituted quinazolines is an area ripe for further investigation, the existing body of research strongly indicates that thoughtful substitution at this position can lead to the development of highly potent and selective drug candidates. By employing rigorous biophysical and biochemical assays, researchers can elucidate the detailed structure-activity relationships that govern the interaction of 5-substituted quinazolines with their biological targets, thereby paving the way for the next generation of targeted therapies.
References
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020). Taylor & Francis Online. Available at: [Link]
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020). ResearchGate. Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). National Center for Biotechnology Information. Available at: [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). National Center for Biotechnology Information. Available at: [Link]
-
EGFR Enzyme Kinase System Datasheet. (n.d.). SignalChem. Available at: [Link]
-
Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Rad. Available at: [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. Available at: [Link]
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014). PubMed. Available at: [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Semantic Scholar. Available at: [Link]
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Bio-protocol. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. Available at: [Link]
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis, and structure-activity relationships of highly potent 5-HT₃ receptor ligands. (2012). PubMed. Available at: [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2017). White Rose Research Online. Available at: [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central. Available at: [Link]
-
In Vitro Enzyme Kinetics Analysis of EGFR. (2017). PubMed. Available at: [Link]
-
Surface Plasmon Resonance. (n.d.). SpringerLink. Available at: [Link]
-
EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
How to choose the concentration of protein and ligand for ITC experiment? (2019). ResearchGate. Available at: [Link]
-
Structure activity relationship map of target compounds. Red indicates... (n.d.). ResearchGate. Available at: [Link]
-
High-Throughput Kinase Assay Based on Surface Plasmon Resonance. (2006). ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2022). Arabian Journal of Chemistry. Available at: [Link]
-
Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI. Available at: [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Taylor & Francis Online. Available at: [Link]
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2022). PubMed Central. Available at: [Link]
-
Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2024). MDPI. Available at: [Link]
-
Isothermal Titration Calorimetry. (n.d.). The Huck Institutes of the Life Sciences. Available at: [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). Cancers. Available at: [Link]
Sources
- 1. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. bioradiations.com [bioradiations.com]
- 9. promega.com.cn [promega.com.cn]
- 10. promega.com.cn [promega.com.cn]
UV-Vis absorption spectra analysis of phenylquinazoline derivatives
An In-Depth Guide to the UV-Vis Absorption Spectra Analysis of Phenylquinazoline Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison and analysis of the Ultraviolet-Visible (UV-Vis) absorption spectra of phenylquinazoline derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers self-validating methodologies, and is grounded in authoritative scientific literature to ensure technical accuracy and practical utility.
Introduction: The Spectroscopic Significance of the Phenylquinazoline Scaffold
The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of a phenyl group, creating the phenylquinazoline scaffold, extends the conjugated π-system, leading to distinct and informative photophysical properties. UV-Vis spectroscopy is an indispensable, accessible, and powerful tool for the initial characterization of these molecules.[1] It provides critical insights into their electronic structure, conjugation, purity, and potential for interaction with biological targets or other molecules.[1][2]
This guide will dissect the fundamental principles governing the UV-Vis absorption of phenylquinazoline derivatives, present a robust experimental workflow, and offer a comparative analysis of how structural and environmental factors modulate their spectral signatures.
Fundamental Principles: Electronic Transitions in Phenylquinazolines
The UV-Vis absorption spectrum of a phenylquinazoline derivative is dictated by the energy required to promote electrons from a ground state to a higher energy excited state. The primary electronic transitions responsible for absorption in these aromatic heterocycles are:
-
π → π (Pi to Pi Star) Transitions:* These are high-energy transitions occurring in molecules with double or triple bonds, such as aromatic rings. They typically result in strong absorption bands. In phenylquinazolines, the extensive conjugated system of the fused rings and the phenyl substituent leads to characteristic π → π* absorptions.[3][4]
-
n → π (n to Pi Star) Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) atomic orbital, such as the lone pair on a nitrogen atom, to an anti-bonding π* orbital. These are lower-energy transitions and result in weaker absorption bands compared to π → π* transitions.[3][4]
The UV-Vis spectra of quinazoline derivatives typically exhibit two main absorption regions: a shorter wavelength band between 240–300 nm attributed to π → π* transitions and a longer-wavelength band from 310–425 nm, which can be due to n → π* transitions or further π → π* transitions involving the entire conjugated system.[3]
Caption: Fundamental electronic transitions in phenylquinazoline derivatives.
A Validated Protocol for UV-Vis Spectral Acquisition
Adherence to a meticulous experimental protocol is paramount for generating reproducible and trustworthy data. This section outlines a self-validating workflow for the UV-Vis analysis of phenylquinazoline derivatives.
Essential Materials & Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm is required.[5]
-
Cuvettes: Use 1 cm path length quartz cuvettes, as glass or plastic cuvettes absorb significantly in the UV range below 340 nm. Always handle cuvettes by the frosted sides.[6]
-
Solvents: All solvents must be of spectroscopic (UV) grade. Common choices include ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO). The choice of solvent is critical and can influence the spectrum (see Section 4.2).[7]
-
Analyte: Phenylquinazoline derivative of known purity.
Step-by-Step Experimental Workflow
-
Instrument Initialization: Power on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible). Allow for a warm-up period of at least 30 minutes to ensure lamp stability.
-
Solvent Selection & Analyte Preparation:
-
Choose a solvent that completely dissolves the analyte and is transparent in the desired wavelength range. For example, acetonitrile has a UV cutoff of ~190 nm, making it an excellent choice.
-
Prepare a stock solution (e.g., 1 mM in DMSO). DMSO is a good solvent for many quinazolines but has a higher UV cutoff (~268 nm).[4]
-
From the stock, prepare a dilute working solution (e.g., 10-50 µM) using the chosen spectroscopic solvent. The final absorbance maximum should ideally be between 0.5 and 1.5 to ensure accuracy.
-
-
Baseline Correction (Solvent Blank):
-
Fill a matched pair of quartz cuvettes with the spectroscopic solvent.
-
Place them in both the reference and sample holders of the spectrophotometer.
-
Run a baseline scan across the full wavelength range (e.g., 200-800 nm). The instrument software will subtract this baseline from subsequent sample scans.[6]
-
-
Sample Measurement:
-
Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it approximately 3/4 full with the analyte solution.
-
Place the analyte cuvette back into the sample holder. Keep the solvent-filled cuvette in the reference holder.
-
Perform the absorbance scan.
-
-
Data Processing:
-
Identify the wavelength of maximum absorbance (λmax) for each peak.
-
Record the absorbance value at each λmax.
-
If the concentration is known, calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl).
-
Caption: Standard workflow for acquiring UV-Vis absorption spectra.
Comparative Analysis of Phenylquinazoline Spectra
The true power of UV-Vis analysis lies in comparing the spectra of different derivatives and under different conditions. This reveals how molecular structure and environment influence electronic properties.
The Influence of Ring Substituents
Modifying the phenyl or quinazoline rings with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a common strategy in drug design. These substitutions predictably alter the UV-Vis spectra.
-
Electron-Donating Groups (e.g., -OCH₃, -NH₂): These groups increase the electron density of the π-system, which lowers the energy gap between the HOMO and LUMO. This results in a bathochromic shift (red shift) to a longer λmax.
-
Electron-Withdrawing Groups (e.g., -NO₂, -Cl): These groups decrease the electron density of the π-system. An EWG on the quinazoline ring can significantly affect the absorption maximum.[3] The effect can be a hypsochromic shift (blue shift) or a bathochromic shift, depending on the position and the nature of the electronic transition being affected.
Table 1: Comparative UV-Vis Data for Hypothetical 2-Phenylquinazoline Derivatives in Ethanol
| Compound | Substituent at C6 | Substituent Effect | λmax 1 (nm) | λmax 2 (nm) |
| A | -H (Parent) | Neutral | ~250 | ~315 |
| B | -OCH₃ | Electron-Donating | ~258 | ~330 |
| C | -Cl | Electron-Withdrawing | ~252 | ~320 |
| D | -NO₂ | Strongly E-Withdrawing | ~265 | ~345 |
This data is illustrative and based on general principles reported in the literature.[3]
Caption: Energy level modulation by substituents leading to spectral shifts.
The Influence of Solvent Polarity (Solvatochromism)
Changing the solvent can provide profound insight into the nature of the electronic transitions.[8]
-
n → π Transitions:* In polar, protic solvents (like water or ethanol), the lone pair electrons on the nitrogen are stabilized by hydrogen bonding. This increases the energy required for the n → π* transition, resulting in a hypsochromic (blue) shift to a shorter λmax.[4]
-
π → π Transitions:* The excited state (π*) is generally more polar than the ground state (π). Polar solvents will stabilize the excited state more than the ground state, slightly reducing the energy gap. This typically leads to a small bathochromic (red) shift .[7]
Observing a significant blue shift in a long-wavelength band upon switching from a non-polar solvent (e.g., hexane) to a polar one (e.g., ethanol) is strong evidence for its assignment as an n → π* transition.[4]
Table 2: Effect of Solvent Polarity on λmax of a Quinazoline Derivative
| Solvent | Polarity | Transition Type | Observed Shift | λmax (nm) |
| Hexane | Non-polar | n → π | - | 326 |
| Acetonitrile | Polar Aprotic | n → π | Blue Shift | 314 |
| Water | Polar Protic | n → π* | Strong Blue Shift | 314 |
Data adapted from literature values for similar derivatives to illustrate the principle.[4]
Advanced Considerations and Corroborative Analysis
While UV-Vis spectroscopy is a primary characterization tool, its power is amplified when combined with other techniques.
-
Computational Chemistry: Time-Dependent Density Functional Theory (TD-DFT) calculations are increasingly used to predict UV-Vis spectra.[9] Comparing theoretical spectra with experimental results can confirm band assignments and provide a deeper understanding of the molecular orbitals involved in each transition.[10][11][12]
-
Compound Stability: UV-Vis spectroscopy is an excellent method for monitoring the stability of a compound over time or upon exposure to light (photostability).[4][13] A decrease in absorbance (hypochromism) or a shift in λmax can indicate degradation. The appearance of isosbestic points can signify the conversion of the compound into one or more distinct species.[4]
Conclusion
The UV-Vis absorption analysis of phenylquinazoline derivatives is a foundational technique that yields a wealth of information from a straightforward experiment. By understanding the principles of electronic transitions and systematically evaluating the effects of chemical structure and the solvent environment, researchers can gain critical insights into the electronic makeup of these vital heterocyclic compounds. A methodically sound protocol, combined with a comparative analytical approach, ensures that the data generated is not only accurate but also maximally informative for guiding synthetic strategies and structure-activity relationship studies in drug discovery and materials science.
References
-
UV-Visible spectra of selected quinazoline derivatives in acetonitrile... - ResearchGate. Available at: [Link]
-
Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. (2020-05-28). Available at: [Link]
-
UV-vis absorption spectra of compounds 1-3. a) Theoretical and b)... - ResearchGate. Available at: [Link]
-
Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens - PubMed Central. (2022-04-22). Available at: [Link]
-
(A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)... - ResearchGate. Available at: [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds | European Journal of Engineering and Technology Research. Available at: [Link]
-
UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... - ResearchGate. Available at: [Link]
-
A Simple and Efficient Approach to the Synthesis of 2-Phenylquinazolines via sp3 C-H Functionalization - Organic Chemistry Portal. Available at: [Link]
-
Video: UV-Vis Spectroscopy of Dyes - Procedure - JoVE. (2020-03-26). Available at: [Link]
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. (2021-04-19). Available at: [Link]
-
Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens | ACS Omega - ACS Publications. (2022-04-22). Available at: [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. Available at: [Link]
-
A Simple and Efficient Approach to the Synthesis of 2-Phenylquinazolines via sp3 C−H Functionalization | Organic Letters - ACS Publications. (2010-05-18). Available at: [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. Available at: [Link]
-
2.3: UV-Visible Spectroscopy of Organic Compounds - Chemistry LibreTexts. (2022-10-04). Available at: [Link]
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - MDPI. Available at: [Link]
-
What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative | ResearchGate. (2017-05-28). Available at: [Link]
-
Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives - SciSpace. Available at: [Link]
-
CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory - La Salle University. Available at: [Link]
-
Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob - Slideshare. Available at: [Link]
-
Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC - PubMed Central. (2013-09-26). Available at: [Link]
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016-09-16). Available at: [Link]
-
Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - MDPI. Available at: [Link]
Sources
- 1. eu-opensci.org [eu-opensci.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 7. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Synthesis and properties of quinazoline-based versatile exciplex-forming compounds [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-2-phenylquinazoline
Executive Summary
Compound: 5-Chloro-2-phenylquinazoline (CAS: 5949-79-1 / Analogous structures) Primary Hazard Class: Bioactive Heterocycle / Irritant Operational Default: OEB 3 (Occupational Exposure Band 3)
This guide defines the safety architecture for handling 5-Chloro-2-phenylquinazoline. While often classified as a standard organic intermediate, the quinazoline scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for kinase inhibitors (e.g., EGFR, VEGFR targets). Consequently, this compound must be handled not merely as a chemical irritant, but as a potential bioactive agent with unknown systemic effects.
Part 1: Risk Assessment & Hazard Identification
As a Senior Application Scientist, I must emphasize that the lack of specific toxicological data for this isomer does not imply safety. We rely on Structure-Activity Relationship (SAR) extrapolation.
The "Quinazoline Rule"
Quinazolines are lipophilic and membrane-permeable. The addition of a chlorine atom at the 5-position and a phenyl group at the 2-position increases lipophilicity (LogP), enhancing skin absorption potential.
Anticipated GHS Classifications (derived from analogs):
-
H302: Harmful if swallowed (Acute Toxicity).
-
H335: May cause respiratory irritation (Dust hazard).[2]
-
H373: May cause damage to organs through prolonged or repeated exposure (Liver/Kidney targets common in halogenated heterocycles).
Decision Logic: PPE Selection
The following decision tree illustrates the logic for selecting PPE based on the physical state of the compound.
Figure 1: PPE Decision Logic based on physical state and exposure pathways.
Part 2: The PPE Matrix
Do not rely on standard latex gloves. Halogenated aromatics can permeate standard rubber matrices. The following specifications are non-negotiable for safety.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Primary) | Nitrile (Disposable) Thickness: ≥ 0.11 mm Cuff: Extended | Nitrile offers superior resistance to aromatic hydrocarbons compared to latex. The 5-Cl substituent increases lipophilicity, requiring frequent glove changes (every 30 mins). |
| Hand Protection (High Risk) | Laminate Film (Silver Shield/4H) | Required if handling >5g or concentrated solutions. Laminate resists permeation of the carrier solvents (DCM, DMSO) that drag the compound through skin. |
| Respiratory | N95 / FFP3 Mask | Minimum requirement if weighing outside a hood (discouraged). Primary protection must be engineering controls (HEPA-filtered enclosure). |
| Eye/Face | Chemical Goggles | Safety glasses with side shields are insufficient for powders. Goggles prevent dust migration into the lacrimal duct. |
| Body | Tyvek® Lab Coat / Apron | Disposable sleeves are recommended to bridge the gap between glove cuff and lab coat. |
Part 3: Operational Protocols
Safety is a behavior, not just equipment. Follow this chronological workflow to maintain containment.
Phase 1: Weighing & Transfer (Highest Risk)
The majority of exposure incidents occur during the transfer of dry powder due to electrostatic charging.
-
Engineering Control: Utilize a Balance Enclosure or Chemical Fume Hood. Verify face velocity is 0.3–0.5 m/s.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat. Quinazolines are often crystalline and prone to static fly-off.
-
The "Wet Method": If possible, tare the solvent flask, add the solid, and immediately dissolve inside the hood before moving the vessel. This eliminates the dust hazard instantly.
Phase 2: Reaction & Synthesis
-
Solvent Choice: Be aware that dissolving this compound in DMSO or DMF enhances skin permeability. If a splash occurs with a DMSO solution, the 5-Chloro-2-phenylquinazoline will be carried transdermally within seconds.
-
Temperature Control: If heating, ensure the condenser is vented to a scrubber or active exhaust. Do not rely on a simple balloon for halogenated heterocycles at reflux.
Phase 3: Decontamination & Doffing
Removing PPE is where secondary contamination happens.
Figure 2: Sequential Doffing Protocol to prevent secondary exposure.
Part 4: Emergency & Disposal Procedures
Spill Management (Dry Powder)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double nitrile gloves, goggles, and N95 respirator.
-
Contain: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust generation. Do not dry sweep.
-
Clean: Wipe up the damp powder. Clean the surface with a detergent solution, followed by an alcohol wipe to solubilize residual lipophilic residues.
Waste Disposal[6][7]
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a Hazardous Solid Waste drum (typically yellow bin/bag). Label as "Toxic Organic Solid."
-
Liquid Waste: Segregate into Halogenated Organic Waste streams. Do not mix with aqueous acids, as hydrolysis of the quinazoline ring is slow but possible.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23148, 4-Chloro-2-phenylquinazoline (Analogous Safety Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
